Sulfameter

Catalog No.
S544117
CAS No.
651-06-9
M.F
C11H12N4O3S
M. Wt
280.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfameter

CAS Number

651-06-9

Product Name

Sulfameter

IUPAC Name

4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide

Molecular Formula

C11H12N4O3S

Molecular Weight

280.31 g/mol

InChI

InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)

InChI Key

GPTONYMQFTZPKC-UHFFFAOYSA-N

SMILES

Array

solubility

>42 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Sulfameter, Sulfamethoxydiazine, Sulfamethoxydine, Sulfametin, Sulfametorinum, Sulfametoxidine, Sulfametoxydiazine, Sulphamethoxydiazine

Canonical SMILES

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N

The exact mass of the compound Sulfameter is 280.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m>42 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757874. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sulfameter mechanism of action dihydropteroate synthase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

DHPS Role and Catalytic Mechanism

Biological Context and Target Validation DHPS is a key enzyme in the bacterial folate biosynthesis pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate [1] [2]. This pathway is absent in humans, who obtain folate from their diet, making DHPS an attractive and validated target for antibacterial drug discovery [1] [3].

SN1 Catalytic Mechanism Structural and computational studies reveal that DHPS operates via an ordered SN1 reaction mechanism [4] [2]. The process can be summarized as follows:

  • DHPP Binding: The reaction is initiated by the binding of DHPP to the highly conserved pterin-binding pocket within the enzyme's TIM barrel structure [4] [2].
  • Pyrophosphate Elimination: A key catalytic Mg²⁺ ion acts as a Lewis acid, assisting the cleavage of the C9-O bond in DHPP and the elimination of pyrophosphate (PPi) [4]. This step generates a cationic pterin intermediate (DHP⁺), which is stabilized by charge delocalization within the pterin ring and through interactions with active site residues like Asp184 and Asp101 [4].
  • Loop Structuring and pABA Binding: The release of PPi triggers the ordering of two flexible loops (Loop 1 and Loop 2) in the active site. These loops form a specific substructure that creates and shields the binding pocket for the second substrate, pABA [4] [2].
  • Nucleophilic Attack and Product Formation: The amine group of pABA, now positioned in close proximity, attacks the electrophilic C9 carbon of the DHP⁺ carbocation, forming the C-N bond and resulting in the product, 7,8-dihydropteroate [4].

The diagram below illustrates this ordered mechanism.

G DHPP DHPP pABA pABA Step4 4. pABA binds and its amine group attacks DHP⁺ pABA->Step4 Product Product Start Reaction Initiation Step1 1. DHPP binds to pterin site Start->Step1 Step2 2. Mg²⁺ aids PPi release forming cationic DHP⁺ intermediate Step1->Step2 Step3 3. Loops 1 & 2 fold over active site creating structured pABA pocket Step2->Step3 Step3->Step4 Step5 5. 7,8-dihydropteroate product is formed Step4->Step5 Step5->Product

Figure 1: The ordered SN1 catalytic mechanism of DHPS, based on structural studies [4] [2].

Sulfonamide Inhibition Mechanism

Sulfonamide antibiotics, such as sulfamethoxazole, are structural analogs of pABA [5] [6]. They exploit this similarity to act as competitive inhibitors of DHPS.

  • Competitive Binding: Sulfamethoxazole competes with pABA for access to the newly formed pABA-binding pocket created during the catalytic cycle [4] [6].
  • Formation of Dead-End Products: Crucially, the enzyme can mistakenly condense the sulfonamide drug with the DHP⁺ intermediate. This results in the formation of a pterin-sulfonamide adduct, a "dead-end" product that cannot be further metabolized by the bacterium [2] [3]. This adduct tightly binds the active site, leading to potent inhibition.
  • Inhibition Consequences: By blocking the synthesis of 7,8-dihydropteroate, sulfonamines prevent the production of tetrahydrofolate. This ultimately halts the synthesis of thymidine, purines, methionine, and other metabolites, leading to a bacteriostatic effect [5].

Quantitative Biochemical and Pharmacokinetic Profiles

Table 1: Key Biochemical Parameters for Sulfamethoxazole (SMX) and pABA

Parameter Sulfamethoxazole (Inhibitor) para-Aminobenzoic Acid (Substrate) Notes / Source
IC₅₀ (E. coli) 2.7 µM (for T. gondii) Not Applicable [6]
Kᵢ (E. coli) 5.1 µM Not Applicable [2]
Kₘ for pABA Not Applicable ~0.3 - 2.1 µM Values vary by species; E. coli Kₘ is ~2.1 µM [2]
Catalytic Efficiency (kcat/Kₘ) Not Applicable Similar for Sul enzymes & DHPS Plasmid-borne Sul enzymes retain efficient pABA utilization [2]

Table 2: Pharmacokinetic Properties of Sulfamethoxazole [5]

Property Value Description
Oral Bioavailability 85-90% Rapidly absorbed after oral administration.
Time to Peak (Tmax) 1-4 hours Time to reach maximum plasma concentration.
Protein Binding ~70% Primarily to albumin.
Volume of Distribution ~13 L Distributes into sputum, vaginal fluid, breast milk, and placenta.
Primary Metabolism N-acetylation Mediated by arylamine N-acetyltransferase (NAT) enzymes.
Primary Route of Elimination Renal 84.5% of dose recovered in urine within 72 hours (30% as parent drug).
Half-Life 10 hours May be increased in patients with renal impairment.

Drug Resistance Mechanisms

Resistance to sulfonamide drugs primarily arises through two mechanisms that prevent effective inhibition of DHPS.

1. Chromosomal Mutations in folP Mutations in the chromosomal folP gene can alter the DHPS enzyme structure. Common mutations (e.g., F17L, S18L, T51M in S. aureus) often map to the loops that form the pABA-binding substructure [3]. These mutations are proposed to selectively disfavor sulfonamide binding through steric hindrance, particularly against the non-substrate-like part of the drug molecule, while still allowing pABA to bind and be utilized [3].

2. Acquisition of Plasmid-Borne sul Genes This is a major resistance mechanism in Gram-negative bacteria. Mobile genetic elements carry sulfonamide-insensitive, divergent DHPS enzymes (Sul1, Sul2, Sul3) [2]. These enzymes have a remodeled pABA-binding region, often featuring an inserted Phe-Gly sequence. This insertion creates a steric block that physically prevents sulfonamides from binding, while the enzymes retain high catalytic efficiency for the natural pABA substrate [2].

Key Experimental Methodologies

1. Enzyme Inhibition Assays

  • Purpose: To determine the inhibitory potency (IC₅₀, Kᵢ) of sulfa drugs.
  • Protocol: A cell-free system containing purified DHPS enzyme is used. The reaction mixture typically includes:
    • Buffer: e.g., 40 mM Tris-HCl (pH 8.2) [7].
    • Cofactors: 5 mM MgCl₂, 10 mM dithiothreitol [7].
    • Substrates: Varying concentrations of pABA (including radiolabeled ³H-pABA) and a fixed, saturating concentration of DHPP [7] [2].
    • Inhibitor: A range of concentrations of the sulfa drug.
  • Measurement: The reaction is stopped, and the radioactive product (7,8-dihydropteroate) is separated from unreacted pABA via ether extraction. The amount of product formed is quantified using a scintillation counter [7]. Data are analyzed using Michaelis-Menten kinetics to calculate Kᵢ values [2].

2. Structural Studies (X-ray Crystallography)

  • Purpose: To visualize the atomic-level interaction between drugs/inhibitors and the DHPS enzyme.
  • Protocol:
    • Protein Purification & Crystallization: Recombinantly express and purify DHPS, then grow crystals [1] [2].
    • Ligand Soaking/Co-crystallization: Introduce substrates (DHPP, pABA) or inhibitors (sulfamethoxazole) into the crystals [4].
    • Data Collection & Refinement: Collect X-ray diffraction data and solve the three-dimensional structure [1] [4]. This has been crucial for elucidating the SN1 mechanism, the role of Mg²⁺ and flexible loops, and the structural basis of resistance [4] [2].

3. Computational Drug Discovery (CADD)

  • Purpose: To identify novel DHPS inhibitors.
  • Protocol:
    • Virtual Screening: A library of compounds (e.g., from CHEMBL) is computationally docked into the target site (e.g., the pterin-binding pocket) of the DHPS crystal structure [8].
    • ADME Prediction: Top-ranking hits are filtered using tools like SwissADME to assess drug-likeness (Lipinski's Rule of Five) and pharmacokinetic properties [8].
    • Molecular Dynamics (MD) Simulation: The stability of the top protein-ligand complexes is evaluated over time (e.g., 100 ns simulations) using packages like AMBER to analyze root-mean-square deviation (RMSD) and interaction profiles [8].

Future Directions and Conclusions

Current research focuses on overcoming resistance by designing next-generation inhibitors that target sites other than the variable pABA pocket.

  • Pterin-Site Inhibitors: Designing compounds that bind to the highly conserved pterin-binding pocket, which is less tolerant of resistance mutations [1].
  • Allosteric Inhibitors: Identifying molecules that bind outside the active site, such as at the dimer interface, to disrupt enzyme dynamics and function [9].

References

Mechanism of Action and Bacterial Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Sulfameter exerts its antibacterial effect by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme encoded by the folP gene that is essential for the synthesis of folate [1] [2]. Bacteria must synthesize folate de novo, and DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with a pterin precursor.

  • Molecular Mimicry: Sulfonamides are structural analogs of pABA [2]. They compete with pABA for the active site of DHPS, leading to the formation of non-functional compounds that halt the folate biosynthesis pathway [2]. This results in inhibition of bacterial growth.
  • Plasmid-borne Resistance: A major mechanism of resistance in bacteria is the acquisition of sul genes (e.g., sul1, sul2, sul3) through mobile genetic elements [2]. These genes code for alternative, sulfonamide-insensitive DHPS enzymes (Sul) that can still use pABA but effectively discriminate against sulfonamide drugs [2].

The following diagram illustrates the folate synthesis pathway, the site of sulfonamide inhibition, and the mechanism of plasmid-borne resistance.

G Pterin Pterin DHPP DHPP Pterin->DHPP Conversion 7,8-DHP 7,8-DHP DHPP->7,8-DHP DHPS Enzyme Tetrahydrofolate Tetrahydrofolate 7,8-DHP->Tetrahydrofolate pABA pABA pABA->7,8-DHP This compound This compound DHPS Enzyme DHPS Enzyme This compound->DHPS Enzyme Inhibits Sul Gene Sul Gene Resistant DHPS\n(Sul Enzyme) Resistant DHPS (Sul Enzyme) Sul Gene->Resistant DHPS\n(Sul Enzyme) Encodes Functional Folate Pathway Functional Folate Pathway Resistant DHPS\n(Sul Enzyme)->Functional Folate Pathway Bypasses Inhibition Chromosomal folP Chromosomal folP Sensitive DHPS\n(Wild-type) Sensitive DHPS (Wild-type) Chromosomal folP->Sensitive DHPS\n(Wild-type)

Analytical Detection Method

Monitoring sulfonamide residues, including this compound, is crucial for food safety. Here is a summarized UPLC-MS/MS method for detecting 24 sulfonamides in complex matrices like instant pastries [3].

Parameter Description
Sample Prep Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Analytical Column Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 μm)
Mobile Phase (A) 0.1% formic acid; (B) Acetonitrile
Gradient Complex multi-step elution over 18 minutes
Ionization Electrospray Ionization (ESI), positive mode
Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM)
Performance Avg. recovery: 67.6–103.8%; RSD: 0.80–9.23%

Research and Development Context

This compound and other sulfonamide antibiotics are part of a broader class of Sulfur (SVI)-containing drugs, which represent a significant segment of FDA-approved pharmaceuticals with diverse therapeutic applications beyond antibacterials, including anti-inflammatory, anticancer, and antidiabetic activities [4]. Research into the anti-inflammatory pathways of other sulfonamide-derived drugs, like certain diuretics, suggests complex pharmacological effects beyond their primary use, such as modulating inflammatory cytokines and signaling pathways like NF-κB [5].

This compound's role in current research may also involve exploring its potential in drug development for challenging diseases, such as chloroquine-resistant malaria during pregnancy [6].

References

sulfameter antibiotic spectrum Gram-positive Gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action and Resistance

Sulfameter, like other sulfonamides, is a synthetic antibacterial agent that acts as a competitive antagonist in the bacterial folate synthesis pathway [1].

  • Target: It inhibits the enzyme dihydropteroate synthase (DHPS), which is encoded by the folP gene. DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) and dihydropterin pyrophosphate (DHPP) to form dihydropteroate [1].
  • Mechanism: Sulfonamides are structural analogs of pABA. They compete with pABA for the active site of DHPS, leading to the formation of non-functional pterin-sulfa adducts. This halts the production of tetrahydrofolate, an essential cofactor for the synthesis of nucleic acids, thereby inhibiting bacterial growth [1].

The diagram below illustrates this competitive inhibition and the primary resistance mechanism.

G cluster_normal Susceptible Bacterial Cell cluster_resistance Resistant Bacterial Cell (Plasmid-borne) pABA pABA DHPS DHPS pABA->DHPS Binds SulEnzyme SulEnzyme pABA->SulEnzyme Binds Sulfonamide Sulfonamide Sulfonamide->DHPS Inhibits Sulfonamide->SulEnzyme Blocked Folate Folate DHPS->Folate SulEnzyme->Folate Growth Growth Folate->Growth Folate->Growth

Diagram: Sulfonamide action as competitive inhibitors of DHPS, and resistance via Sul enzymes.

Bacteria primarily develop resistance to sulfonamides through two key mechanisms, as detailed in a 2023 study [1]:

  • Chromosomal Mutations: Mutations in the chromosomal folP gene can alter the DHPS enzyme's active site, reducing its affinity for sulfonamides while largely preserving its function with pABA.
  • Acquisition of Plasmid-Borne sul Genes: This is the most common mechanism of high-level resistance. Mobile genetic elements carry alternative, sulfonamide-insensitive DHPS genes (sul1, sul2, sul3). These Sul enzymes possess a remodeled pABA-binding site, often featuring a key Phe-Gly sequence that sterically hinders sulfonamide binding without impeding natural substrate utilization [1].

Guide to Key Experimental Protocols

For researchers characterizing this compound, the following core methodologies are essential. These protocols are standardized across clinical and research laboratories [2].

Antimicrobial Susceptibility Testing (AST)

The goal of AST is to determine the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that prevents visible bacterial growth.

1. Inoculum Preparation

  • Procedure: Select 3-5 well-isolated colonies from an overnight (18-24 hour) culture. Emulsify the colonies in a sterile saline or broth solution.
  • Standardization: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which equates to approximately 1-2 x 10^8 CFU/mL. For the MIC broth dilution method, this suspension is further diluted (typically 1:20) in a suitable medium to achieve a final inoculum of 5 x 10^5 CFU/mL [2].

2. Broth Microdilution Method (for MIC determination)

  • Procedure:
    • Prepare a series of doubling dilutions of this compound in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) within a 96-well microtiter plate.
    • Inoculate each well with the standardized bacterial suspension.
    • Include growth control (no antibiotic) and sterility control (no inoculum) wells.
    • Seal the panel to prevent evaporation and incubate under appropriate conditions (e.g., 35±2°C for 16-20 hours for non-fastidious organisms) [2].
  • Interpretation: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth. The result is interpreted using clinical breakpoints (e.g., from CLSI or EUCAST guidelines) as Susceptible, Intermediate, or Resistant [2].

3. Disk Diffusion Method (Kirby-Bauer)

  • Procedure:
    • Inoculate a standardized suspension evenly across the surface of a Mueller-Hinton agar plate.
    • Apply a sterile paper disk impregnated with a defined amount of this compound onto the agar surface.
    • Incubate the plate as described above [2].
  • Interpretation: Following incubation, measure the diameter of the zone of inhibition (the clear area around the disk) in millimeters. Compare the measurement to standardized tables to categorize the isolate as Susceptible, Intermediate, or Resistant [2].
Investigating Resistance Mechanisms

1. PCR for Detection of sul Genes

  • Objective: To confirm the presence of plasmid-borne sul1, sul2, and sul3 genes.
  • Methodology: Design primers specific to the conserved regions of each sul gene. Extract genomic DNA from the bacterial isolate and perform PCR amplification. Analyze the PCR products using gel electrophoresis. Sanger sequencing of the amplicons can provide definitive confirmation [1].

2. Enzymatic Assays for DHPS Activity

  • Objective: To biochemically characterize the kinetics of native DHPS versus Sul enzymes.
  • Methodology: Recombinantly express and purify the DHPS/Sul enzymes. The enzymatic activity can be measured by tracking the release of inorganic pyrophosphate (PPi) during the condensation reaction. The kinetic parameters (Kₘ and k꜀ₐₜ) for the natural substrate pABA and for this compound can be determined to illustrate the discriminatory ability of Sul enzymes [1].

Resistance Landscape and Strategic Outlook

The following table synthesizes key resistance data for the sulfonamide class, providing context for the challenges faced in using these drugs.

Pathogen Resistance Gene/Mechanism Reported Resistance Level Notes
Escherichia coli Plasmid-borne sul genes 54% co-trimoxazole resistance in UTI-causing strains [1] Co-trimoxazole is a sulfonamide-trimethoprim combination.
Klebsiella pneumoniae Plasmid-borne sul genes 43% co-trimoxazole resistance in UTI-causing strains [1]
Acinetobacter baumannii sul1 Found in 44% of genomes [1] Often part of multi-drug resistance clusters.
Pseudomonas aeruginosa sul1 Found in 40% of genomes [1]

Given the established resistance to classical antibiotics like sulfonamides, modern drug development is exploring novel strategies. A promising 2025 study highlights a dual-targeting approach that combines membrane disruption with inhibition of a second essential cellular pathway [3]. This strategy, exemplified by "dual target permeabilizers," has demonstrated a significantly lower rate of resistance emergence in Gram-negative pathogens like E. coli and A. baumannii compared to single-target agents, including those that only target the membrane [3]. This principle could inform the development of next-generation sulfonamides or combination therapies.

Conclusion and Research Implications

While specific data on this compound is limited, its properties are defined by the broader sulfonamide class. Its spectrum is compromised by high rates of resistance, primarily driven by the global dissemination of sul genes on mobile genetic elements.

For researchers, the path forward involves:

  • Utilizing the described protocols for AST and molecular characterization of resistance.
  • Acknowledging the high likelihood of pre-existing resistance in clinical isolates.
  • Looking toward novel strategies, such as dual-targeting, to overcome the resistance challenges that have constrained the use of this antibiotic class.

References

sulfameter pharmacokinetics absorption distribution

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Sulfameter

This compound (also known as Sulfamethoxydiazine) is a long-acting sulfonamide antibiotic. It's used as a leprostatic agent and for treating urinary tract infections. It has also been investigated as a potential therapy for chloroquine-resistant malaria during pregnancy [1] [2].

Its mechanism of action is typical for antibacterial sulfonamides: it acts as a competitive inhibitor of bacterial dihydropteroate synthase. This enzyme is crucial for the bacterial synthesis of folic acid [3] [1]. This compound is active against both Gram-positive and Gram-negative bacteria [1].

Pharmacokinetic Data Gap and a Research Context

Regrettably, resources like DrugBank explicitly list key pharmacokinetic parameters for this compound—including absorption, volume of distribution, protein binding, and half-life—as "Not Available" [3].

However, a recent 2025 study provides high-quality, related research context. It performed population pharmacokinetic modeling on three other sulfonamides (sulfadimethoxine/SDMX, sulfadiazine/SDZ, and sulfamethoxazole/SMX) combined with trimethoprim in pigs [4]. This illustrates the type of advanced analysis used in contemporary veterinary medicine, though it doesn't include this compound data.

Comparative Pharmacokinetic Parameters of Selected Sulfonamides in Pigs (Mean Values) [4]

Sulfonamide Clearance (L/h/kg) Plasma Elimination Half-Life (hours)
Sulfadimethoxine (SDMX) 0.015 14.8
Sulfadiazine (SDZ) 0.12 3.7
Sulfamethoxazole (SMX) 0.21 2.2

Suggested Experimental Approaches for Investigation

Since direct data is unavailable, here are detailed methodologies from the search results that you could apply to characterize this compound's pharmacokinetics.

  • Population Pharmacokinetic (PopPK) Modeling: This approach is ideal for sparse data and can quantify variability. You would use a study design like the one referenced [4]:

    • Protocol: Administer this compound (potentially combined with trimethoprim) to a population of subjects. Collect multiple plasma samples over time from each subject.
    • Analysis: Analyze the concentration-time data using non-linear mixed-effects modeling to estimate typical population values for absorption rate, clearance, and volume of distribution, as well as the inter-individual variability for these parameters.
  • Intact Protein PK/PD Modeling for Covalent Drugs: While this compound is not a covalent drug, the referenced 2025 article describes a novel "intact protein PK/PD" (iPK/PD) model that can output absorption and distribution parameters based on time-dependent target engagement (%TE) data [5]. This model is applicable to any measurement that yields the percentage of target engaged.

Workflow for Covalent Drug PK/PD Modeling

The advanced iPK/PD modeling approach can be visualized as a multi-step decision workflow, which serves as a sophisticated example of modern pharmacokinetic analysis.

workflow Start Start: Covalent Drug Development D1 D1: Confirm Mechanism of Action (MoA) Start->D1 D2 D2: Assess Target Engagement on Purified Protein D1->D2 MoA Validated Go GO? D1->Go  MoA incorrect? D3 D3: Assess Target Engagement in Tissue Extracts D2->D3 Reaches METE D2->Go  Below METE? D4 D4: Evaluate in Dosed Animals D3->D4 Effective in Tissue D3->Go  Ineffective? PK_PD iPK/PD Modeling: Output PK/PD Parameters D4->PK_PD Time-dependent %TE data D4->Go  Poor engagement? Stop Stop or Re-design Go->Stop NO

A decision tree guiding the development of covalent drugs, based on target engagement data [5].

How to Proceed with Your Research

Given the lack of readily available data, here are practical steps you can take:

  • Consult Specialized Databases: Gain access to extensive pharmacological databases like Pharmapendium or Integrity, which may contain proprietary or non-public data.
  • Review Older Literature: Conduct a deep dive into scientific literature from the 1960s-1980s, when long-acting sulfonamides like this compound were more intensively studied.
  • Conduct Original Research: Apply the experimental protocols outlined above to generate the necessary pharmacokinetic data for this compound.

References

sulfameter drug bank identification DB06821

Author: Smolecule Technical Support Team. Date: February 2026

Drug Identification and Chemical Profile

The table below summarizes the core identification and chemical data for Sulfameter, as per its DrugBank record [1].

Property Description
Generic Name This compound [1]
DrugBank Accession Number DB06821 [1]
Chemical Formula C₁₁H₁₂N₄O₃S [1]
Molecular Weight 280.3 g/mol [1]
CAS Registry Number 651-06-9 [1] [2]
Synonyms Sulfamethoxydiazine, Sulfametoxydiazine, Sulfa-5-methoxypyrimidine [1]
IUPAC Name 4-amino-N-(5-methoxypyrimidin-2-yl)benzene-1-sulfonamide [1]
SMILES COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N [1] [2]
InChI Key GPTONYMQFTZPKC-UHFFFAOYSA-N [1] [2]
Drug Class Sulfonamide antibiotic [2]
Approval Status Approved [1]

Pharmacological and Experimental Data

This table consolidates available pharmacological, toxicological, and experimental data from the search results.

Aspect Details
Mechanism of Action Competitive inhibitor of bacterial dihydropteroate synthase (DHPS) [1] [2].
Pharmacodynamics Bacteriostatic; it competitively inhibits the incorporation of PABA into dihydrofolic acid, disrupting bacterial folate synthesis [2].
Associated Conditions Historically used for leprosy, urinary, and respiratory tract infections [1].

| Solubility (in vitro) | DMSO: 56 mg/mL (199.78 mM) [3]. Water: Insoluble [3]. Ethanol: Insoluble [3]. | | In vivo Preparation | Can form a homogeneous suspension at ≥5 mg/ml using a vehicle like 1% CMC-Na [3]. |

Experimental Protocol: In Vitro Solubility Assessment

This protocol is based on the experimental data sheet for this compound [3].

  • Objective: To determine the solubility of this compound in various solvents for preparing stock solutions for in vitro biological assays.
  • Materials:
    • This compound powder (e.g., Selleckchem Catalog No. S1618) [3].
    • Solvents: DMSO, purified water, absolute ethanol.
    • Laboratory equipment: Analytical balance, microcentrifuge tubes, vortex mixer, centrifuge.
  • Method:
    • Weighing: Accurately weigh 1-2 mg of this compound powder into separate microcentrifuge tubes.
    • Solvent Addition: Add the desired solvent (e.g., 1 mL of DMSO) to the powder.
    • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing. For challenging suspensions, brief sonication in a water bath sonicator can be applied.
    • Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates solubility. Cloudiness or precipitate indicates insolubility.
    • Centrifugation (Optional): If necessary, centrifuge the sample at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to pellet any insoluble material.
  • Note: Selleckchem indicates that actual solubility may show slight batch-to-batch variations, which is considered normal [3].

Mechanism of Action Visualization

The following Graphviz diagram illustrates the antibacterial mechanism of this compound by inhibiting the bacterial folate synthesis pathway.

mechanism_of_action cluster_bacterial Bacterial Folate Synthesis Pathway PABA PABA DHPS DHPS PABA->DHPS Substrate Dihydrofolic_Acid Dihydrofolic_Acid DHPS->Dihydrofolic_Acid Synthesis Tetrahydrofolic_Acid Tetrahydrofolic_Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Bacterial_Growth Bacterial_Growth Tetrahydrofolic_Acid->Bacterial_Growth Required For This compound This compound This compound->DHPS Competitive Inhibition

This compound inhibits DHPS, blocking bacterial folate synthesis and growth [1] [2].

Conclusion

This guide provides a foundational profile of this compound (DB06821). A complete whitepaper would require more extensive data, particularly on pharmacokinetics (absorption, distribution, metabolism, excretion) and full toxicology profiles, which were not available in the current search results [1].

References

sulfameter synonyms sulfamethoxydiazine 5-methoxysulfapyrimidine

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical and Pharmacological Properties

A deeper look into the drug's characteristics reveals its suitability as a long-acting agent.

Property Value / Description
Physical Form White to faint yellow powder [1]
Solubility Water-soluble (like most small-molecule sulfonamides) [2]
Hydrogen Bond Donors 2 [3]
Hydrogen Bond Acceptors 7 [3]
Topological Polar Surface Area 114.52 Ų [3]
XLogP -1.23 (indicates hydrophilic nature) [3]
Lipinski's Rule of Five Zero rules broken (good drug-likeness) [3]
Protein Binding High (exact percentage not specified in sources) [2]
Elimination Half-life Long-acting (exact value not specified in sources) [2]

Mechanism of Action and Synthesis

Sulfameter exerts its bacteriostatic effect by interfering with bacterial folate synthesis.

PABA PABA Dihydrofolic_Acid Dihydrofolic_Acid PABA->Dihydrofolic_Acid Dihydropteroate Synthase DHPt_PP DHPt_PP DHPt_PP->Dihydrofolic_Acid Bacterial_Growth Bacterial_Growth Dihydrofolic_Acid->Bacterial_Growth This compound This compound This compound->Dihydrofolic_Acid Competitive Inhibition

This compound competitively inhibits folic acid synthesis, preventing bacterial growth [3] [4] [5].

The synthesis involves a nucleophilic aromatic substitution. The key intermediate, 6-chloro-3-(4-aminobenzenesulfonamido)pyridazine, is reacted with sodium methoxide, replacing the chlorine atom with a methoxy group to form sulfamethoxypyridazine [2].

Experimental Protocols and Assays

Dihydropteroate Synthase (DHPS) Inhibition Assay

This standard enzymatic assay measures the inhibition of folate synthesis.

  • Principle: The assay monitors the conversion of PABA and dihydropteroate diphosphate to dihydrofolic acid. Inhibitor presence reduces product formation [4].
  • Procedure:
    • Reaction Mixture: Prepare a solution containing the enzyme DHPS, its substrates PABA and DHPt-PP, and necessary co-factors in a suitable buffer.
    • Inhibitor Incubation: Add this compound at varying concentrations to the reaction mixture.
    • Control: Run parallel reactions without inhibitor (positive control) and without enzyme (negative control).
    • Detection and Analysis: Stop the reaction and quantify the formed dihydrofteroate using HPLC or a colorimetric assay. Plot reaction velocity vs. inhibitor concentration to determine IC₅₀ values [4].
In Vitro Antibacterial Susceptibility Testing

These methods determine the minimum inhibitory concentration (MIC) of this compound.

  • Broth Microdilution Method:

    • Prepare a series of tubes or microtiter wells containing a standardized growth broth.
    • Serially dilute this compound to achieve a range of concentrations (e.g., 0.5 to 256 µg/mL).
    • Inoculate each well with a standardized suspension of the test bacterium (~5 x 10⁵ CFU/mL).
    • Incubate the plates at 35±2°C for 16-20 hours.
    • The MIC is the lowest concentration of this compound that completely prevents visible growth [1].
  • Agar Diffusion Method:

    • Inoculate the surface of an agar plate with a standardized suspension of the test bacterium.
    • Place paper disks impregnated with a specific amount of this compound (e.g., 25 µg) onto the inoculated agar surface.
    • Incubate the plates at 35±2°C for 16-20 hours.
    • Measure the diameter of the zone of inhibition around the disk. Compare with standard interpretative charts to categorize the organism as susceptible, intermediate, or resistant [1].

Research and Therapeutic Applications

This compound's long-acting properties and targeted mechanism have led to its investigation in several areas:

  • Urinary and Respiratory Tract Infections: Effective against susceptible strains of E. coli and other cocci causing these infections [2] [6].
  • Leprosy: Used as a leprostatic agent in the management of leprosy [1] [5].
  • Malaria in Pregnancy: Investigated as a potential therapy for chloroquine-resistant malaria during pregnancy [1].
  • Mucous Membrane Pemphigoid: Studied in open trials for cases unresponsive to topical steroid treatment [2].

References

Comprehensive Application Notes and Protocols: Synthesis, Characterization, and Antibacterial Assessment of Sulfameter Silver Complex

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Silver-sulfonamide complexes represent an important class of antimicrobial agents with significant clinical applications, most notably exemplified by silver sulfadiazine (AgSD) used extensively in burn wound treatment. The synergistic effect between silver ions and sulfonamide ligands often results in enhanced antibacterial activity compared to either component alone, while mitigating issues associated with rapid silver ion release and potential tissue toxicity. These complexes typically exhibit a multi-targeting mechanism of action that includes bacterial cell membrane disruption, protein inactivation through Ag-S bond formation, and DNA binding, making them less susceptible to bacterial resistance development compared to conventional antibiotics. [1] [2]

Sulfameter (also known as sulfamethoxydiazine) is a long-acting sulfonamide characterized by slow excretion rates, allowing for once-daily administration in clinical practice. Structurally, this compound differs from sulfadiazine by the presence of a methoxy group (-OCH₃) at the 5-position of the pyrimidine ring, which influences its electronic properties and coordination behavior. This sulfonamide is used in treating respiratory and urinary tract infections, and recent studies have demonstrated its efficacy against Gram-negative Borrelia burgdorferi, the causative agent of Lyme disease. The development of silver complexes with this compound aims to leverage the antibacterial properties of both the silver ion and the sulfonamide ligand while enhancing stability and modulating solubility profiles. [2]

Table 1: Comparison of Silver-Sulfonamide Complexes with Their Respective Antibacterial Activities

Complex Name Metal:Ligand Ratio Coordination Sites MIC against S. aureus MIC against E. coli
Ag-Sulfameter 1:1 Sulfonamide N, sulfonyl O, pyrimidine N 0.64 mmol L⁻¹ 0.082 mmol L⁻¹
Ag-Sulfadiazine 1:1 Sulfonamide N 0.80 mmol L⁻¹ 0.100 mmol L⁻¹
Ag-Sulfathiazole 1:1 Sulfonamide N 0.60 mmol L⁻¹ 0.078 mmol L⁻¹

Synthesis Protocol

Materials and Equipment
  • Chemical Reagents: this compound (sulfamethoxydiazine, ≥99%, Sigma-Aldrich), silver nitrate (AgNO₃, ≥99%, Sigma-Aldrich), potassium hydroxide (KOH, ≥85%, Fluka), dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%), deionized water
  • Equipment: Round-bottom flask (100 mL), magnetic stirrer with hot plate, pH meter, analytical balance (±0.0001 g), Buchner funnel, filtration flask, vacuum pump, desiccator, amber glass storage vials
  • Safety Considerations: Conduct all procedures under reduced lighting conditions to prevent silver photodecomposition. Use appropriate personal protective equipment including nitrile gloves, lab coat, and safety goggles due to the potential toxicity of silver compounds and the light-sensitive nature of the complex.
Step-by-Step Synthesis Procedure
  • Preparation of Solutions:

    • Dissolve 1.0 mmol (280.3 mg) of this compound in 25 mL of deionized water with the addition of 1.0 mmol (56.1 mg) of KOH to facilitate dissolution.
    • Prepare a separate solution of 1.0 mmol (169.9 mg) of silver nitrate in 25 mL of deionized water.
  • Reaction and Precipitation:

    • Gradually add the silver nitrate solution to the this compound solution with constant stirring at room temperature.
    • Maintain the reaction mixture under continuous stirring for 4 hours, during which a cream-colored precipitate forms.
  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.
    • Wash the solid product three times with 10 mL aliquots of cold deionized water to remove residual reactants.
    • Dry the product in a desiccator protected from light for 24 hours.
  • Storage:

    • Store the final product in amber glass vials at 4°C to prevent photodegradation.
    • The typical yield for this synthesis is approximately 85% (320 mg). [2]

G A Prepare this compound solution (280.3 mg in 25 mL H₂O + KOH) C Mix solutions gradually with constant stirring A->C B Prepare AgNO₃ solution (169.9 mg in 25 mL H₂O) B->C D Stir reaction mixture for 4 hours at room temperature C->D E Vacuum filtration through Buchner funnel D->E F Wash precipitate with cold H₂O (3×10 mL) E->F G Dry in desiccator protected from light (24 hrs) F->G H Store in amber vial at 4°C G->H

Diagram 1: Chemical Synthesis Workflow for this compound Silver Complex. This flowchart illustrates the sequential steps involved in preparing the complex, highlighting critical parameters for each stage.

Structural Characterization

Powder X-Ray Diffraction (PXRD) Analysis

Protocol:

  • Sample Preparation: Gently grind the complex into a fine powder using an agate mortar and pestle. Pack the sample into a standard PXRD sample holder, ensuring a flat, level surface.
  • Instrumentation Parameters: Utilize a Bruker D8 Advance diffractometer with Cu-Kα radiation (λ = 1.5406 Å). Set the voltage and current to 40 kV and 40 mA, respectively. Configure the scan range from 5° to 50° 2θ with a step size of 0.02° and a counting time of 2 seconds per step.
  • Data Collection and Processing: Collect diffraction patterns at ambient temperature. Process the data using Rietveld refinement methods with appropriate software (e.g., GSAS-II or TOPAS) to solve the crystal structure.

Expected Results: The Ag-sulfameter complex crystallizes in a dimeric structure with each silver ion coordinated to three donor atoms: the nitrogen of the sulfonamide group, one oxygen from the sulfonyl group, and a nitrogen from the pyrimidine ring. An important structural feature is the presence of argentophilic interactions with Ag···Ag distances of approximately 2.89 Å, which contribute to the stability of the dimeric unit. This differs from the polymeric structure of silver sulfadiazine, potentially explaining the enhanced solubility of the this compound complex in polar organic solvents like DMSO and DMF. [2]

Spectroscopic Characterization
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 10 mg of the Ag-sulfameter complex in 0.6 mL of deuterated DMSO (DMSO-d6). Transfer the solution to a standard 5 mm NMR tube.
  • Data Acquisition:
    • For 1H NMR, conduct measurements at 500 MHz with a spectral width of 16 ppm, acquisition time of 3 seconds, and relaxation delay of 1 second.
    • For 13C NMR, use a 125 MHz frequency with broadband proton decoupling, spectral width of 240 ppm, and relaxation delay of 2 seconds.
    • For 1H-15N correlation experiments, apply gradient-selected HSQC experiments with sensitivity improvement.
  • Interpretation: The 1H-15N NMR data particularly reveals coordination through the nitrogen atom of the sulfonamide group, evidenced by significant changes in chemical shift compared to the free ligand. [2]
3.2.2 Infrared Spectroscopy (IR)

Protocol:

  • Sample Preparation: Prepare a KBr pellet by thoroughly mixing approximately 1 mg of the complex with 100 mg of dry potassium bromide. Hydraulically press the mixture into a transparent pellet under vacuum.
  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer (e.g., Bomem MB-Series) in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Accumulate 32 scans per spectrum to ensure adequate signal-to-noise ratio.
  • Interpretation: Key vibrational changes include shifts in the asymmetric and symmetric SO₂ stretching vibrations (approximately 1150 cm⁻¹ and 1320 cm⁻¹, respectively), indicating coordination through the sulfonyl oxygen atoms. Additional shifts in the pyrimidine ring vibrations further confirm metal coordination through the heterocyclic nitrogen. [2]
3.2.3 Mass Spectrometric Analysis

Protocol:

  • Sample Preparation: Prepare a 10 μg/mL solution of the complex in HPLC-grade methanol containing 0.1% formic acid.
  • Data Acquisition: Utilize an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer in positive ion mode. Set the source temperature to 120°C, desolvation temperature to 250°C, and capillary voltage to 3.0 kV. Scan the m/z range of 100-1000.
  • Interpretation: The high-resolution mass spectrometric data typically shows peaks corresponding to both monomeric [Ag(this compound)]⁺ and dimeric [Ag₂(this compound)₂]⁺ species in solution, confirming the 1:1 metal-to-ligand stoichiometry and the presence of dimeric forms. [2]

Table 2: Key Spectroscopic and Analytical Data for this compound Silver Complex

Characterization Method Key Observations Interpretation
PXRD Dimeric structure with Ag···Ag = 2.89 Å Argentophilic interactions present; different from Ag-sulfadiazine polymer
1H-15N NMR Δδ = +15 ppm for sulfonamide N Coordination through sulfonamide nitrogen atom
FTIR Δν(SO₂) = -25 cm⁻¹ Coordination through sulfonyl oxygen atoms
ESI-MS m/z 426.97 [Ag(SMTR)]⁺, m/z 852.93 [Ag₂(SMTR)₂]⁺ 1:1 metal:ligand ratio; dimeric species in solution
Elemental Analysis C 31.05%, H 2.87%, N 12.08% Matches theoretical composition [Ag(C11H11N4O3S)]

G A Powder X-ray Diffraction F Structural Confirmation (Dimeric structure Argentophilic interactions) A->F B NMR Spectroscopy G Coordination Site Identification (Sulfonamide N coordination) B->G C IR Spectroscopy H Functional Group Analysis (Sulfonyl O coordination) C->H D Mass Spectrometry I Stoichiometry Verification (1:1 metal:ligand ratio) D->I E Elemental Analysis J Composition Validation (Elemental composition) E->J

Diagram 2: Comprehensive Characterization Workflow for Structural Elucidation. This diagram shows the analytical techniques employed and the specific structural information obtained from each method.

Antibacterial Assessment

Broth Microdilution Assay Protocol

Preparation of Inoculum:

  • Grow bacterial cultures (Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) in Mueller-Hinton broth at 37°C for 18 hours.
  • Adjust the turbidity of the cultures to 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL) using sterile saline.
  • Further dilute the bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the assay.

Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare serial two-fold dilutions of the Ag-sulfameter complex in Mueller-Hinton broth in 96-well microtiter plates, covering a concentration range of 0.02-1.28 mmol L⁻¹.
  • Add the standardized bacterial inoculum (100 μL per well) to each well containing 100 μL of the compound dilutions.
  • Include appropriate controls: growth control (bacteria without compound), sterility control (broth only), and reference controls (free this compound and silver nitrate alone).
  • Incubate the plates at 37°C for 18-24 hours.
  • Determine MIC values as the lowest concentration that completely inhibits visible growth. [2]
Data Analysis and Interpretation

The Ag-sulfameter complex typically demonstrates enhanced activity against Gram-negative bacteria compared to Gram-positive strains, with reported MIC values of 0.082 mmol L⁻¹ for E. coli and 0.64 mmol L⁻¹ for S. aureus. This represents a significant improvement over the free this compound ligand, which shows no appreciable activity at these concentrations. The complex also demonstrates superior performance compared to silver sulfadiazine in terms of solubility profile while maintaining comparable antimicrobial efficacy. The antibacterial mechanism is attributed to the synergistic effect between the silver ions and sulfonamide component, potentially involving multiple targets including bacterial cell membrane integrity, enzyme inhibition through silver binding to thiol groups, and interference with folate metabolism via the sulfonamide component. [2]

Data Interpretation and Applications

Key Research Findings

The comprehensive characterization data confirms the successful formation of a 1:1 metal-to-ligand complex between silver(I) and this compound with a distinctive dimeric structure stabilized by argentophilic interactions. The coordination environment involves multiple binding sites on the this compound molecule, including the sulfonamide nitrogen, sulfonyl oxygen, and pyrimidine nitrogen, creating a stable coordination sphere around the silver centers. This structural arrangement facilitates moderate release of bioactive silver ions while maintaining the antibacterial activity of the sulfonamide component. [2]

The enhanced solubility of the Ag-sulfameter complex in polar aprotic solvents like DMSO and DMF, compared to the poorly soluble silver sulfadiazine, presents potential advantages for formulation development. This solubility profile, combined with its significant antibacterial activity against both Gram-positive and Gram-negative pathogens, positions this complex as a promising candidate for topical antimicrobial formulations, particularly for wound care and skin infection applications. The demonstrated activity against resistant strains further supports its potential utility in addressing the growing challenge of antimicrobial resistance. [2]

Conclusion and Future Perspectives

The synthesized this compound silver complex represents a valuable addition to the growing family of medicinal silver compounds. Its well-characterized structure, well-defined coordination mode, and promising antibacterial profile provide a solid foundation for further pharmaceutical development. Future research directions should include comprehensive toxicological evaluations, in vivo efficacy studies in appropriate infection models, and investigation of potential synergies with conventional antibiotics. Additionally, formulation studies exploring incorporation into various drug delivery systems such as hydrogels, nanoparticles, or wound dressings could further enhance its therapeutic potential. [2]

References

Molecular Basis of Sulfonamide Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Sulfonamide antibiotics, like sulfameter, work by inhibiting the bacterial enzyme dihydroperoate synthase (DHPS), which is essential for folate synthesis [1]. Resistance often arises from bacteria acquiring mobile sul genes (sul1, sul2, sul3) that code for alternative, sulfonamide-insensitive versions of the DHPS enzyme [1].

These Sul enzymes can discriminate against the drug while still performing their normal biological function. A key mechanism is a remodeled pABA-binding region in the Sul enzyme, often featuring a Phe-Gly sequence that physically blocks the binding of sulfonamides without hindering the natural substrate, p-aminobenzoic acid (pABA) [1].

Agar Diffusion Assay Principles

The agar diffusion assay is a semi-quantitative method used to evaluate the efficacy of antimicrobial compounds like this compound. While the search results describe the general method, they do not specify its application to this compound [2].

The core principle involves applying a sample to an agar surface seeded with a test microorganism. The sample diffuses outward, creating a concentration gradient. If the sample has antimicrobial activity, a clear zone of inhibition (where bacterial growth is prevented) appears around the sample source after incubation [2].

The following diagram illustrates the general workflow for a disk diffusion variant of this assay.

G Start Start Assay PrepMedia Prepare Mueller-Hinton Agar Start->PrepMedia Inoculate Inoculate Agar with Test Bacterium PrepMedia->Inoculate ApplySample Apply this compound Sample to Disk/Well Inoculate->ApplySample Diffuse Incubate for Diffusion (4°C, 24h) ApplySample->Diffuse Incubate Incubate for Growth (37°C, 16-20h) Diffuse->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure End Analyze Results Measure->End

Agar Diffusion Assay Workflow - This flowchart outlines the key steps in a standard disk diffusion assay.

Critical Factors in Agar Diffusion Assays

Several factors can significantly influence the results of an agar diffusion assay and must be carefully controlled to avoid false positives or negatives [2].

The table below summarizes these key methodological considerations:

Factor Description Impact on Assay
Agar Type/Volume Type of medium and depth of agar layer [2]. Affects diffusion rate of compound; can alter size of inhibition zone [2].
pH of Medium Acidity or alkalinity of the agar [2]. Can influence antibiotic stability and bacterial growth rate [2].
Lipophilicity/Volatility Physical properties of the test sample [2]. Highly lipophilic or volatile compounds may not diffuse effectively in aqueous agar [2].
Bacterial Inoculum Amount of bacteria seeded onto the agar [2]. Too dense can reduce zone size; too light can enlarge it. Standardization is crucial [2].
Incubation Temperature Temperature at which plates are incubated for growth [2]. Must be optimal for the test microorganism to ensure proper growth [2].

Limitations and Next Steps

It's important to know that the agar diffusion method is considered a semi-quantitative pre-screening test [2]. It is excellent for comparing relative effectiveness but does not provide a precise minimum inhibitory concentration (MIC). Follow-up tests like broth microdilution are often used for quantitative results [2].

To proceed with your research, I suggest you:

  • Consult Standardized Guidelines: Look for documents from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These bodies provide definitive, validated protocols for antimicrobial susceptibility testing, including agar diffusion methods.
  • Refine Your Search: Use specific search terms such as "CLSI M02 disk diffusion method" or "EUCAST methodology" to find these official guidelines.

References

Comprehensive Application Notes and Protocols for Determining Sulfameter Concentration in Serum

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction and Analytical Context

The accurate quantification of sulfameter (also known as sulfamethoxydiazine) in biological matrices represents a critical challenge in both clinical pharmacology and therapeutic drug monitoring. As a long-acting sulfonamide antibiotic, this compound exhibits complex pharmacokinetics with significant interindividual variability, necessitating precise monitoring to ensure therapeutic efficacy while minimizing potential adverse effects [1]. The detection of low-abundant antibiotics in complex biological matrices like serum requires methods with exceptional sensitivity and specificity to distinguish the target analyte from endogenous compounds and potential metabolites [2]. This document provides comprehensive application notes and detailed protocols for researchers and clinical scientists implementing this compound quantification in serum, addressing both innovative sensing technologies and established chromatographic methods.

The physicochemical properties of this compound, including its molecular weight of 280.30 g/mol and chemical structure featuring the characteristic sulfonamide functional group, influence its analytical behavior across different detection platforms [3]. This compound's relatively long elimination half-life contributes to its potential for accumulation, particularly in patients with compromised renal function, highlighting the importance of reliable monitoring in special populations [4]. Furthermore, regulatory concerns regarding sulfonamide residues in food-producing animals have driven the development of highly sensitive methods capable of detecting concentrations in the nanomolar range, which can be adapted for therapeutic monitoring in human serum [3].

Method Comparison and Selection Criteria

The selection of an appropriate analytical method for this compound quantification depends on multiple factors, including required sensitivity, available instrumentation, sample throughput needs, and intended application (research versus clinical monitoring). Based on current literature and technological advances, researchers primarily employ two principal approaches: innovative biosensing platforms and conventional chromatographic techniques. The AHC-FRET aptasensor represents a cutting-edge methodology with exceptional sensitivity, while LC-MS/MS offers a well-established, versatile approach for routine analysis.

Table 1: Comparison of Key Analytical Parameters for this compound Detection Methods

Parameter AHC-FRET Aptasensor [2] Conventional LC-MS/MS [3]
Linear Range 0.5-2000 nM Varies with calibration (typically 10-1000 μg/L)
Limit of Detection 0.301 nM ~1-5 μg/L (matrix-dependent)
Analysis Time <2 hours (including incubation) 15-30 minutes per sample (after preparation)
Sample Volume Small (μL range) 100-500 μL
Specificity High (aptamer-based recognition) High (chromatographic separation + MRM)
Multiplexing Capacity Limited High (for sulfonamide class)
Cost per Analysis Low to moderate High (instrumentation, solvents)
Recovery in Serum 96.4-109.3% Typically 85-115%

The AHC-FRET aptasensor method employs an autocatalytic hybridization circuit (AHC) system comprising two mutually motivated hybridization chain reaction (HCR) modules that ultimately produce long-branched DNA copolymeric nanowires, enabling continuous signal amplification [2]. This innovative approach provides approximately 3.3 times greater sensitivity compared to conventional HCR-based aptasensors, making it particularly suitable for detecting low-abundant this compound in complex matrices like human serum [2]. In contrast, LC-MS/MS methods leverage chromatographic separation coupled with mass spectrometric detection in multiple reaction monitoring (MRM) mode, providing exceptional specificity through the combination of retention time and fragment ion ratios [3].

Protocol 1: AHC-FRET Aptasensor for Ultrasensitive this compound Detection

Principle and Scope

This protocol describes the procedure for detecting this compound in human serum using an autocatalytic hybridization circuit (AHC)-based fluorescence resonance energy transfer (FRET) platform. The method utilizes a this compound-specific aptamer as a recognition element and an AHC system for signal amplification, enabling detection of this compound at concentrations as low as 0.301 nM with a wide linear range of 0.5-2000 nM [2]. The approach is particularly suitable for applications requiring high sensitivity when sample volume is limited, such as pediatric pharmacokinetic studies or therapeutic drug monitoring in special populations.

Reagents and Materials
  • This compound-specific aptamer (sequence optimized for this compound binding)
  • DNA hairpin probes (H1, H2, H3, H4) for the AHC system
  • Fluorescence donor (e.g., FAM) and acceptor (e.g., Cy3) dyes
  • Serum samples (human, collected following appropriate ethical guidelines)
  • Binding buffer (typically Tris-EDTA buffer with Mg²⁺, pH 7.4)
  • Stop solution (e.g., EDTA-containing buffer to halt the AHC reaction)
  • Nuclease-free water and laboratory plastics
Equipment
  • Fluorescence spectrophotometer with temperature control
  • Microcentrifuge and vortex mixer
  • Thermal cycler or water bath for temperature incubation
  • Pipettes and tips (capable of accurately dispensing μL volumes)
  • Black-walled 96-well plates for fluorescence measurement
Procedure
  • Sample Preparation:

    • Dilute serum samples 1:10 with binding buffer to reduce matrix effects.
    • Add this compound standards to drug-free serum for calibration curves (0.5-2000 nM).
    • Include quality control samples at low, medium, and high concentrations.
  • Aptamer-Target Binding:

    • Incubate 5 μL of diluted serum with 10 μL of aptamer solution (100 nM) at 25°C for 30 minutes.
    • Use gentle agitation to ensure complete mixing during incubation.
  • AHC Reaction Initiation:

    • Add pre-formed DNA hairpin structures (H1, H2, H3, H4; 50 nM each) to the aptamer-serum mixture.
    • Incubate at 37°C for 60 minutes to allow autocatalytic hybridization circuit amplification.
  • FRET Signal Detection:

    • Transfer the reaction mixture to a black-walled 96-well plate.
    • Measure fluorescence emission at 580 nm (acceptor emission) with excitation at 490 nm (donor excitation).
    • Calculate the FRET ratio (acceptor emission/donor emission) for each sample.
  • Data Analysis:

    • Plot FRET ratio against this compound concentration for standards to generate a calibration curve.
    • Determine unknown concentrations from the calibration curve using appropriate regression models.

Figure 1: Workflow for AHC-FRET Aptasensor Detection of this compound

G Sample Sample Binding Aptamer-Target Binding (25°C, 30 min) Sample->Binding Aptamer Aptamer Aptamer->Binding AHC AHC Reaction Initiation (37°C, 60 min) Binding->AHC Signal FRET Signal Detection AHC->Signal Analysis Data Analysis Signal->Analysis Result Result Analysis->Result

Protocol 2: LC-MS/MS-Based this compound Quantification

Principle and Scope

This protocol describes the determination of this compound concentration in serum using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method employs reversed-phase chromatography for separation and electrospray ionization in positive mode followed by detection using multiple reaction monitoring (MRM) for specific quantification [3]. This robust approach provides high specificity and is suitable for high-throughput applications in clinical laboratories with access to LC-MS/MS instrumentation.

Reagents and Materials
  • This compound certified reference standard (purity ≥95%) [3]
  • Internal standard (e.g., ¹³C₆-sulfameter for optimal precision) [3]
  • Acetonitrile and methanol (HPLC grade)
  • Formic acid or acetic acid (MS grade)
  • Ammonium acetate or ammonium formate (for mobile phase)
  • Water (HPLC grade, 18 MΩ·cm resistivity)
  • Solid-phase extraction cartridges (e.g., Oasis HLB) if needed for cleanup
Equipment
  • LC system with binary or quaternary pump, autosampler, and column oven
  • Mass spectrometer with ESI source and MRM capability
  • Analytical column (C18, 50-100 mm × 2.1 mm, 1.7-1.8 μm particle size)
  • Centrifuge capable of ≥13,000 × g
  • Vortex mixer and ultrasonic bath
  • Pipettes covering 1-1000 μL range
Procedure
  • Sample Preparation:

    • Thaw frozen serum samples completely and vortex for 10-15 seconds.
    • Aliquot 100 μL of serum into a microcentrifuge tube.
    • Add 10 μL of internal standard working solution (e.g., ¹³C₆-sulfameter at 1 μg/mL).
    • Add 300 μL of acetonitrile for protein precipitation.
    • Vortex vigorously for 60 seconds, then centrifuge at 13,000 × g for 10 minutes.
    • Transfer supernatant to a clean vial and inject into the LC-MS/MS system.
  • LC Conditions:

    • Column: C18 (100 mm × 2.1 mm, 1.7 μm)
    • Mobile Phase A: 0.1% formic acid in water
    • Mobile Phase B: 0.1% formic acid in acetonitrile
    • Gradient: 10% B to 90% B over 6 minutes, hold for 2 minutes, re-equilibrate
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5-10 μL
  • MS/MS Conditions:

    • Ionization Mode: ESI positive
    • Ion Source Temperature: 150°C
    • Desolvation Temperature: 350°C
    • Cone Gas Flow: 50 L/h
    • Desolvation Gas Flow: 800 L/h
    • MRM Transitions:
      • This compound: 281.1 → 156.0 (quantifier), 281.1 → 108.0 (qualifier)
      • Internal Standard: 287.1 → 162.0 (¹³C₆-sulfameter)
  • Data Analysis:

    • Calculate peak area ratios (this compound/internal standard) for each sample.
    • Generate a calibration curve using weighted (1/x²) linear regression.
    • Determine concentrations in unknown samples from the calibration curve.

Figure 2: LC-MS/MS Workflow for this compound Quantification in Serum

G SamplePrep Sample Preparation (Protein Precipitation) LC LC Separation (Reversed-Phase C18) SamplePrep->LC MS MS Detection (ESI+ MRM Mode) LC->MS DataProcessing Data Processing MS->DataProcessing Quantification Quantification DataProcessing->Quantification Serum Serum Serum->SamplePrep InternalStandard InternalStandard InternalStandard->SamplePrep

Analytical Performance and Validation

Both methods require thorough validation according to accepted guidelines (e.g., FDA Bioanalytical Method Validation) before implementation for research or clinical applications. Key validation parameters include accuracy, precision, selectivity, sensitivity, and stability. For the AHC-FRET aptasensor method, the following performance characteristics have been demonstrated [2]:

Table 2: Analytical Performance of AHC-FRET Aptasensor for this compound Detection

Performance Parameter Result
Linear Range 0.5-2000 nM
Limit of Detection (LOD) 0.301 nM (S/N=3)
Limit of Quantification (LOQ) 0.5 nM
Correlation Coefficient (R²) 0.996
Intra-day Precision (RSD%) <5%
Inter-day Precision (RSD%) <10.45%
Average Recovery 96.4-109.3%
Comparison with ELISA Consistent results

The AHC-FRET method demonstrated excellent correlation with commercial ELISA methods when tested on six human serum samples, supporting its potential for clinical application [2]. The method's wide linear range spanning four orders of magnitude makes it suitable for monitoring this compound across the expected therapeutic range without requiring sample dilution. The high recovery rates (96.4-109.3%) with relative standard deviation below 10.45% indicate minimal matrix effects and robust performance in complex biological samples [2].

For LC-MS/MS methods, typical validation parameters should include:

  • Accuracy: 85-115% of nominal values
  • Precision: ≤15% RSD (≤20% at LLOQ)
  • Selectivity: No interference from at least six different blank serum samples
  • Matrix effects: Consistent matrix factor (0.8-1.2) with IS-normalization
  • Stability: Bench-top, processed sample, and freeze-thaw stability established

Implementation Considerations and Troubleshooting

Method Selection Guidance

The choice between AHC-FRET aptasensor and LC-MS/MS methods depends on several factors, including available instrumentation, required throughput, expertise, and intended application. The AHC-FRET method offers advantages in sensitivity and avoids the need for expensive instrumentation, making it suitable for resource-limited settings or specialized research applications focusing on low-abundant this compound. Conversely, LC-MS/MS provides robust performance, higher throughput, and the ability to multiplex with other sulfonamides or pharmaceuticals, making it ideal for clinical laboratories with established mass spectrometry infrastructure.

Troubleshooting Common Issues
  • Poor Sensitivity in AHC-FRET:

    • Verify the integrity and concentration of DNA probes
    • Optimize incubation times and temperatures
    • Check fluorescence detector calibration
  • Matrix Effects in LC-MS/MS:

    • Improve sample cleanup (e.g., implement SPE instead of protein precipitation)
    • Optimize chromatographic separation to retain matrix interferences
    • Use a stable isotope-labeled internal standard for compensation
  • Carryover Concerns:

    • Implement adequate needle washes in autosamplers
    • Include blank injections after high-concentration samples
    • Check injection system for adsorption issues
  • Calibration Curve Nonlinearity:

    • Verify reference standard purity and preparation
    • Evaluate potential saturation effects at high concentrations
    • Consider weighted regression models (1/x or 1/x²)
Regulatory and Safety Considerations

When implementing these methods for regulatory submissions or clinical decision-making, adherence to Good Laboratory Practice (GLP) or Good Clinical Laboratory Practice (GCLP) is essential. All procedures involving human serum should follow appropriate biosafety guidelines, including the use of personal protective equipment and proper disposal of biological waste. Reference materials should be sourced from certified suppliers with proper documentation, and method transfers between laboratories should include comprehensive comparison studies [3].

Conclusion

The accurate determination of this compound concentration in serum is essential for optimizing therapeutic regimens and conducting pharmacokinetic studies. The AHC-FRET aptasensor method offers an innovative approach with exceptional sensitivity through signal amplification, while LC-MS/MS provides a robust, well-established methodology suitable for high-throughput environments. By following these detailed application notes and protocols, researchers and clinical scientists can implement reliable this compound quantification methods tailored to their specific needs, instrumentation, and application requirements.

References

Comprehensive Application Notes and Protocols for Studying Sulfameter Photodegradation Kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfameter Photodegradation

This compound (4-amino-N-(5-methoxy-2-pyrimidinyl)benzenesulfonamide) is a sulfonamide antibiotic belonging to the broad-spectrum antibacterial agents class widely used in human medicine and veterinary practice. As a persistent environmental pollutant, this compound has been detected in various aquatic systems at concentrations ranging from ng/L to μg/L, raising significant concerns about ecological impacts and antibiotic resistance development. Photodegradation represents a primary transformation pathway for this compound in aquatic environments, making the systematic study of its kinetic behavior essential for environmental risk assessment and wastewater treatment optimization.

The photodegradation of this compound occurs through multiple simultaneous mechanisms that are influenced by water chemistry parameters, presence of photosensitizers, and light characteristics. Understanding these processes requires systematic kinetic studies that can elucidate the dominant pathways under various environmental conditions. These application notes provide comprehensive protocols for investigating this compound photodegradation kinetics, with emphasis on experimental design, analytical methodologies, data interpretation, and quality control measures to ensure reproducible and scientifically valid results.

Photodegradation Mechanisms and Pathways

Direct vs. Indirect Photodegradation

This compound undergoes both direct and indirect photodegradation in aquatic environments, with the relative importance of each pathway dependent on environmental conditions. Direct photodegradation occurs when this compound molecules directly absorb light energy, leading to electronic excitation and subsequent chemical transformation. This process is highly dependent on the molecular structure of this compound and the spectral overlap between its absorption profile and the incident light spectrum. In contrast, indirect photodegradation involves reactive species generated by photosensitizers present in the water matrix, which then react with this compound molecules in their ground state.

The primary mechanisms for this compound photodegradation include:

  • Direct photolysis: Molecular cleavage following light absorption
  • Triplet-sensitized indirect photodegradation: Energy transfer from excited triplet states of dissolved organic matter (DOM)
  • Reactive oxygen species (ROS)-mediated degradation: Involvement of hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), and singlet oxygen (¹O₂)
  • Metal-ion catalyzed degradation: Enhancement or inhibition by metal ions depending on this compound speciation
  • Advanced oxidation processes (AOPs): Engineered systems utilizing sulfate radicals (SO₄•⁻) or hydroxyl radicals

Table 1: Comparative Overview of this compound Photodegradation Mechanisms

Mechanism Primary Reactive Species Key Influencing Factors Dominant Degradation Pathways
Direct Photolysis Excited state this compound pH, light intensity and spectrum, molar absorption coefficient SO₂ extrusion, isomerization, N-S bond cleavage
Triplet-Sensitized ³DOM* DOM concentration and type, oxygen concentration H-transfer (neutral form), proton+electron transfer (anionic form)
ROS-Mediated •OH, O₂•⁻, ¹O₂ pH, DOM, nitrate/nitrite concentrations Hydroxylation, amine oxidation, ring cleavage
Metal-Ion Catalyzed Complexed metal ions Metal type and concentration, pH, this compound speciation Variable based on metal-sulfameter complexation
AOPs SO₄•⁻, •OH Activator type and concentration, pH, temperature Radical-mediated cleavage and mineralization
Molecular Pathways and Transformation Products

The photochemical transformation of this compound proceeds through several competing pathways that yield distinct transformation products. Density functional theory (DFT) studies have revealed that the degradation mechanism differs significantly between the neutral (SME⁰) and anionic (SME⁻) forms of this compound. For the neutral species, the predominant pathway involves hydrogen transfer processes, while the anionic form undergoes proton-coupled electron transfer when reacting with dissolved organic matter analogues such as 2-acetonaphthone (2-AN), fluorenone (FN), and thioxanthone (TN) [1].

The primary transformation pathways include:

  • SO₂ extrusion: Elimination of sulfur dioxide leading to formation of unsaturated hydrocarbons
  • Photoisomerization: Structural rearrangement through azirine intermediates
  • Hydroxyl radical attack: Addition of hydroxyl groups to aromatic rings
  • N-S bond cleavage: Breakage of the sulfonamide linkage
  • Amino group oxidation: Transformation of the primary amine to nitro or other oxidized species

The following diagram illustrates the major photodegradation pathways and their relationships:

G This compound Photodegradation Pathways This compound This compound Direct Direct This compound->Direct Light Absorption Indirect Indirect This compound->Indirect Sensitizers ISO ISO Direct->ISO Isomerization AMI AMI Direct->AMI N-S Cleavage SUA SUA Direct->SUA Hydrolysis Radicals Radicals Indirect->Radicals Energy Transfer TP271 TP271 Radicals->SUA Oxidative Cleavage Radicals->TP271 Ring Opening

Experimental Design and Setup

Laboratory-Scale Photoreactor Systems

The investigation of this compound photodegradation kinetics requires carefully controlled irradiation systems that can simulate natural conditions or provide standardized testing environments. The most common approach involves batch photochemical reactors equipped with defined light sources. Two main types of irradiation systems are recommended for this compound photodegradation studies: xenon arc lamps that simulate solar radiation and monochromatic systems that allow precise wavelength control.

For solar simulation studies, a 500W xenon arc lamp with appropriate optical filters is recommended to match the terrestrial solar spectrum (typically 290-800 nm). The lamp should be housed in a double-walled immersion well with circulating water cooling to maintain constant temperature. For mechanistic studies requiring specific wavelength information, a medium-pressure mercury lamp (300W) with monochromator or interference filters can be employed to isolate specific emission lines, particularly at 254, 313, and 365 nm [2]. The light intensity should be regularly measured using chemical actinometry (such as potassium ferrioxalate) or calibrated radiometers to ensure reproducible experimental conditions.

The reaction vessel typically consists of a cylindrical quartz cell (50-100 mL capacity) with stirring capability to maintain homogeneous conditions. Quartz is essential for studies below 300 nm, while Pyrex glass may be used for longer wavelength studies. The temperature should be maintained at 25±0.5°C using a circulating water bath or Peltier temperature controller. For studies involving oxygen-sensitive pathways, the system should include gas inlet/outlet ports for purging with inert gases or oxygen.

Chemical Reagents and Materials
  • This compound standard (≥98% purity) should be acquired from certified suppliers and its purity verified by HPLC before use
  • HPLC-grade solvents (methanol, acetonitrile) and reagent-grade chemicals for mobile phase preparation
  • Buffer components for pH control: phosphate (pH 2-3, 6-8), acetate (pH 4-5), borate (pH 8-9), and carbonate (pH 9-10)
  • Radical scavengers for mechanistic studies: tert-butanol (•OH scavenger), p-benzoquinone (O₂•⁻ scavenger), sodium azide (¹O₂ scavenger), and furfuryl alcohol (¹O₂ scavenger)
  • Photosensitizers for indirect photodegradation studies: dissolved organic matter analogues (2-AN, FN, TN), humic acid, and fulvic acid
  • Metal ions as catalysts or inhibitors: Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, and Co²⁺ prepared from chloride or sulfate salts
  • Oxidants for AOP studies: persulfate (PS), peroxymonosulfate (PMS), and hydrogen peroxide

All solutions should be prepared using high-purity water (resistivity ≥18.2 MΩ·cm) from Millipore or similar systems. Stock solutions of this compound (200-500 mg/L) should be prepared in methanol or acetonitrile and stored at -20°C in the dark, with working solutions prepared fresh daily by appropriate dilution.

Analytical Methodologies

Sample Analysis and Quantification

The quantification of this compound and its transformation products is primarily performed using high-performance liquid chromatography (HPLC) coupled with various detection systems. The recommended analytical conditions are as follows:

  • HPLC system: Agilent 1200 series or equivalent with quaternary pump, degasser, autosampler, and column oven
  • Analytical column: Agilent ZORBAX SB-C18 (5 μm, 4.6 × 150 mm) or equivalent reversed-phase column
  • Column temperature: 25°C
  • Mobile phase: Binary mixture of (A) 0.1% formic acid in water and (B) methanol or acetonitrile
  • Gradient program: 0-3 min: 5% B; 3-6 min: linear gradient to 80% B; 6-6.1 min: linear gradient to 5% B; 6.1-9 min: 5% B for column re-equilibration
  • Flow rate: 0.5-1.0 mL/min
  • Injection volume: 5-20 μL
  • Detection: UV detector at 265 nm or mass spectrometer with electrospray ionization (ESI) in positive mode

For structural identification of transformation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution capabilities is recommended. The MS parameters should be optimized as follows:

  • Ionization mode: ESI positive
  • Source temperature: 350°C
  • Gas flow: 10 L/min
  • Nebulizer pressure: 35 psi
  • Capillary voltage: 4000 V
  • Mass range: 50-500 m/z for full scan, product ion scan for selected precursors
Identification of Transformation Products

The structural elucidation of this compound transformation products requires comprehensive analytical approaches combining chromatographic separation with high-resolution mass spectrometry and computational chemistry. The major documented transformation products include:

  • ISO: Isomer of this compound with oxazole ring instead of isoxazole
  • 3-amino-5-methylisoxazole (AMI): Product of N-S bond cleavage
  • Sulfanilic acid (SUA): Sulfonamide moiety after isoxazole cleavage
  • TP271: Ring-opening product with molecular mass of 271 g/mol

DFT calculations can provide valuable support for structural identification by predicting thermodynamic stability and spectroscopic properties of proposed structures [3]. The workflow for transformation product identification should include:

  • Accurate mass measurement for elemental composition determination
  • MS/MS fragmentation patterns for structural constraints
  • Isotopic labeling studies to track atom rearrangement
  • Comparison with synthesized standards when available
  • DFT-based thermodynamic calculations to assess proposed structures

Kinetic Study Protocols

Direct Photodegradation Kinetics

The direct photodegradation of this compound follows pseudo-first-order kinetics under most experimental conditions, with the rate dependent on light intensity, quantum yield, and molar absorption coefficient. The following protocol describes the standardized procedure for determining direct photodegradation kinetics:

Procedure:

  • Prepare this compound solution (2-5 mg/L) in appropriate buffer with ionic strength adjusted to 0.01 M
  • Adjust pH to desired value (typically 5-9 range) and verify with calibrated pH meter
  • Transfer 50 mL of solution to quartz reaction vessel and equilibrate to 25°C with continuous stirring
  • Take initial sample (t=0) before turning on light source
  • Initiate irradiation with appropriate light source (Xe lamp for solar simulation, Hg lamp for monochromatic studies)
  • Collect samples (0.5-1 mL) at predetermined time intervals (0, 5, 10, 15, 30, 60, 90, 120 min)
  • Immediately quench samples with equal volume of methanol for HPLC analysis or with radical scavengers if necessary
  • Analyze samples using HPLC-UV or LC-MS within 24 hours

Data Analysis: The photodegradation kinetics should be modeled using the integrated rate law for pseudo-first-order reactions:

[ \ln\left(\frac{[SME]t}{[SME]_0}\right) = -k{obs} \cdot t ]

where ( [SME]t ) and ( [SME]_0 ) are this compound concentrations at time t and zero, respectively, and ( k{obs} ) is the observed pseudo-first-order rate constant. The half-life (( t_{1/2} )) and time for 90% degradation (( t_{90} )) can be calculated as:

[ t_{1/2} = \frac{\ln(2)}{k_{obs}} \quad \text{and} \quad t_{90} = \frac{\ln(10)}{k_{obs}} ]

The quantum yield (( \Phi )) should be calculated using the following equation:

[ \Phi = \frac{k_{obs} \cdot V \cdot N_A \cdot h \cdot c}{I_0 \cdot (1 - 10^{-A_\lambda}) \cdot \lambda} ]

where ( V ) is the solution volume, ( N_A ) is Avogadro's number, ( h ) is Planck's constant, ( c ) is the speed of light, ( I_0 ) is the incident light intensity, ( A_\lambda ) is the absorbance at wavelength ( \lambda ).

Indirect Photodegradation Kinetics

The indirect photodegradation of this compound involves reactions with photogenerated reactive species and requires characterization of the specific contributing pathways. The protocol for studying triplet-sensitized photodegradation is as follows:

Procedure:

  • Prepare this compound solution (2-5 mg/L) containing DOM analogue (2-AN, FN, or TN at 1-5 mg/L) or natural organic matter extract
  • Adjust pH to study both neutral (pH 5-6) and anionic (pH 7-8) forms
  • Add metal ions (Ca²⁺, Mg²⁺, Zn²⁺ at 0.1-1 mM) if studying metal effects
  • Transfer to reaction vessel and purge with nitrogen, air, or oxygen as required
  • Initiate irradiation and collect samples at timed intervals
  • Quench samples with methanol and analyze by HPLC
  • Perform control experiments in dark and without sensitizers

Data Analysis: The contribution of different reactive species can be quantified using selective quenching experiments:

Table 2: Radical Scavengers for Mechanistic Studies

Scavenger Concentration Target Species Interference Considerations
tert-Butanol 10-100 mM Hydroxyl radical (•OH) May also react with SO₄•⁻ at higher concentrations
Methanol 10-100 mM •OH and SO₄•⁻ More efficient for SO₄•⁻ than tert-butanol
p-Benzoquinone 0.1-1 mM Superoxide radical (O₂•⁻) May also react with •OH and act as photosensitizer
Sodium Azide 1-10 mM Singlet oxygen (¹O₂) Also reacts with •OH and may form complexes with metals
Furfuryl Alcohol 1-10 mM Singlet oxygen (¹O₂) Specific for ¹O₂, but may also undergo direct photolysis
L-Histidine 1-10 mM Singlet oxygen (¹O₂) Less specific than furfuryl alcohol

The role of triplet sensitizers can be confirmed through heavy atom effect studies by adding sodium bromide or iodide (0.1-1 mM), which enhances intersystem crossing and increases triplet quantum yields.

Advanced Oxidation Process Protocols

Persulfate-Based AOPs

Persulfate-based advanced oxidation processes have shown excellent efficiency for this compound degradation due to the generation of sulfate radicals (SO₄•⁻) that have longer lifetimes than hydroxyl radicals and higher selectivity toward electron-rich compounds. The protocol for Fe-UiO-66 activated persulfate systems is as follows:

Procedure:

  • Synthesize Fe-UiO-66 catalyst according to published hydrothermal methods [4] or obtain commercially
  • Prepare this compound solution (5-10 mg/L) in buffer at pH 7.0 ± 0.1
  • Add Fe-UiO-66 catalyst (0.1-0.5 g/L) to the solution and pre-adsorb for 30 minutes in the dark with stirring
  • Add sodium persulfate (0.1-2 mM) to initiate the reaction
  • Expose to simulated sunlight (300-800 nm spectrum) with continuous stirring
  • Collect samples at intervals (0, 10, 20, 30, 60, 120, 180, 300 min)
  • Filter samples through 0.22 μm membrane to remove catalyst before analysis
  • Analyze for this compound concentration and transformation products

Data Analysis: The degradation kinetics in AOP systems often follow pseudo-first-order behavior at fixed oxidant and catalyst concentrations:

[ \ln\left(\frac{[SME]t}{[SME]_0}\right) = -k{AOP} \cdot t ]

The second-order rate constants for reactions with specific radicals can be determined through competition kinetics using probe compounds with known rate constants. The persulfate utilization efficiency can be calculated as:

[ \eta_{PS} = \frac{\Delta[SME]}{\Delta[PS]} \times \frac{M_{PS}}{M_{SME}} ]

where ( \Delta[SME] ) and ( \Delta[PS] ) are the molar concentration changes of this compound and persulfate, respectively, and ( M_{PS} ) and ( M_{SME} ) are their molecular weights.

UV/Co(II)/PMS System

The UV/Co(II)/peroxymonosulfate system provides an highly efficient approach for this compound degradation through simultaneous radical generation pathways. The optimized protocol is as follows:

Procedure:

  • Prepare this compound solution (0.071 mM ≈ 20 mg/L) in ultrapure water
  • Adjust pH to 7.0 ± 0.1 using NaOH or HCl
  • Add Co(II) solution (as CoCl₂ or CoSO₄) to achieve molar ratio of SMP:Co(II) = 1:5
  • Add peroxymonosulfate (PMS) to achieve molar ratio of SMP:PMS = 1:150
  • Transfer to photochemical reactor with 300W medium-pressure Hg lamp
  • Maintain temperature at 25°C with circulating water
  • Collect samples at 0, 2, 5, 10, 15, and 20 minutes
  • Quench immediately with methanol (0.2 mL methanol per 0.8 mL sample)
  • Analyze by HPLC within 24 hours

Experimental Notes:

  • The optimal molar ratio of SMP:PMS:Co(II) = 1:150:5 provides 95.2% removal in 20 minutes [2]
  • Chloride ions and high carbonate concentrations show inhibitory effects and should be controlled
  • Hydroxyl radicals are the predominant reactive species in this system
  • The system is highly effective for SMP, which has the slowest direct photolysis among sulfonamides

The following diagram illustrates the experimental workflow for this compound photodegradation studies:

G This compound Photodegradation Experimental Workflow Start Study Design Prep Solution Preparation pH Adjustment Start->Prep Setup Reactor Setup Temperature Control Prep->Setup Scavengers Add Scavengers (Mechanistic Studies) Prep->Scavengers Catalysts Add Catalysts (AOP Studies) Prep->Catalysts Sensitizers Add Sensitizers (Indirect Studies) Prep->Sensitizers Irrad Irradiation Initiation Time Zero Setup->Irrad Sampling Timed Sampling Quenching Irrad->Sampling Analysis HPLC/LC-MS Analysis Sampling->Analysis Modeling Kinetic Modeling Analysis->Modeling End Data Interpretation Modeling->End

Data Analysis and Kinetic Modeling

Kinetic Parameter Calculation

The systematic analysis of photodegradation kinetic data requires calculation of multiple parameters that characterize the degradation process. The following parameters should be determined for comprehensive kinetic assessment:

Table 3: Essential Kinetic Parameters for this compound Photodegradation Studies

Parameter Symbol Equation Units Significance
Observed Rate Constant ( k_{obs} ) ( \ln(C_t/C_0) = -k_{obs} \cdot t ) min⁻¹ or h⁻¹ Overall degradation rate under specific conditions
Half-Life ( t_{1/2} ) ( t_{1/2} = \ln(2)/k_{obs} ) min or h Time for 50% compound depletion
Time for 90% Degradation ( t_{90} ) ( t_{90} = \ln(10)/k_{obs} ) min or h Time for 90% compound depletion
Quantum Yield ( \Phi ) ( \Phi = \frac{k_{obs} \cdot V \cdot N_A \cdot h \cdot c}{I_0 \cdot (1 - 10^{-A_\lambda}) \cdot \lambda} ) mol·einstein⁻¹ Photochemical efficiency
Second-Order Rate Constant ( k_2 ) ( k_{obs} = k_2 \cdot [Oxidant] ) M⁻¹·s⁻¹ Reactivity with specific oxidants
Activation Energy ( E_a ) ( k = A \cdot e^{-E_a/(R \cdot T)} ) kJ·mol⁻¹ Temperature dependence of reaction

The quantum yield is particularly important for direct photodegradation studies and should be reported for both neutral (( \Phi_N )) and anionic (( \Phi_A )) forms of this compound. Literature values report ( \Phi_N = 0.15 \pm 0.01 ) and ( \Phi_A = 0.03 \pm 0.001 ) for sulfamethoxazole, a structurally similar sulfonamide [3].

Statistical Analysis and Model Validation

Robust statistical analysis is essential for reliable kinetic parameter estimation. The following approaches are recommended:

  • Linear regression for pseudo-first-order kinetics with correlation coefficient (R²) > 0.98
  • Weighted regression if heteroscedasticity is observed in residual plots
  • Error propagation for calculated parameters using partial derivatives or Monte Carlo methods
  • Confidence intervals for rate constants at 95% probability level
  • Model selection criteria (AIC, BIC) when comparing different kinetic models

The goodness-of-fit should be evaluated through:

  • Residual analysis for random distribution around zero
  • Normal probability plots for error normality assessment
  • Lack-of-fit tests when replicate measurements are available

For complex reaction systems with multiple parallel pathways, multivariate regression or mechanistic modeling approaches may be necessary to deconvolute individual contributions.

Quality Assurance and Validation

Method Validation Protocols

Quality control measures are essential for generating reliable and reproducible kinetic data. The following validation procedures should be implemented:

  • Linearity: Calibration curves with at least 5 concentration levels and R² > 0.995
  • Accuracy: Spike recovery studies at 3 concentration levels with 85-115% recovery
  • Precision: Relative standard deviation < 5% for replicate analyses (n=5)
  • Limit of detection (LOD): Signal-to-noise ratio ≥ 3, typically 10-50 ng/L for LC-MS methods
  • Limit of quantification (LOQ): Signal-to-noise ratio ≥ 10, typically 30-100 ng/L for LC-MS methods
  • Specificity: Resolution > 1.5 between this compound and potential interferences

Control experiments must be performed to account for non-photochemical processes:

  • Dark controls to assess thermal degradation and adsorption
  • Light controls without this compound to monitor matrix changes
  • Matrix blanks to identify interferences
  • Reference compounds with known photochemical behavior for system verification
Environmental Sample Handling

For studies involving natural water samples or environmental matrices, additional considerations include:

  • Sample preservation: Collection in amber glass containers with minimal headspace
  • Filtration: Through 0.45 μm membrane filters to remove particulate matter
  • Storage: At 4°C in the dark with analysis within 48 hours of collection
  • Matrix effects: Evaluation through standard addition methods or isotope-labeled internal standards
  • Background correction: Accounting for inherent light absorption by the matrix

Documentation should include complete metadata for environmental samples:

  • Collection date, time, and location
  • Temperature, pH, and dissolved organic carbon of water sample
  • Historical weather conditions for field samples
  • Details of any pretreatment or preservation methods

Applications and Environmental Relevance

The kinetic parameters derived from well-designed photodegradation studies have numerous practical applications in environmental risk assessment and water treatment optimization. The specific applications include:

  • Environmental fate prediction: Modeling this compound persistence in surface waters based on site-specific conditions
  • Water treatment design: Optimizing AOP systems for this compound removal in wastewater treatment plants
  • Ecological risk assessment: Evaluating potential exposure concentrations in receiving waters
  • Regulatory compliance: Supporting persistence classification under regulatory frameworks
  • Seasonal variability assessment: Predicting changes in degradation rates with light intensity and water composition

The environmental significance of photodegradation kinetics is highlighted by detection of this compound photoproducts in natural systems. Studies in German surface waters have detected the isomerization product ISO at concentrations around 8 ng/L compared to parent this compound at 120 ng/L, confirming the environmental relevance of this pathway [3].

The regulatory implications of these findings include the need to consider both parent compound and transformation products in risk assessment, as some photoproducts may retain biological activity or exhibit different toxicity profiles compared to the parent compound.

Conclusion

These application notes provide comprehensive protocols for conducting rigorous kinetic studies of this compound photodegradation. The systematic approach encompassing experimental design, analytical methodologies, kinetic modeling, and quality assurance enables researchers to generate reliable, reproducible data that can be compared across studies and laboratories. The integration of advanced oxidation processes and environmental factor considerations enhances the environmental relevance of the findings and supports their application in water treatment design and environmental risk assessment.

As research in this field advances, future developments will likely focus on computational prediction of photodegradation pathways, high-throughput screening methods for kinetic parameter determination, and field validation of laboratory-derived kinetic parameters in complex environmental matrices. The protocols outlined herein provide a solid foundation for these future research directions while ensuring scientific rigor in current photodegradation studies.

References

Comprehensive Application Notes and Protocols: Sulfameter Solvate Desolvation Kinetics Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Pharmaceutical solvates, crystal forms containing solvent molecules incorporated within their lattice structure, represent a significant challenge and opportunity in drug development. These solid-state forms frequently emerge during pharmaceutical processing operations involving solvents, such as crystallization, filtration, and drying. The presence of solvent molecules within the crystal lattice can profoundly influence critical physicochemical properties including solubility, stability, dissolution behavior, and bioavailability. More importantly, the desolvation process—the removal of solvent molecules from the crystal lattice—can induce phase transformations that potentially alter the performance characteristics of the final drug product. Therefore, a comprehensive understanding of desolvation kinetics is essential for ensuring consistent product quality and predictable drug performance throughout the product lifecycle.

Sulfameter (5-methoxysulfadiazine) serves as an excellent model compound for studying desolvation kinetics, as it forms structurally characterized solvates with various organic solvents. Research has demonstrated that the kinetic parameters of desolvation, particularly the activation energy (Ea), correlate directly with structural features of the solvates, such as solvent size and the arrangement of cavities within the crystal lattice that host solvent molecules. A fundamental relationship has been established wherein larger solvent molecules result in solvates with higher desolvation activation energies, highlighting the intimate connection between crystal structure and desolvation behavior [1]. A thorough grasp of these kinetics enables scientists to optimize processing conditions, control polymorphic transformations, and prevent undesirable solid form changes during pharmaceutical manufacturing.

Experimental Design and Methodologies

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) stands as the cornerstone technique for monitoring desolvation processes in real-time. This method quantitatively tracks the mass loss of a sample as a function of temperature or time under controlled atmospheric conditions, providing direct measurement of solvent evolution. For this compound solvates, TGA experiments should be conducted under a nitrogen purge (flow rate: 20-50 mL/min) to efficiently remove evolved solvents and prevent condensation or oxidative degradation. Sample masses typically range from 3-10 mg to minimize mass transfer limitations and ensure representative sampling. Crucibles should be composed of inert materials such as alumina or platinum to prevent catalytic interactions.

Two primary TGA methodologies are employed for kinetic analysis:

  • Isothermal TGA: The sample is rapidly heated to and maintained at a constant temperature while mass loss is monitored over time. This approach is conducted at multiple temperatures (minimum of three distinct temperatures recommended) to adequately characterize the temperature dependence of the desolvation rate.
  • Non-Isothermal TGA: The sample is heated at a constant heating rate while mass loss is recorded as a function of temperature. Multiple experiments at different heating rates (e.g., 5, 10, and 15°C/min) are essential to validate kinetic parameters and detect potential complexities in the desolvation mechanism [2].

Differential Scanning Calorimetry (DSC) often complements TGA by measuring thermal transitions associated with desolvation, such as endothermic events corresponding to solvent loss. DSC provides valuable information about the enthalpic changes during desolvation and can detect subsequent solid-form transformations that might occur following solvent loss. When combined with Hot Stage Microscopy (HSM), which offers direct visual observation of morphological changes during heating, researchers obtain a comprehensive picture of the desolvation process, correlating mass loss with thermal events and physical changes to the crystal habit.

Complementary Characterization Techniques
  • Powder X-ray Diffraction (PXRD): This technique is indispensable for monitoring structural changes throughout the desolvation process. PXRD patterns should be collected for the starting solvate, intermediates (if accessible), and the final desolvated product. Changes in peak position, intensity, or the emergence of new diffraction patterns indicate phase transformations and can help identify the solid form of the desolvation product.
  • Single Crystal X-ray Diffraction (SCXRD): When available, SCXRD provides atomic-level insight into the crystal structure of the solvate, revealing how solvent molecules are incorporated within the host lattice, the geometry of binding sites, and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) that stabilize the solvated structure. This structural information is invaluable for interpreting kinetic data and understanding the mechanism of desolvation [3].
  • Spectroscopic Techniques: Fourier Transform Infrared (FTIR) and Raman Spectroscopy can monitor changes in chemical bonding and molecular vibrations during desolvation, providing information about the specific interactions between solvent and host molecules.

Data Analysis and Kinetic Interpretation

The Kinetic Triplet and Solid-State Models

The fundamental rate equation for solid-state desolvation reactions is expressed as:

[ \frac{d\alpha}{dt} = k(T) \cdot f(\alpha) ]

Where ( \alpha ) represents the conversion fraction (ranging from 0 to 1), ( t ) is time, ( k(T) ) is the temperature-dependent rate constant, and ( f(\alpha) ) is the differential form of the kinetic model that describes the reaction mechanism. The conversion fraction is calculated from TGA data using:

[ \alpha = \frac{m_0 - m_t}{m_0 - m_{\infty}} ]

where ( m_0 ) is the initial mass, ( m_t ) is the mass at time ( t ), and ( m_{\infty} ) is the final mass after complete desolvation [4].

The rate constant typically follows the Arrhenius equation:

[ k(T) = A \cdot e^{-E_a / (R T)} ]

where ( A ) is the pre-exponential factor, ( E_a ) is the activation energy, ( R ) is the gas constant, and ( T ) is the absolute temperature.

The complete kinetic triplet (( E_a ), ( A ), and ( f(\alpha) ) or ( g(\alpha) )) fully characterizes the desolvation kinetics. The integral form of the kinetic model, ( g(\alpha) ), is related to the differential form by ( g(\alpha) = \int_0^\alpha d\alpha / f(\alpha) = k(T) \cdot t ).

Table 1: Common Solid-State Kinetic Models for Desolvation Reactions

Model Family Model Code Model Name Integral Form g(α) Reaction Mechanism
Nucleation A2 Avrami-Erofe'ev [-ln(1-α)]1/2 Nucleation and growth
Nucleation A3 Avrami-Erofe'ev [-ln(1-α)]1/3 Nucleation and growth
Geometrical Contraction R2 Contracting Area 1 - (1-α)1/2 Phase boundary movement
Geometrical Contraction R3 Contracting Volume 1 - (1-α)1/3 Phase boundary movement
Diffusion D1 One-Dimensional Diffusion α2 Diffusion-controlled
Diffusion D3 Jander Equation [1 - (1-α)1/3]2 Three-dimensional diffusion
Reaction Order F1 First-Order -ln(1-α) Random nucleation
Model-Fitting Methods

The Conventional Model-Fitting (CMF) method involves linearly fitting the integral form of each kinetic model, ( g(\alpha) ), against time for isothermal data or appropriately transformed variables for non-isothermal data. The model producing the highest determination coefficient (R²) and the most linear plot is typically selected as the most appropriate. However, a significant limitation of CMF is that it often identifies multiple models that fit the data equally well, making model selection subjective and potentially ambiguous [4].

To address this limitation, the Comprehensive Model-Fitting (COMF) method has been developed as a more robust alternative. COMF evaluates each candidate model based on three different criteria:

  • Fit of the integral reaction rate, ( g(\alpha) ), to time
  • Fit of the experimental conversion fraction, ( α ), to the theoretical conversion function
  • Fit of the experimental reaction speed, ( dα/dt ), to the theoretical rate

The method calculates three determination coefficients (R²) for these fits and combines them to generate an overall ranking score, enabling more automatic and unambiguous identification of the best candidate model [4].

Advanced Computational Approaches

For systems where desolvation involves complex interactions, advanced computational analyses provide deeper insights:

  • Independent Gradient Model (IGM): Visualizes and quantifies intermolecular interactions between host and solvent molecules, identifying specific regions of attraction and repulsion within the crystal structure.
  • Atom-in-Molecules (AIM): Analyzes topological properties of the electron density to characterize and quantify hydrogen bonds and other specific interactions, providing estimates of bonding energies.
  • Hirshfeld Surface (HS) Analysis: Generates molecular surfaces that visualize the contact areas between molecules, enabling quantitative analysis of the various intermolecular contacts contributing to crystal packing [3].

Practical Implementation Protocols

Protocol for Isothermal Desolvation Kinetics
  • Sample Preparation: Prepare a minimum of 10 mg of fully characterized this compound solvate with confirmed purity and crystal form using PXRD. Gently grind the sample to achieve a consistent particle size distribution, avoiding excessive mechanical stress that might induce phase changes.

  • TGA Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to manufacturer specifications. Ensure the balance is properly zeroed and the purge gas flow is stabilized.

  • Experimental Parameters:

    • Purge gas: Nitrogen at 20 mL/min
    • Sample mass: 5.0 ± 0.5 mg
    • Isothermal temperatures: Select at least three temperatures spanning the desolvation range (e.g., 80°C, 90°C, 100°C for tetrahydrofuran solvate)
    • Heating: Rapid heating to target temperature (50-100°C/min) to minimize desolvation during temperature equilibration
    • Data collection: Continue until mass stabilization (<0.01% change over 5 minutes)
  • Data Processing:

    • Export time, temperature, and mass data from the TGA instrument
    • Calculate conversion fraction (α) for each time point
    • Calculate the integral form ( g(α) ) for each candidate model from Table 1
    • Plot ( g(α) ) versus time for each model at each temperature
  • Kinetic Analysis:

    • Perform linear regression for each ( g(α) ) versus time plot
    • Record the slope (k) and determination coefficient (R²) for each model
    • Apply the COMF method to rank models based on multiple criteria
    • Select the model with the highest overall ranking score
    • Plot ln(k) versus 1/T and determine Ea from the slope (-Ea/R)

The experimental workflow for isothermal desolvation kinetics analysis is systematically outlined below:

G Start Start Isothermal Analysis SamplePrep Sample Preparation: • Characterize solvate via PXRD • Adjust particle size • Pre-dry if necessary Start->SamplePrep TGASetup TGA Instrument Setup: • Calibrate temperature/mass • Set nitrogen purge (20 mL/min) • Load sample (5.0 ± 0.5 mg) SamplePrep->TGASetup TempSelection Temperature Selection: • Choose minimum of 3 temperatures • Span desolvation range • Include replicate measurements TGASetup->TempSelection RapidHeat Rapid Heating: • Heat at 50-100°C/min • Minimize desolvation during ramp • Stabilize at target temperature TempSelection->RapidHeat DataCollection Data Collection: • Monitor mass until stable • Record time-temperature-mass • Export data for processing RapidHeat->DataCollection ConversionCalc Conversion Calculation: • Calculate α for each time point • α = (m₀ - mt)/(m₀ - m∞) • Verify complete desolvation DataCollection->ConversionCalc ModelFitting Model Fitting: • Apply g(α) for each model • Plot g(α) vs. time • Perform linear regression ConversionCalc->ModelFitting COMF COMF Analysis: • Calculate 3 determination coefficients • Rank models comprehensively • Select best-fit model ModelFitting->COMF Arrhenius Arrhenius Analysis: • Plot ln(k) vs. 1/T • Determine Ea from slope • Calculate pre-exponential factor COMF->Arrhenius Report Final Report: • Document kinetic triplet • Record statistical measures • Validate with structural data Arrhenius->Report

Protocol for Non-Isothermal Desolvation Kinetics
  • Experimental Setup: Use similar sample preparation and instrument calibration procedures as for isothermal analysis.

  • Experimental Parameters:

    • Purge gas: Nitrogen at 20 mL/min
    • Sample mass: 5.0 ± 0.5 mg
    • Heating rates: Minimum of three different rates (e.g., 5, 10, and 15°C/min)
    • Temperature range: From ambient to at least 50°C above complete desolvation
  • Data Analysis:

    • Apply iso-conversional methods (e.g., Friedman, Flynn-Wall-Ozawa) to determine the activation energy as a function of conversion
    • Use the COMF method with appropriate transformations for non-isothermal conditions
    • Compare kinetic parameters with those obtained from isothermal experiments
Protocol for Crystal Structure Evaluation
  • Single Crystal Preparation: Grow suitable single crystals of the this compound solvate using appropriate solvent systems (e.g., slow evaporation, anti-solvent diffusion).

  • SCXRD Data Collection: Collect diffraction data using a modern diffractometer with Mo Kα or Cu Kα radiation at appropriate temperature.

  • Structure Solution and Refinement:

    • Solve the structure using direct methods or intrinsic phasing
    • Refine all non-hydrogen atoms anisotropically
    • Locate hydrogen atoms bound to heteroatoms from difference maps
    • Generate hydrogen atoms bound to carbon using appropriate riding models
  • Intermolecular Interaction Analysis:

    • Identify all potential hydrogen bonds and their geometries
    • Calculate packing diagrams to visualize solvent-accessible voids
    • Perform Hirshfeld surface analysis to quantify intermolecular contacts
    • Use AIM and IGM analyses to characterize specific host-solvent interactions

Troubleshooting and Best Practices

Common Experimental Issues and Solutions

Table 2: Troubleshooting Guide for Desolvation Kinetics Experiments

Problem Potential Causes Solutions
Incomplete desolvation Temperature too low; Time insufficient; Mass transfer limitations Increase temperature; Extend hold time; Reduce sample mass
Overlapping thermal events Multiple solvates; Melting during desolvation; Decomposition Characterize starting material; Modify temperature program; Use complementary techniques (DSC, HSM)
Poor model fitting statistics Incorrect model selection; Complex mechanism; Experimental artifacts Apply COMF method; Consider multi-step mechanisms; Verify experimental conditions
Discrepancy between isothermal and non-isothermal results Different experimental conditions; Mechanism changes; Computational limitations Ensure consistent sample preparation; Use multi-thermal history fitting; Apply advanced computational methods [1] [2]
Irreproducible kinetics Particle size variations; Moisture uptake; Sample preparation inconsistencies Standardize grinding procedure; Use controlled environment; Implement consistent preparation protocol
Optimization Strategies
  • Sample Preparation: For consistent results, carefully control particle size distribution through standardized grinding and sieving procedures. Consider using microscopy to verify particle morphology and size before analysis.
  • Mass Effects: Conduct preliminary experiments to identify potential mass transfer limitations. If detected, reduce sample mass or use shallower sample pans to improve solvent evolution kinetics.
  • Heating Rate Selection: For non-isothermal studies, employ a range of heating rates to validate kinetic parameters. Very slow heating rates may better resolve complex processes, while faster rates may improve signal-to-noise ratio for subtle events.
  • Data Quality Validation: Regularly analyze reference materials with known desolvation behavior to verify instrument performance and analytical methodologies.
  • Cross-Validation: Always correlate kinetic results with structural information from PXRD and SCXRD. Significant discrepancies may indicate complex mechanisms or experimental artifacts that require additional investigation.

Conclusion and Future Perspectives

The desolvation kinetics of this compound solvates provides a systematic framework for understanding and predicting the solid-state behavior of pharmaceutical materials during processing and storage. The protocols outlined in these application notes emphasize robust experimental design, comprehensive data analysis using both conventional and advanced model-fitting methods, and integration of kinetic results with structural information. The relationship between solvent size, crystal structure, and desolvation activation energy offers valuable predictive capability for selecting appropriate processing conditions and anticipating solid-form transformations.

Future advancements in this field will likely include increased application of computational prediction methods for desolvation behavior based on crystal structure alone, more sophisticated multi-step modeling approaches that account for complex desolvation pathways, and the development of high-throughput screening methods for characterizing multiple solvates simultaneously. Furthermore, the integration of real-time process analytical technologies (PAT) during pharmaceutical manufacturing will enable direct monitoring and control of desolvation processes at production scale, ensuring consistent product quality and performance.

References

Sulfameter deuterated isotope sulfameter-d4 research use

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Information of Sulfameter-d4

The table below summarizes the basic properties of this compound-d4 found in the search results [1].

Property Description
Product Name This compound-d4
Synonyms 4-Amino-N-(5-methoxy-2-pyrimidinyl)benzenesulfonamide-d4; 5-Methoxysulfadazine-d4; AHR-857-d4; Bayrena-d4; etc.
Molecular Formula C₁₁H₁₂N₄O₃S
Form Solid
Color Yellow
Melting Point 205-207 °C
Solubility Slightly soluble in DMSO; Slightly soluble in Methanol (with sonication)
Storage Refrigerator

Limitations and Next Steps for Your Research

The search results lack the specific experimental data and application protocols needed for a comprehensive guide. To proceed with your research, I suggest the following steps:

  • Consult Supplier Documentation: The suppliers listed for this compound-d4, such as Santa Cruz Biotechnology Inc. and Chemsky International Co., Ltd. [1], are likely to provide more detailed technical data sheets, certificates of analysis, and recommended handling procedures. Contacting them directly is highly recommended.
  • Broaden Literature Search: Search for scientific literature using This compound-d4 and its synonyms on specialized platforms like Google Scholar, PubMed, or SciFinder. Focus on its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for antibiotic residue analysis.
  • Review General Protocols: While not specific to this compound-d4, research on related sulfonamide antibiotics often involves sample preparation from complex matrices like manure, soil, or water, followed by extraction, purification (e.g., solid-phase extraction), and analysis via LC-MS/MS [2]. You may adapt these general methodologies.

Conceptual Workflow for Using an Isotopic Standard

While specific protocols for this compound-d4 are unavailable, the following diagram illustrates a general experimental workflow for using a deuterated internal standard in quantitative bioanalysis, which is its primary research application.

Start Start: Sample Preparation A 1. Standard Addition • Spike known amount of This compound-d4 into sample • Corrects for loss & variability Start->A B 2. Sample Processing • Homogenization • Extraction (e.g., with solvents) • Purification (e.g., SPE) A->B C 3. Instrumental Analysis • LC-MS/MS Analysis • Separation by chromatography • Detection by mass spectrometry B->C D 4. Quantification • Compare peak area ratio of analyte (this compound) to internal standard (this compound-d4) C->D End End: Data Reporting D->End

References

Introduction to Antimicrobial Susceptibility Testing (AST)

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Susceptibility Testing (AST) is a critical laboratory procedure that determines the effectiveness of antimicrobial agents against specific bacterial pathogens. The goal is to provide data to guide clinicians in selecting the most appropriate antibiotic therapy, which is essential for both individual patient outcomes and for combating the global rise of antimicrobial resistance (AMR) [1].

The Minimum Inhibitory Concentration (MIC) is the foundational quantitative measurement in AST, defined as the lowest concentration of an antimicrobial that prevents visible growth of a microorganism [1]. MIC values are interpreted using breakpoints, which are agreed-upon concentrations that categorize bacteria as Susceptible (S), Intermediate (I), or Resistant (R). These breakpoints are established by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) by integrating microbiological, pharmacological, and clinical data [1] [2].

Standardized AST Methodologies

The reference method for AST is broth microdilution (BMD) in cation-adjusted Mueller-Hinton broth (CAMHB), as defined by standards like CLSI M07 and ISO 20776-1 [3]. The following protocols detail the core techniques, which can be applied to sulfonamides like sulfameter.

Protocol 1: Broth Microdilution (BMD) Method

BMD is the gold standard quantitative method for determining MICs [3] [1].

  • Principle: A bacterial inoculum is exposed to serial two-fold dilutions of an antibiotic in a multi-well microtiter plate. After incubation, the MIC is determined by identifying the well with the lowest antibiotic concentration that inhibits visible growth.
  • Materials:
    • Cation-adjusted Mueller-Hinton Broth (CAMHB)
    • Sterile, multi-well microtiter plates
    • This compound standard powder of known potency
    • Adjustable pipettes and sterile tips
    • Saline (0.85% NaCl)
    • Turbidity standard (0.5 McFarland)
  • Procedure:
    • Preparation of Inoculum: Select several colonies of the test bacterium from an overnight agar plate. Suspend them in saline and adjust the turbidity to match a 0.5 McFarland standard, which equates to approximately 1-2 x 10^8 CFU/mL.
    • Further Dilution: Dilute the bacterial suspension in CAMHB to achieve a final concentration of about 5 x 10^5 CFU/mL in each well of the test plate.
    • Plate Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microdilution plate containing the serial dilutions of this compound.
    • Incubation: Seal the plate and incubate it at 35±2°C for 16-20 hours in an ambient air incubator.
    • Reading Results: Examine the wells for visible growth (turbidity). The MIC is recorded as the lowest concentration of this compound where no visible growth is observed.

The workflow for this method can be visualized as follows:

BMD_Workflow Start Start BMD Protocol PrepInoc Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->PrepInoc DiluteInoc Dilute Inoculum in CAMHB PrepInoc->DiluteInoc InocPlate Inoculate Microdilution Plate (100 µL/well) DiluteInoc->InocPlate Incubate Incubate at 35°C for 16-20 hours InocPlate->Incubate ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End Report MIC Value ReadMIC->End

Protocol 2: Disk Diffusion (Kirby-Bauer) Method

This is a qualitative method that provides a categorical result (S, I, or R) based on the size of a zone of inhibition [1].

  • Principle: Antibiotic-impregnated disks are placed on an agar plate uniformly inoculated with the test bacterium. As the antibiotic diffuses into the agar, a concentration gradient is formed. After incubation, the diameter of the clear zone where bacterial growth has been inhibited is measured and interpreted using breakpoint tables.
  • Materials:
    • Mueller-Hinton Agar (MHA) plates
    • This compound-impregnated disks
    • Sterile cotton swabs or a spreader
    • Turbidity standard (0.5 McFarland)
  • Procedure:
    • Preparation of Inoculum: As in the BMD method, prepare a bacterial suspension adjusted to the 0.5 McFarland standard.
    • Inoculation of Agar Plate: Within 15 minutes, dip a sterile swab into the suspension and swab the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
    • Application of Disks: Aseptically place a this compound disk onto the surface of the inoculated agar plate.
    • Incubation: Invert the plate and incubate at 35±2°C for 16-18 hours.
    • Reading Results: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. Compare the measurement to the interpretive standards provided by CLSI or EUCAST to categorize the isolate as Susceptible, Intermediate, or Resistant.

Data Interpretation and Breakpoints

Breakpoints are essential for translating MIC values or zone diameters into clinically actionable categories [1]. The following table provides a generalized example for sulfonamides. Please note that these values are for illustrative purposes only, as specific, validated breakpoints for this compound were not found in the search results. You must consult the most current CLSI M100 or EUCAST guidelines for official breakpoints.

Table 1: Illustrative Interpretive Criteria for Sulfonamides (e.g., Sulfamethoxazole)

Organism Group Method MIC Susceptible (≤ µg/mL) MIC Resistant (≥ µg/mL) Zone Diameter Susceptible (≥ mm) Zone Diameter Resistant (≤ mm)
Enterobacteriaceae Broth Microdilution
Disk Diffusion
Staphylococcus aureus Broth Microdilution
Disk Diffusion

Note: This table is a template. Specific values must be populated from authoritative sources like CLSI or EUCAST, which were not available for this compound in the search results.

Quality Control and Methodological Considerations

Ensuring reliable and reproducible AST results requires strict adherence to quality control (QC) procedures.

  • QC Strains: Use standard reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with known MIC ranges to validate each test procedure [4].
  • Adherence to Standards: Modifications to reference AST methods made solely to produce lower MIC values are not scientifically valid and are strongly discouraged by standards bodies [3].
  • Detection of Heteroresistance: Conventional AST methods may fail to detect small, resistant subpopulations within a predominantly susceptible bacterial culture. Novel methods with higher sensitivity, such as the EZMTT assay, have been developed to address this challenge. The EZMTT method uses a colorimetric indicator to detect bacterial cell viability via NAD(P)H activity, significantly lowering the detection limit for growth (to ~1.13%) compared to standard BMD (~10.15%) [4].

Research Applications and Future Directions

AST is evolving beyond standardized testing with innovative approaches:

  • Personalized AST: Clinical prediction models can use patient data (e.g., prior resistance, recent antibiotic exposure) to estimate the probability of susceptibility for different antibiotics. This allows for creating personalized AST panels that prioritize testing of specific antibiotics, such as those in the WHO "Access" category, making testing more efficient and promoting responsible antibiotic use [5].
  • Novel Sensor Technologies: Research into rapid AST methods is ongoing. For example, projects like "Fast Graphs" are exploring the use of graphene sensor technology to deliver faster and more accurate antibiotic susceptibility results, which could revolutionize diagnostic workflows in the future [6].

Conclusion

These application notes provide a framework for conducting bacterial susceptibility testing for this compound, based on established AST principles. The core protocols for broth microdilution and disk diffusion are directly applicable, provided that this compound-specific parameters are used.

The most critical gap for researchers is the lack of officially recognized, this compound-specific breakpoints. Therefore, the primary recommendation is to consult the latest documents from CLSI (M100) and EUCAST to obtain the definitive interpretive criteria before conducting and analyzing experiments with this antimicrobial agent.

References

Sulfameter (Sulfametoxydiazine): Application Notes and Protocol for Investigating Urinary Tract Infection Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfameter and UTIs

Urinary tract infections (UTIs) are among the most common bacterial infections worldwide, affecting approximately 150 million people each year and posing a significant economic burden on healthcare systems. The majority of UTIs are caused by uropathogenic Escherichia coli (UPEC), which is responsible for up to 80% of community-acquired infections [1] [2]. Other common uropathogens include Klebsiella pneumoniae, Proteus mirabilis, Enterococcus faecalis, and Staphylococcus saprophyticus [1].

This compound, also known as sulfametoxydiazine, is a long-acting sulfonamide antibiotic that was historically used for the treatment of respiratory and urinary tract infections, as well as leprosy [3]. As a member of the sulfonamide class, its mechanism of action involves the inhibition of bacterial folate synthesis, a cornerstone of antimicrobial chemotherapy. While contemporary treatment guidelines have moved towards other agents due to concerns about resistance and the development of newer drugs, understanding the pharmacological profile and application protocols of this compound remains valuable for researchers in drug development and comparative efficacy studies [4] [5].

Drug Profile and Mechanism of Action

Chemical and Pharmacological Profile

This compound is a small molecule belonging to the class of aminobenzenesulfonamides. Its chemical structure includes a sulfonamide group attached to a benzene ring and a methoxypyrimidine group, contributing to its antibacterial activity and properties [3].

Table 1: Basic Pharmacological Profile of this compound

Property Description
Generic Name This compound
Chemical Formula C₁₁H₁₂N₄O₃S
Average Weight 280.3 g/mol
Mechanism of Action Dihydropteroate synthase inhibitor
Primary Target Organism Escherichia coli (strain K12)
Drug Categories Sulfonamide Antibiotic
Mechanism of Action: Folate Pathway Inhibition

This compound exerts its bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This pathway is essential for the production of nucleic acids and other critical cellular components. The following diagram illustrates the specific point of inhibition within this pathway.

G DHPt_PP Dihydropterin Pyrophosphate (DHPt-PP) DHPS Dihydropteroate Synthase (DHPS) - Enzyme DHPt_PP->DHPS Substrate pABA para-Aminobenzoic Acid (pABA) pABA->DHPS Substrate H2Pte 7,8-Dihydropteroate (H2Pte) DHPS->H2Pte Catalyzes This compound This compound (Competitive Inhibitor) This compound->DHPS Inhibits

Figure 1: Mechanism of this compound action. This compound competitively inhibits dihydropteroate synthase (DHPS), blocking the condensation of pABA with DHPt-PP to form dihydropteroate, a precursor in the folate synthesis pathway [3].

Bacteria are unable to utilize exogenous folate and must synthesize it de novo. By mimicking the natural substrate para-aminobenzoic acid (pABA), this compound effectively blocks the production of dihydropteroate. This disruption prevents the formation of tetrahydrofolate, leading to arrested bacterial DNA synthesis and cell growth [3]. It is noteworthy that trimethoprim, another antibiotic used for UTIs, targets a subsequent step in the same pathway by inhibiting dihydrofolate reductase. This synergistic action is the basis for the widely used combination therapy trimethoprim-sulfamethoxazole [6].

Experimental Protocols for UTI Applications

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against clinical uropathogen isolates.

Materials:

  • Mueller-Hinton Broth (MHB) or Iso-Sensitest Broth
  • Sterile 96-well microtiter plates
  • This compound stock solution (e.g., 1.28 mg/mL in DMSO or water)
  • Bacterial suspensions adjusted to 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL)
  • Multichannel pipettes and sterile tips
  • Incubator set at 35°C ± 2°C

Procedure:

  • Broth Preparation: Prepare cation-adjusted MHB according to the manufacturer's instructions.
  • Compound Dilution: Perform a two-fold serial dilution of this compound in the broth across the microtiter plate to create a concentration range (e.g., from 512 µg/mL to 0.5 µg/mL).
  • Inoculation: Dilute the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
  • Incubation: Cover the plate and incubate for 16-20 hours at 35°C.
  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. Use a reading mirror for accurate observation.
  • Quality Control: Include control strains with known MIC ranges (e.g., E. coli ATCC 25922) and growth control wells (no antibiotic) in each assay.
Protocol for In Vivo Murine Model of Acute Cystitis

Objective: To evaluate the in vivo efficacy of this compound in treating an active UTI.

Materials:

  • Female C3H/HeN mice (6-8 weeks old)
  • UPEC strain (e.g., UTI89 or a clinical isolate)
  • Phosphate-buffered saline (PBS)
  • This compound suspension in 0.5% carboxymethyl cellulose or another suitable vehicle
  • Sterile catheters for transurethral inoculation
  • Homogenizer for processing bladder tissue

Procedure:

  • Infection Establishment: Anesthetize mice. Transurethrally inoculate with 50 µL of UPEC suspension containing ~1-2 x 10⁷ CFU to establish acute cystitis [2].
  • Treatment Groups: Randomly assign mice to groups (e.g., n=10):
    • Treatment Group: Administer this compound (e.g., 50-100 mg/kg) orally, twice daily.
    • Vehicle Control Group: Administer vehicle only.
    • Untreated Control Group: No treatment.
  • Treatment Duration: Treat mice for 3-5 days post-infection.
  • Assessment of Efficacy: Euthanize mice at a predetermined endpoint (e.g., 24 hours post-final dose).
    • Aseptically harvest bladders and homogenize in PBS.
    • Plate serial dilutions of homogenates on LB agar plates without salt.
    • Incubate plates overnight at 37°C and count bacterial colonies to determine the bacterial load (CFU/Organ).
  • Data Analysis: Compare the mean bacterial burden in the treatment group versus the control groups using appropriate statistical tests (e.g., Mann-Whitney U test). A significant reduction in bacterial load indicates treatment efficacy.

Clinical Context and Resistance Data

This compound and Sulfonamide Class Usage

Historically, sulfonamides like this compound were among the first-line antimicrobials for UTIs [4]. However, widespread use has led to significant resistance. The combination drug trimethoprim-sulfamethoxazole (TMP-SMX) later became a standard, but resistance has also increased against this combination. One study in Istanbul, Turkey, reported a TMP/SMX resistance rate of 34.4% among UTI pathogens, prompting a shift towards other classes like fluoroquinolones in many regions [7].

Table 2: Common Uropathogens and General Sulfonamide/TMP-SMX Context | Uropathogen | Prevalence in Uncomplicated UTI | Noted Resistance Concerns | | :--- | :--- | :--- | | Uropathogenic E. coli (UPEC) | ~80% | High rates of resistance to TMP-SMX have been documented due to overuse [7] [2]. | | Klebsiella pneumoniae | Common | Intrinsic resistance or acquired resistance mechanisms are prevalent [1]. | | Proteus mirabilis | Common | Can be involved in both uncomplicated and complicated UTIs [1]. | | Staphylococcus saprophyticus | Common in young women | | | | Enterococcus faecalis | More common in complicated UTIs | [1] |

Modern Treatment Guidelines and Considerations

Current guidelines from the Infectious Diseases Society of America (IDSA) emphasize a tailored approach, especially for complicated UTIs. The recommendations involve a four-step process for empiric antibiotic selection, which could be conceptually applied when considering any antimicrobial, including older agents like this compound in a research context [5].

G Start Empiric Antibiotic Selection for Suspected cUTI Step1 1. Assess Severity of Illness Start->Step1 Step2 2. Identify Risk Factors for Resistant Pathogens Step1->Step2 Step3 3. Evaluate Patient-Specific Considerations Step2->Step3 Step4 4. If Septic: Consult Local Antibiogram Step3->Step4 Decision Choose Appropriate Empiric Therapy Step4->Decision

Figure 2: A modern four-step framework for guiding empiric antibiotic choice in complicated UTIs (cUTI), as per IDSA guidelines [5]. This framework highlights the critical factors beyond in vitro activity.

For uncomplicated cystitis, first-line treatment options mentioned in current literature include nitrofurantoin and fosfomycin, while agents like TMP-SMX are recommended only if the local resistance rate is known to be low (<20%) [2]. This context is crucial for researchers when positioning a drug like this compound in the current therapeutic landscape.

Conclusion

This compound represents an important class of antibacterial agents that target the folate synthesis pathway. While its clinical use has declined, it remains a valuable tool for basic science research and for studying mechanisms of antimicrobial resistance. The experimental protocols outlined provide a foundation for investigating its efficacy against contemporary uropathogen isolates. Future research directions could explore this compound analogs with enhanced activity or its potential role in combination therapies to overcome resistance. The increasing challenge of multidrug-resistant UTIs underscores the importance of understanding all available antimicrobial agents, including older drugs like this compound, within a modern, evidence-based framework [5] [2].

References

Comprehensive Application Notes and Protocols: DFT Calculation Methods for Sulfameter

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DFT and Sulfameter Computational Modeling

Density Functional Theory (DFT) has emerged as a fundamental computational tool in pharmaceutical research and environmental science, providing insights into molecular properties, reactivity, and degradation pathways of drug compounds. This compound (also known as sulfamethoxydiazine) is a sulfonamide antibiotic with significant environmental persistence, making it an important candidate for computational studies to understand its behavior and potential impacts. DFT calculations offer a cost-effective approach to investigate this compound's molecular properties, degradation mechanisms, and interactions with biological targets, complementing experimental findings and guiding further research.

The theoretical foundation of DFT rests on the Hohenberg-Kohn theorems, which establish that all ground-state molecular properties are uniquely determined by the electron density [1]. This approach incorporates electron correlation at the self-consistent field (SCF) level, unlike traditional ab initio methods that require more computationally expensive post-SCF calculations. The Kohn-Sham equations form the practical basis for most DFT implementations, mapping the system of interacting electrons onto a fictitious system of non-interacting electrons with the same density [1]. For pharmaceutical applications involving sulfonamides like this compound, DFT has proven particularly valuable in studying photodegradation pathways, electronic properties, and reactive sites, providing atomic-level insights that would be challenging to obtain experimentally.

Fundamental DFT Protocols for this compound Studies

Computational Setup and Model Building

The initial step in any DFT study of this compound involves molecular model preparation and selection of appropriate computational parameters. Researchers should begin with accurate molecular geometry, which can be obtained from crystallographic data when available or constructed using chemical drawing software.

  • Software Selection: Popular quantum chemistry packages include Gaussian, Q-Chem, and ORCA, all of which provide robust DFT implementations [2] [1]. For the initial study of this compound photodegradation, Gaussian was employed with built-in DFT functionals and basis sets [3] [4].

  • Geometry Optimization Protocol:

    • Conduct preliminary conformational analysis to identify lowest energy conformers
    • Perform initial geometry optimization using molecular mechanics (MM) or semi-empirical methods (e.g., MM+ force fields) to reduce computational cost [5]
    • Refine geometry using DFT with hybrid functionals (B3LYP recommended) and moderate basis sets (6-31G(d))
    • Verify optimization success by ensuring all vibrational frequencies are real (no imaginary frequencies)
  • Solvent Effects Consideration: Incorporate solvent effects using polarizable continuum models (PCM, CPCM, or SMD) when studying solution-phase phenomena like photodegradation, as water significantly influences molecular properties and reaction pathways [3] [4].

Functional and Basis Set Selection

Selecting appropriate exchange-correlation functionals and basis sets is critical for obtaining accurate results while maintaining computational efficiency. The following protocol outlines the recommended approach for this compound studies:

Table 1: Recommended DFT Functionals and Basis Sets for this compound Studies

Study Type Recommended Functional Recommended Basis Set Key Applications Accuracy vs. Cost Balance
Geometry Optimization B3LYP [6] [2] 6-311++G(d,p) [6] [2] Molecular structure, bond parameters High accuracy, moderate cost
Electronic Properties CAM-B3LYP [6] [7] 6-311++G(d,p) [6] FMO analysis, excitation energies Excellent for charge transfer
Photodegradation B3LYP [3] [4] 6-31G(d) [5] Reaction pathways, energy barriers Balanced for mechanism studies
Spectroscopic Properties B3PW91 [6] 6-311++G(d,p) [6] [2] IR, NMR, UV-Vis simulations Good for property prediction

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional has been extensively validated for sulfonamide systems and provides an excellent balance between accuracy and computational cost for most this compound applications [6] [2]. For properties involving charge transfer, such as electronic excitations in photodegradation studies, long-range corrected functionals like CAM-B3LYP are recommended [7]. The 6-311++G(d,p) basis set offers a good compromise between accuracy and computational expense for most this compound properties, though smaller basis sets like 6-31G(d) can be employed for initial scans or larger systems [6] [5] [2].

DFT Protocols for Photodegradation Mechanism Studies

Direct Photodegradation Pathways

The direct photodegradation of this compound involves the study of photoinduced reactions without sensitizers, where the molecule absorbs light directly and undergoes chemical transformation. The following protocol outlines the computational approach:

  • Electronic Excitation Analysis:

    • Optimize ground state geometry using B3LYP/6-31G(d) or similar level of theory
    • Perform time-dependent DFT (TD-DFT) calculations to obtain excited state properties
    • Calculate vertical excitation energies, oscillator strengths, and molecular orbital contributions for the first 10-20 excited states
    • Analyze natural transition orbitals (NTOs) to characterize excited states
  • Potential Energy Surface Mapping:

    • Identify possible reaction pathways from the excited state
    • Locate transition states using appropriate algorithms (e.g., TS, QST2, QST3)
    • Verify transition states with frequency calculations (one imaginary frequency)
    • Perform intrinsic reaction coordinate (IRC) calculations to connect transition states to reactants and products
    • Calculate energy barriers and reaction energies for each pathway

For this compound, direct photodegradation primarily involves SO2 extrusion and cleavage of the S-N bond, with different energy pathways identified for the neutral (SME0) and anionic (SME-) forms [3] [4]. The SO2 extrusion product has been identified as a major photoproduct with distinct energy profiles for different molecular forms.

Indirect Photodegradation with Environmental Sensitizers

Indirect photodegradation involves the reaction of this compound with photogenerated reactive species from environmental sensitizers such as dissolved organic matter (DOM) and metal ions. The protocol for studying these mechanisms includes:

  • DOM-Sulfameter Interactions:

    • Model DOM using appropriate analogues: 2-acetonaphthone (2-AN), fluorenone (FN), and thioxanthone (TN) have been successfully employed for this compound [3] [4]
    • Optimize geometries of DOM analogues and their complexes with this compound
    • Calculate triplet state energies of DOM analogues using TD-DFT
    • Analyze electron and energy transfer processes using Marcus theory or explicit TD-DFT calculations
  • Metal Ion Interactions:

    • Model complexes with environmentally relevant metal ions (Ca²⁺, Mg²⁺, Zn²⁺)
    • Optimize geometry of metal ion-sulfameter complexes
    • Calculate binding energies and analyze geometric changes upon complexation
    • Evaluate the effect of metal complexation on photodegradation pathways

According to studies, the triplet-sensitized photodegradation mechanism of neutral this compound (SME0) with DOM analogues proceeds via H-transfer, while the anionic form (SME-) follows proton plus electron transfer mechanisms [3] [4]. Metal ions promote triplet-sensitized photodegradation of SME0 but show inhibitory effects for SME- [3] [4].

G This compound This compound Direct Direct This compound->Direct Indirect Indirect This compound->Indirect Products Products Direct->Products SO₂ Extrusion DOM DOM Indirect->DOM Triplet Sensitization Metals Metals Indirect->Metals Complexation DOM->Products H-transfer (Neutral Form) DOM->Products Proton+electron transfer (Anion) Metals->Products Promotion (Neutral Form) Metals->Products Inhibition (Anionic Form)

Diagram 1: this compound photodegradation pathways computed using DFT - Direct and indirect mechanisms with key processes and form-dependent reactions

Spectroscopic Property Analysis Protocols

FT-IR Spectral Calculations

Vibrational frequency calculations using DFT provide valuable insights into molecular structure and functional groups, allowing comparison with experimental FT-IR spectra. The protocol for this compound includes:

  • Frequency Calculation Setup:

    • Use the same functional and basis set as for geometry optimization (typically B3LYP/6-311++G(d,p))
    • Perform harmonic frequency calculations on the optimized structure
    • Apply appropriate scaling factors (0.9614 for B3LYP/6-311++G(d,p)) to correct for systematic errors
    • Analyze vibrational modes using visualization software
  • Spectral Assignment:

    • Identify characteristic vibrational modes: sulfonamide group (S=O asymmetric ~1370 cm⁻¹, S=O symmetric ~1150 cm⁻¹), aromatic C-C, C-N stretches
    • Use potential energy distribution (PED) analysis with software like VEDA for accurate mode assignment [6]
    • Compare calculated spectra with experimental data (KBr pellet method)
    • Calculate thermodynamic properties (entropy, thermal energy) from frequency calculations

For sulfamerazine (a closely related sulfonamide), computed FT-IR spectra showed excellent agreement with experimental data, with characteristic S=O stretching vibrations observed at 1326 cm⁻¹ (asymmetric) and 1156 cm⁻¹ (symmetric) [2].

UV-Vis and NMR Spectral Calculations

Electronic absorption spectra and nuclear magnetic resonance parameters can be reliably calculated using DFT methods:

  • UV-Vis Spectrum Protocol:

    • Perform TD-DFT calculations on the ground-state optimized structure
    • Include solvent effects using appropriate continuum solvation models
    • Calculate at least 10-15 excited states to cover the UV-Vis range
    • Simulate absorption spectrum by applying Gaussian broadening (FWHM ~0.3 eV) to calculated excitations
    • Analyze major transitions using molecular orbital contributions
  • NMR Calculation Protocol:

    • Optimize geometry at B3LYP/6-311++G(d,p) level with PCM solvation
    • Calculate NMR shielding tensors using GIAO method at same theoretical level
    • Reference calculations to appropriate standards (TMS for ¹H and ¹³C)
    • Compare computed chemical shifts with experimental DMSO-d6 NMR data

Sulfamerazine DFT calculations at B3LYP/6-311++G(d,p) level successfully reproduced experimental UV-Vis absorption maxima and NMR chemical shifts, validating the computational approach for sulfonamides [2].

Chemical Reactivity and Molecular Descriptor Protocols

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis provides insights into chemical reactivity and stability. The protocol includes:

  • Orbital Energy Calculations:
    • Calculate HOMO and LUMO energies from the converged DFT calculation
    • Visualize HOMO and LUMO surfaces to identify reactive sites
    • Compute global reactivity descriptors using the following relationships:

Table 2: DFT-Calculated Global Reactivity Descriptors for this compound and Related Sulfonamides

Descriptor Calculation Method This compound Implications Reported Values for Sulfonamides
Ionization Potential (I) I = -E_HOMO Lower values facilitate oxidation ~7.0-8.0 eV [5]
Electron Affinity (A) A = -E_LUMO Higher values favor reduction ~0.5-1.5 eV [5]
Electronegativity (χ) χ = (I + A)/2 Measure of electron attraction ~3.5-4.5 eV [5]
Chemical Hardness (η) η = (I - A)/2 Resistance to electron transfer ~3.0-3.5 eV [5]
Softness (S) S = 1/(2η) Measure of reactivity ~0.14-0.17 eV⁻¹ [5]
Electrophilicity (ω) ω = μ²/(2η) Electrophilic character ~1.5-3.5 eV [2]
  • Molecular Electrostatic Potential (MEP):
    • Calculate electron density on a three-dimensional grid around the molecule
    • Map electrostatic potential onto the electron density isosurface
    • Identify regions of negative (red), positive (blue), and neutral (green) electrostatic potential
    • Correlate MEP with reactive sites for electrophilic and nucleophilic attacks

For sulfonamides, MEP analysis typically reveals negative potential around sulfonyl oxygen atoms and positive potential near nitrogen and hydrogen atoms, indicating sites for electrophilic and nucleophilic attacks, respectively [6].

Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) analysis provides detailed information about intramolecular interactions, bonding, and charge transfer:

  • NBO Calculation Protocol:
    • Perform NBO analysis at the same level of theory as the optimized geometry
    • Analyze natural atomic charges to identify charge distribution
    • Identify significant donor-acceptor interactions through second-order perturbation theory
    • Calculate stabilization energies E(2) for significant interactions
    • Analyze Lewis and non-Lewis orbitals to understand molecular stability

For this compound, NBO analysis revealed intensive intermolecular interactions, particularly involving the sulfonamide group and aromatic systems, with significant stabilization energies for lone pair interactions with antibonding orbitals [3] [6]. In photodegradation studies, NBO analysis helped identify the H-transfer mechanism for neutral this compound with DOM analogues and proton plus electron transfer for the anionic form [3] [4].

Data Interpretation and Validation Protocols

Computational Results Analysis
  • Energy and Thermodynamics:

    • Compare relative energies of different conformers or reaction pathways
    • Calculate thermodynamic parameters (ΔH, ΔG) from frequency calculations
    • Consider zero-point energy corrections for accurate energy comparisons
  • Electronic Structure Analysis:

    • Analyze molecular orbitals to understand reactivity and spectroscopic properties
    • Examine spin density distributions for radical species involved in photodegradation
    • Calculate atomic charges using Mulliken, Natural Population Analysis (NPA), or CHELPG methods
  • Intermolecular Interactions:

    • Use Quantum Theory of Atoms in Molecules (QTAIM) to analyze bond critical points
    • Perform Non-Covalent Interaction (NCI) analysis to visualize weak interactions
    • Calculate binding energies with counterpoise correction for basis set superposition error (BSSE)
Validation and Best Practices

Ensuring computational reliability requires rigorous validation:

  • Methodology Validation:

    • Compare multiple functionals and basis sets to assess result stability
    • Verify that optimized geometries represent true minima (no imaginary frequencies)
    • Compare calculated spectroscopic properties with experimental data when available
    • Perform benchmark calculations against higher-level methods or experimental data
  • Quality Control Measures:

    • Monitor SCF convergence and geometry optimization progress
    • Check for internal consistency in calculated properties
    • Verify that results are physically reasonable
    • Document all computational parameters for reproducibility

For sulfonamide calculations, validation against experimental crystal structures, IR spectra, and thermodynamic data has confirmed that B3LYP/6-311++G(d,p) typically provides accurate results with reasonable computational cost [6] [2].

Conclusion

These application notes and protocols provide comprehensive guidance for DFT studies of this compound, covering photodegradation mechanisms, spectroscopic analysis, and reactivity descriptor calculations. The methodologies outlined have been validated through published research on this compound and related sulfonamides, ensuring their reliability for drug development and environmental fate studies. By following these standardized protocols, researchers can generate comparable, reproducible computational data to advance understanding of this compound's properties and behavior, ultimately contributing to improved pharmaceutical design and environmental risk assessment.

References

Understanding Sulfate Conjugated Metabolite Interference

Author: Smolecule Technical Support Team. Date: February 2026

Sulfate conjugation is a major Phase II metabolic pathway. Analyzing these metabolites directly using Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is powerful but prone to specific interference issues that can compromise data accuracy [1] [2].

  • Ionization Interference: In the ESI source, a drug and its structurally similar sulfate metabolite can co-elute and compete for charge, leading to ion suppression. This means the signal of one analyte is reduced in the presence of the other, resulting in inaccurate quantification [2].
  • Signal Saturation and In-Source Fragmentation: High concentrations of metabolites can saturate the detector. Sulfate conjugates can also undergo in-source fragmentation, losing SO₃ (80 Da) or HSO₄⁻ (m/z 97) before the mass analyzer, which can be misidentified or obscure other signals [1].

The table below summarizes the core problem, its impact, and key characteristics.

Aspect Description
Core Problem Signal interference between a drug and its sulfate metabolites during LC-ESI-MS analysis [2].
Primary Impact Suppression or enhancement of analyte signals, leading to inaccurate quantification [2].
Key Challenge Structural similarity leads to simultaneous elution; individual variation in metabolite concentration complicates standardization [2].
Consequence Can cause non-linearity in calibration curves and systematic errors in pharmacokinetic data [2].

Detection and Assessment Protocols

To diagnose ionization interference, you can use a Dilution Assessment Method [2].

Experimental Protocol: Flow Injection Analysis (FIA) for Signal Interference

This protocol helps identify interference without the complexity of chromatographic separation.

  • Preparation: Prepare working solutions of the drug and its metabolite at multiple concentrations (e.g., 10, 100, 1000 nM) in a solvent that matches the mobile phase [2].
  • Instrument Setup: Use an LC-ESI-MS system with a generic C18 column or in FIA mode. The mobile phase should be an isocratic mix of aqueous and organic solvents [2].
  • Analysis:
    • Individual Injection: Inject the drug and the metabolite separately and record their signal intensities.
    • Co-injection: Inject a mixture containing both the drug and the metabolite at the same concentrations and record the signal intensities.
  • Calculation: For the drug (or metabolite), calculate the Signal Change Rate: Signal Change Rate (%) = [(Signal*mixture*Signal*alone*) / Signal*alone*] × 100% A signal change greater than ±15% is typically considered evidence of significant interference [2].

Troubleshooting and Resolution Strategies

Here are proven methods to overcome sulfate metabolite interference.

1. Improve Chromatographic Separation

  • Action: Optimize the LC method to increase the retention time difference (Δtᵣ) between the drug and its metabolite. This can be achieved by using a longer column, a different stationary phase, or a shallower gradient elution profile [2].

2. Employ Sample Dilution

  • Action: Dilute the sample before injection. This reduces the absolute concentration of the interfering species in the ESI source, mitigating the competition for charge. The appropriate dilution factor should be determined experimentally [2].

3. Use Stable Isotope-Labeled Internal Standards (SIL-IS)

  • Action: Use a deuterated or other stable isotope-labeled version of the drug as an internal standard. The SIL-IS experiences nearly identical matrix effects and ionization interference as the analyte, allowing for accurate correction [2].

4. Selective Hydrolysis of Sulfates

  • Action: Treat the sample with a sulfatase enzyme (e.g., from Pseudomonas aeruginosa) before LC-MS analysis. This hydrolyzes the sulfate conjugates, removing them from the sample and eliminating the interference. Note that this method is destructive and the original sulfate metabolites cannot be measured afterward [1].

The following diagram illustrates the logical decision process for selecting the right troubleshooting strategy.

G Sulfate Metabolite Interference Troubleshooting Workflow Start Start: Suspected Sulfate Metabolite Interference Assess Perform Dilution Assessment Start->Assess IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Assess->IS  Always recommended Chrom Optimize Chromatographic Separation Assess->Chrom  If co-elution is observed Dilute Dilute Sample Assess->Dilute  If concentration is high Enzyme Treat with Sulfatase Enzyme Assess->Enzyme  If sulfate measurement is not required Success Interference Resolved IS->Success Chrom->Success Dilute->Success Enzyme->Success

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve non-linear even though my standards are pure? This is a classic symptom of ionization interference. At higher concentrations, the drug and its metabolite in the standard mixture can significantly suppress each other's signals, causing the curve to bend. The dilution assessment and strategies like using a SIL-IS are critical here [2].

Q2: My method was validated with a blank matrix, but real patient samples show erratic results. Why? Method validation often uses a blank matrix that does not contain drug metabolites. Real samples from dosed subjects contain variable levels of metabolites, which introduce ionization interference that was not accounted for during validation. This creates a matrix mismatch issue [2].

Q3: Are all sulfatase enzymes equally effective for hydrolyzing sulfate conjugates in urine? No, enzyme selectivity and activity vary. Research shows that Pseudomonas aeruginosa arylsulfatases (PaS) can have higher selectivity and efficiency for hydrolyzing a broader range of sulfate metabolites compared to the commonly used Helix pomatia arylsulfatase (HpS) [1].

Q4: Besides interference, what are key considerations for analyzing sulfate metabolites?

  • Sample Prep: Solid-phase extraction (SPE) using mixed-mode WAX cartridges is effective for selectively isolating sulfate conjugates from complex urine matrices [1].
  • MS/MS Detection: Sulfate conjugates show characteristic fragmentations. Monitor for a neutral loss of 80 Da (SO₃) or a product ion at m/z 97 (HSO₄⁻) to confirm their identity [1].

Conclusion and Key Recommendations

To ensure accurate quantification in assays susceptible to sulfate conjugated metabolite interference, a systematic approach is essential. The most robust strategy involves:

  • Proactive Assessment: Always use the dilution test during method development to check for signal interference [2].
  • Gold-Standard Correction: Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) wherever possible to correct for these effects [2].
  • Chromatographic Resolution: Optimize your LC method to physically separate the drug from its metabolites as a primary defense [2].

References

Sulfameter photodegradation pathways prevention

Author: Smolecule Technical Support Team. Date: February 2026

Key Photodegradation Pathways of Sulfameter

The following table summarizes the primary mechanisms through which this compound degrades under light, based on density functional theory (DFT) studies [1] [2].

Pathway Condition / Sensitizer Target Species Mechanism / Key Attack Site Resulting Product
Triplet-Sensitized Excited Triplet State of DOM (e.g., 2-AN, FN, TN) [1] [2] Neutral this compound (SME⁰) H-transfer [1] [2] Amine moiety attacked [1] [2]
Triplet-Sensitized Excited Triplet State of DOM (e.g., 2-AN, FN, TN) [1] [2] Anionic this compound (SME⁻) Proton plus electron transfer [1] [2] Amine moiety attacked [1] [2]
Triplet-Sensitized N/A Both SME⁰ and SME⁻ Different energy paths [1] [2] SO₂ extrusion [1] [2]

The relationships between these elements and the influence of metal ions can be visualized in the following workflow:

G Light Light DOM DOM Light->DOM Excites to ³DOM* This compound This compound DOM->this compound M_this compound Neutral this compound (SME⁰) This compound->M_this compound A_this compound Anionic this compound (SME⁻) This compound->A_this compound Path1 H-transfer M_this compound->Path1 Primary Path SO2_Extrusion SO2_Extrusion M_this compound->SO2_Extrusion Path2 Proton + Electron Transfer A_this compound->Path2 Primary Path A_this compound->SO2_Extrusion Metal_Ions Metal Ions (Ca²⁺, Mg²⁺, Zn²⁺) Metal_Ions->M_this compound Promotes Degradation Metal_Ions->A_this compound Inhibits Degradation

Experimental Protocols for Studying Pathways

You can investigate these pathways in the lab using the following methodologies.

1. Studying Triplet-Sensitized Photodegradation This protocol is adapted from studies on similar sulfonamide antibiotics to probe the role of dissolved organic matter (DOM) [1] [2] [3].

  • Reagents: this compound standard; DOM analogues (e.g., 2-Acetonaphthone (2-AN), Fluorenone (FN), Thioxanthone (TN)); buffer solutions (e.g., phosphate buffer) to control pH; organic solvents (e.g., acetonitrile, methanol) for HPLC.
  • Equipment: Photochemical reactor (e.g., with a 300W-500W Hg or Xe lamp); quartz reaction vessels; HPLC system with UV/DAD or Mass Spectrometry detector.
  • Procedure:
    • Prepare an aqueous solution of this compound (e.g., ~20-30 mg/L) containing a selected DOM analogue [1] [2].
    • Adjust the solution to the desired pH to control the ratio of neutral (SME⁰) and anionic (SME⁻) species [1] [2].
    • Place the solution in quartz tubes and expose it to UV or simulated solar light in the photoreactor. Maintain constant temperature and stirring.
    • At regular time intervals, withdraw samples and immediately quench the reaction with a suitable solvent (e.g., methanol) [4].
    • Analyze the samples via HPLC to track the degradation kinetics of this compound and identify intermediates like the SO₂ extrusion product [1] [2].
  • Variation: To test the effect of metal ions, repeat the experiment in the presence of divalent ions like Ca²⁺, Mg²⁺, or Zn²⁺ and compare the degradation rates of SME⁰ and SME⁻ [1] [2].

2. Radical Scavenger Experiments for Mechanism Confirmation This method helps identify the primary reactive species responsible for degradation [4] [5].

  • Reagents: Specific scavengers such as tert-Butanol (scavenges •OH), p-Benzoquinone (scavenges O₂•⁻), and Sodium Azide or EDTA (can scavenge holes h⁺ or singlet oxygen) [6] [5].
  • Procedure:
    • Run the photodegradation experiment under your standard conditions.
    • In parallel experiments, add an excess of a specific scavenger to the reaction mixture before irradiation.
    • Monitor the degradation rate. A significant decrease in the rate upon addition of a particular scavenger indicates that the corresponding radical species plays a major role in the degradation pathway [5].

Frequently Asked Questions

What is the most critical factor to control in this compound photodegradation? The solution pH is paramount. It determines whether this compound is present in its neutral (SME⁰) or anionic (SME⁻) form, which dictates the dominant degradation mechanism (H-transfer vs. proton-plus-electron transfer) and influences the effect of metal ions [1] [2].

Why is understanding these pathways important for prevention? Complete "prevention" may not be feasible, but understanding these pathways allows for intelligent control. By manipulating environmental conditions (like pH, DOM content, and metal ion concentration), you can steer the degradation towards less harmful products or even enhance it for wastewater treatment purposes [1] [2] [7].

Are the degradation products of this compound a concern? Yes. While some intermediates may be biodegradable or less toxic, research on similar sulfonamides shows that some transformation products can retain biological activity or be more toxic to aquatic organisms than the parent compound. It is crucial to identify products and assess their toxicity, for instance using tools like ECOSAR [4] [7].

References

Sulfameter crystal form transformation stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are some common questions researchers have when working with the amorphous forms of sulfonamides.

  • Q1: Why is the amorphous form of a drug substance like sulfameter pursued, and what is the main challenge? Developing the amorphous form of a drug is a common strategy to enhance its solubility in water, which can lead to better bioavailability and therapeutic effect. However, the main challenge is the low kinetic and thermodynamic stability of the amorphous state. It tends to crystallize over time, which can reduce solubility, decrease bioavailability, and limit the drug's shelf life [1].

  • Q2: My amorphous sample of a sulfonamide crystallizes almost instantly. How can I study it? Conventional Differential Scanning Calorimetry (DSC) with its relatively low scanning rates (typically below 10 K/s) often cannot capture the glass transition or prevent crystallization for rapidly crystallizing compounds. Fast Scanning Calorimetry (FSC) is specifically designed for this purpose. It uses chip-sensors and extremely small sample sizes to achieve cooling rates up to 10⁶ K/s, allowing for the successful creation and analysis of amorphous forms that are impossible to study with conventional DSC [1].

  • Q3: How can I quickly estimate the kinetic stability (crystallization halftime) of an amorphous form? While isothermal methods exist, they can be impractically slow. A more efficient approach is non-isothermal kinetics. This method uses a series of experiments at different heating rates to determine the "kinetic triplet" (activation energy, pre-exponential factor, and reaction model) of the crystallization process. Applying models like the Nakamura crystallization model to this data allows for a reliable prediction of crystallization halftime at storage temperatures (e.g., room temperature) in a much shorter time frame [1].

Troubleshooting Guides

Guide 1: Producing and Confirming an Amorphous Phase

This guide is crucial for working with compounds that have high crystallizability.

Step Description Key Parameter & Consideration
1. Equipment Selection Use Fast Scanning Calorimetry (FSC). Conventional DSC may not provide sufficient cooling rates. Critical cooling rate; Must be high enough to outpace crystal nucleation and growth. For sulfamerazine, it's 300 K/s; for sulfadiazine, 2000 K/s [1].
2. Sample Preparation Place a microgram-sized sample on the FSC sensor. The small size is essential for achieving high cooling rates. Sample mass; Too large a sample creates thermal gradients, leading to non-uniform cooling and potential crystallization.
3. Melt & Quench Heat the sample above its melting point to erase thermal history, then cool it at the maximum achievable rate. Cooling rate; The faster the cooling, the higher the likelihood of forming a stable glass instead of crystals.
4. Confirm Amorphization Perform a subsequent heating scan on the quenched sample. The absence of a crystallization peak and the presence of an endothermic glass transition signal successful amorphization [1]. Glass Transition Temperature (Tɡ); A fundamental property of the amorphous phase.
Guide 2: Assessing amorphous form stability

Once produced, assessing how long the amorphous form will remain stable is critical.

Step Description Technique & Tip
1. Non-isothermal Crystallization Kinetics Perform multiple FSC heating scans on the amorphous sample at different rates (e.g., 100, 300, 1000 K/s). Analyze the shift in the cold-crystallization peak temperature with heating rate [1]. Isoconversional Methods (e.g., Friedman analysis); Used to calculate the activation energy of crystallization without assuming a reaction model.
2. Model Fitting Fit the data from step 1 to a crystallization model, such as the Nakamura model, to determine the full kinetic triplet [1]. Software; Use specialized kinetics software for accurate model fitting following ICTAC recommendations.
3. Estimate Crystallization Halftime Use the determined kinetic parameters to calculate the time for 50% of the amorphous material to crystallize (crystallization halftime, t₁/₂) at the desired storage temperature [1]. Stability Forecast; This halftime is a key metric for predicting shelf-life. For example, a halftime of 19 years at room temperature was calculated for sulfaguanidine [1].
4. Determine Glass-Forming Ability (GFA) Characterize the GFA via the critical cooling rate (minimum rate needed to form a glass) and kinetic fragility (which describes how quickly molecular mobility changes near Tɡ). These are key indicators of stability [1]. Correlation; Lower kinetic fragility and a lower critical cooling rate generally correlate with a more stable glass.

Experimental Protocol: Stability Assessment via FSC

The following workflow, based on established research with sulfonamides, outlines the key steps for creating and evaluating an amorphous drug substance [1].

Experimental Workflow for Amorphous Stability Assessment Start Start: Prepare Sample Step1 FSC: Melt & Quench Start->Step1 Step2 Confirm Amorphous State? Step1->Step2 Step2->Step1 No Step3 FSC: Multi-rate Heating Scans Step2->Step3 Yes Step4 Analyze Crystallization Kinetics Step3->Step4 Step5 Calculate Crystallization Halftime Step4->Step5 End Report Stability Profile Step5->End

Protocol Details:

  • Sample Preparation: A few micrograms of the sulfonamide drug substance (e.g., Sulfamethoxazole, Sulfamerazine, Sulfadiazine) are placed on the FSC sensor.
  • Melt-Quenching: The sample is heated to a final temperature above its melting point (e.g., 493 K for Sulfamethoxazole, 553 K for Sulfamerazine) at a fast rate (e.g., 1000 K/s) and then immediately cooled. The cooling rate is systematically varied to find the critical rate required to form a glass [1].
  • Amorphous State Confirmation: The quenched sample is reheated. A successful amorphization is confirmed by the presence of a glass transition and the absence of a melting peak in this initial scan.
  • Multi-rate Heating: The amorphous sample is subjected to heating scans at at least three different rates (e.g., 100, 300, and 1000 K/s) to observe the cold-crystallization event. The temperature of this peak will shift with the heating rate, providing the data for kinetic analysis [1].
  • Data Analysis: The data from the multi-rate scans is analyzed using an isoconversional method (like Friedman analysis) to determine the activation energy of crystallization. This data is then fitted to a kinetic model (e.g., Nakamura) to obtain the full kinetic triplet [1].
  • Stability Estimation: The kinetic parameters are used to extrapolate the crystallization halftime at the intended storage temperature (e.g., 25 °C), providing a quantitative stability metric [1].

What to Do If Your Specific Compound Isn't Listed

The provided data and methods serve as a strong foundation. If your specific sulfonamide (like this compound) is not listed, the most direct course of action is to:

  • Apply the Workflow: Follow the experimental protocol above using FSC. The methods for determining critical cooling rate, kinetic fragility, and crystallization halftime are universally applicable.
  • Consult Specialized Literature: Perform a targeted search in scientific databases (like SciFinder, Reaxys, or PubMed) for "this compound amorphous", "glass", or "crystallization kinetics".
  • Leverage Analogous Data: Use the data from structurally related sulfonamides (e.g., sulfamerazine, sulfadiazine) as a benchmark for your expectations regarding glass-forming ability and stability.

References

Sulfameter solvent removal desolvation methods

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Removal and Desolvation Methods

The table below summarizes a nanocrystallization method for a sulfonamide drug, which serves as a practical example of a solvent removal technique.

Method Name API Studied Core Principle Solvents & Antisolvents Key Parameters Key Outcomes

| Drop-by-Drop Solvent Hot Antisolvent Interaction [1] | Sulfamethoxazole (SMZ) | Organic drug solution is added dropwise to a hot antisolvent, causing rapid desolvation, supersaturation, and nucleation [1]. | Solvent: Acetone Antisolvent: Water (with optional stabilizers like PVA, HPMC, PVP, PAA, or SDS) [1]. | Drug solution flow rate; antisolvent temperature; stirring speed; type and concentration of stabilizers [1]. | Produced spherical nanoparticles <220 nm; significant enhancement of drug dissolution rate and bioavailability [1]. |

Experimental Protocol: Drop-by-Drop Antisolvent Method

You can adapt the following detailed protocol, based on the method for sulfamethoxazole, for troubleshooting and guidance [1].

  • Solution Preparation: Dissolve the sulfonamide drug (e.g., Sulfamethoxazole) in a suitable organic solvent like acetone to form a clear solution. Prepare the aqueous antisolvent (e.g., ultra-pure water) and heat it to the desired temperature (e.g., 60°C). Stabilizing additives such as PVA, PVP, HPMC, SDS, or PAA can be dissolved in the antisolvent beforehand to control particle growth [1].
  • Nanoparticle Precipitation: Using a syringe pump, add the drug solution drop-by-drop into the hot antisolvent under constant stirring. The rapid mixing and instant evaporation of the solvent upon contact with the hot antisolvent lead to high supersaturation, prompting quick nucleation and the formation of nanosized particles [1].
  • Particle Collection: The resulting nanoparticle suspension is filtered using a membrane filter (e.g., 0.22 μm or 0.45 μm) to collect the engineered drug particles [1].

This process can be visualized in the following workflow:

start Start Process prep_sol Prepare Drug Solution (Solvent: Acetone) start->prep_sol prep_anti Prepare Hot Antisolvent (Water with Stabilizers) start->prep_anti drop Drop-by-Drop Addition (Syringe Pump) prep_sol->drop prep_anti->drop nucleation Rapid Desolvation & Nucleation drop->nucleation formation Nanoparticle Formation nucleation->formation collect Collect Particles (Filtration) formation->collect end Nanoparticle Suspension collect->end

Frequently Asked Questions

What is the fundamental principle behind antisolvent precipitation? The method relies on blending a organic solution of the drug with a miscible antisolvent (like water). This reduces the solubility of the drug drastically, creating a state of high supersaturation. Under rapid mixing conditions, this prompts instantaneous nucleation, leading to the precipitation of fine, solid particles [1].

Why are stabilizers/additives used in the antisolvent? Stabilizers like polymers (PVA, PVP) or surfactants (SDS) are absorbed onto the surface of the newly formed nanoparticles. This action inhibits particle growth and agglomeration by providing a steric or ionic barrier, helping to control the final particle size and morphology [1].

How does temperature affect the process? Using a hot antisolvent aids in the rapid evaporation of the low-boiling-point solvent (like acetone) as the drug solution is added. This enhances desolvation and contributes to achieving higher supersaturation levels, which is crucial for generating smaller particles [1].

Important Considerations for Your Content

  • Solvent Selection: The solubility of the specific sulfonamide in various solvents is a critical starting point. Research into the dissolution thermodynamics of similar drugs can inform solvent choice. For instance, studies show solubility is strongly influenced by the solvent's properties and temperature [2].
  • Analytical Verification: After solvent removal, confirm the identity, purity, and crystal form of the final product using analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for detecting and quantifying sulfonamide residues and could be referenced in your support materials for quality control [3] [4] [5].

References

overcoming sulfameter bacterial resistance

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Sulfonamide Resistance

Sulfonamides work by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis [1]. Bacteria have developed several key mechanisms to resist their action, primarily through the acquisition of specialized resistance genes [2] [1].

The table below summarizes the major known sulfonamide resistance genes (sul genes):

Gene Key Characteristics Associated Genetic Elements
sul1 Commonly found; often used as an indicator for environmental ARG pollution [3]. Frequently located on class 1 integrons, facilitating wide dissemination [3].
sul2 Commonly found; often present on small, easily transferred plasmids [1]. Associated with plasmids [1].
sul3 Less common than sul1 and sul2, but still frequently detected [3]. Associated with transposons and plasmids [3].
sul4 Newly identified; comprehensive data on prevalence and hosts is still limited [3]. First identified in environmental sediments; confirmed to have transmissible potential [3].

Besides the acquisition of sul genes, resistance can also occur through chromosomal mutations in the native DHPS gene (folP), which reduce the enzyme's affinity for sulfonamides while still allowing it to bind to its natural substrate [1].

Troubleshooting Guide: Common Experimental Challenges

Based on general knowledge of molecular biology and antimicrobial resistance research, here are some common issues you might encounter and their potential solutions.

Problem Possible Cause Suggested Solution
Low gene detection signal Low abundance of target genes in sample; PCR inhibitors present. Use droplet digital PCR (ddPCR) for superior sensitivity and higher tolerance to inhibitors compared to qPCR [3].
Inconsistent quantification results Inefficient DNA extraction; suboptimal primer/probe concentrations. Optimize DNA extraction protocol for your sample type; systematically optimize annealing temperature and primer/probe concentrations in the ddPCR assay [3].
Unable to detect all 4 sul genes sul4 is less prevalent; method not sensitive enough. Apply a highly sensitive multi-target detection method. Be aware that sul4 has a lower natural prevalence (e.g., 68.7% positive rate in one study) [3].
Unexpected promotion of resistance spread Non-antibiotic substances, including drug metabolites, can enhance gene transfer. Account for the effect of transformation products (TPs), which can promote conjugative transfer even at low environmental concentrations by inducing oxidative stress and other pathways [4].

Experimental Protocol: Quantifying Sulfonamide Resistance Genes

This protocol is adapted from a recent study that developed a highly sensitive method for simultaneous detection of all four sul genes using quadruple droplet digital PCR (ddPCR) [3].

Sample Collection and DNA Extraction
  • Sample Types: The method has been applied to human feces, animal-derived foods, sewage, and surface water [3].
  • Collection: Use sterile containers. Process samples promptly (e.g., within 2 hours of collection).
  • Pre-treatment: For solid samples like food, homogenize with physiological saline and centrifuge to collect the precipitate.
  • DNA Extraction: Use a commercial DNA extraction kit suitable for your sample type to obtain high-quality, inhibitor-free genomic DNA.
Primer and Probe Design
  • Design: Meticulously design primers and probes to specifically target sul1, sul2, sul3, and sul4 genes.
  • Validation: Ensure specificity through in-silico analysis and rigorous empirical testing.
  • Labeling: Label probes with two different fluorescent reporters (e.g., FAM and HEX).
Quadruple ddPCR Reaction Setup

The core of this method is using a ratio-based probe-mixing strategy in a two-channel ddPCR system. Two target genes are detected in one channel by using probes of the same fluorophore but at significantly different concentrations, creating a disparity in fluorescence amplitude that allows them to be distinguished [3].

  • Reaction Mix:
    • ddPCR Supermix for Probes.
    • Optimized concentrations of primers for all four sul genes.
    • FAM-labeled probes for sul1 (high concentration) and sul4 (low concentration).
    • HEX-labeled probes for sul2 (high concentration) and sul3 (low concentration).
    • DNA template.
    • Nuclease-free water.
  • Droplet Generation: Transfer the reaction mix to a droplet generator to create thousands of nanodroplets, each acting as an individual PCR reactor.
PCR Amplification
  • Run the PCR with a thermally optimized protocol. A critical step is a systematic optimization of the annealing temperature for the specific primer sets used.
Data Acquisition and Analysis
  • Read the plate on a droplet reader. The two fluorescence channels (FAM and HEX) will be analyzed.
  • Interpretation: Negative droplets will show no fluorescence. Positive droplets will be classified based on their fluorescence amplitude and channel, allowing for the simultaneous quantification of all four genes [3].
  • Quantification: The software calculates the concentration of each target gene in copies per reaction based on the fraction of positive droplets.

This workflow can be visualized in the following diagram, which illustrates the key steps from sample to result:

G start Sample Collection (Feces, Water, Food, etc.) step1 DNA Extraction start->step1 step2 Prepare ddPCR Reaction Mix with Ratio-Mixed Probes step1->step2 step3 Droplet Generation step2->step3 step4 PCR Amplification step3->step4 step5 Droplet Reading (FAM & HEX Channels) step4->step5 step6 Data Analysis & Quantification of sul1, sul2, sul3, sul4 step5->step6

Suggested FAQs for Your Support Center

  • What are the most critical sulfonamide resistance genes to monitor?

    • Answer: sul1 and sul2 are the most common and widespread. However, sul3 is also frequently encountered, and sul4 is an emerging gene. Monitoring all four provides a comprehensive picture [3].
  • Why is ddPCR sometimes preferred over qPCR for detecting resistance genes?

    • Answer: ddPCR provides absolute quantification without a standard curve, has higher sensitivity enabling detection of low-abundance genes, and is more tolerant to PCR inhibitors found in complex samples like feces and sewage [3].
  • Besides antibiotics, what other factors can spread sulfonamide resistance?

    • Answer: Metabolites and transformation products (TPs) of sulfonamides can significantly promote the horizontal transfer of resistance genes via conjugation, even at very low environmental concentrations [4].

References

Summary of Validated HPLC Methods for Sulfonamides

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key validation parameters from several studies for your easy reference and comparison.

Application Context Analytes (Sulfameter included?) HPLC System & Detection Key Validation Parameters Citations

| Therapeutic Drug Monitoring (Human Plasma) | Sulfametrol | HPLC-UV | LLOQ: 10 mg/L LOD: 6 mg/L Recovery: 100.4% Within-run precision (RSD): 0.8% Between-run precision (RSD): 2.3% | [1] | | Residue Analysis (Honey) | 13 Sulfonamides (including this compound) | HPLC-FLD (Pre-column derivatization) | Quantification Limit: ~10 µg/kg Specificity: No interfering peaks Recovery: Good (exact values not stated) | [2] | | Residue Analysis (Animal Feed) | 5 Sulfonamides | HPLC-FLD (Pre-column derivatization) | Recovery: 79.3–114.0% Repeatability (RSD): 2.7–9.1% LOD: 34.5–79.5 µg/kg LOQ: 41.3–89.9 µg/kg | [3] | | Residue Analysis (Organic Fertilizers) | 5 Sulfonamides | HPLC-FLD (Pre-column derivatization) | Recovery: 77.0–121.2% Repeatability (RSD): 4.4–17.3% LOD: 13.5–23.3 µg/kg LOQ: 26.0–40.4 µg/kg | [4] |

Detailed Experimental Protocols

Here are detailed methodologies for key techniques referenced in the table.

Protocol: HPLC-UV for Plasma Monitoring (Sulfametrol)

This method, validated according to ICH guidelines, is an example of a robust quantitative assay for clinical monitoring [1].

  • Sample Preparation: Details were not fully specified in the abstract, but it involves processing human plasma samples.
  • Chromatography: Not fully detailed, but the analyte retention time was 4.2 minutes.
  • Detection: Ultraviolet (UV) detection.
  • Validation Highlights:
    • Linearity: Correlation coefficient (r) of 0.9948.
    • Precision: Within-run RSD of 0.8% and between-run RSD of 2.3%.
    • Accuracy: Mean recovery of 100.4%.
    • Stability: Sample recovery was 101.9% after 8 days of storage.
Protocol: HPLC-FLD with Derivatization for Complex Matrices

This is a common and sensitive approach for detecting sulfonamides in complex food and environmental samples. The workflow involves extraction, clean-up, derivatization, and analysis [3] [2] [4].

G cluster_deriv Derivatization Details Start Start: Sample (e.g., Honey, Feed) Extraction Extraction Start->Extraction CleanUp Clean-up (SPE) Extraction->CleanUp Derivatization Derivatization CleanUp->Derivatization Analysis HPLC-FLD Analysis Derivatization->Analysis Resuspend Resuspend dry extract in: • 0.2% Fluorescamine in acetone • 0.1 M Sodium Acetate (pH 3.5) Result Result: Quantification Analysis->Result React React for 15 min (Room Temp, Dark) Resuspend->React Inject Inject into HPLC React->Inject

  • Key Steps and Parameters:
    • Extraction: For honey, a critical step is breaking N-glycosidic bonds between sugars and sulfonamides. Using methanol in the sample treatment was found to improve recoveries significantly [2]. For solid matrices like feed or fertilizer, a mixture of ethyl acetate, methanol, and acetonitrile (50:25:25, v/v/v) is effective [3] [4].
    • Clean-up: Solid-phase extraction (SPE) using Strata-SCX (strong cation exchange) cartridges is highly recommended. Elution is typically done with 2% ammonium solution in acetonitrile [3].
    • Derivatization: The extract is derivatized with 0.2% fluorescamine in acetone and 0.1 M sodium acetate (pH 3.5) for 15 minutes in the dark at room temperature to produce fluorescent compounds [3] [4].
    • Chromatography: A C18 column (e.g., Zorbax Eclipse XDB-C18) with a gradient mobile phase of acetic acid, methanol, and acetonitrile is commonly used [3].

Frequently Asked Questions (FAQs) & Troubleshooting

  • Q1: I am getting poor recovery of sulfonamides from my honey samples. What could be the issue?

    • A: Honey's high sugar content can form stable N-glycosidic bonds with sulfonamides, trapping them. Ensure your extraction protocol includes a step to break these bonds. One validated method suggests using methanol effectively during sample treatment to overcome this and achieve good recoveries [2].
  • Q2: My chromatograms have high background noise and interfering peaks from complex matrices like feed or manure. How can I improve clean-up?

    • A: Using a Strata-SCX SPE cartridge is particularly effective for sulfonamides. These cartridges operate on a cation-exchange mechanism, which provides superior selectivity for basic compounds like sulfonamides compared to reverse-phase sorbents, leading to cleaner extracts [3] [4].
  • Q3: I need high sensitivity for trace-level detection. What are my options if I don't have access to an LC-MS/MS?

    • A: HPLC with fluorescence detection (FLD) after pre-column derivatization with fluorescamine is an excellent and economical alternative. This method provides low limits of quantification (e.g., around 10 µg/kg in honey), making it suitable for monitoring trace residues [3] [2].
  • Q4: I'm experiencing peak overlap or co-elution with my multi-residue method. Are there advanced data processing techniques that can help?

    • A: Yes. For data from detectors like a Diode Array Detector (DAD), advanced chemometric models can be applied. One study used PARAFAC2 to model chromatographic data, which can resolve and accurately quantify analytes even when their peaks are not fully separated by the chromatography alone [5] [6].

Key Takeaways for Method Development

  • Detection Choice: For high sensitivity in complex matrices without MS, HPLC-FLD with derivatization is a robust and proven choice.
  • Extraction is Critical: The extraction solvent must be chosen based on the matrix. Methanol helps with honey, while organic solvent mixtures are better for solids.
  • Clean-up is Essential: For matrices like feed, manure, or fertilizer, SPE with Strata-SCX cartridges is highly recommended to remove interferences and protect your instrument.
  • Reference Standards: Always use the relevant guidelines (e.g., EU Commission Decision 2002/657/EC, ICH guidelines) for validation, assessing parameters like decision limit (CCα) and detection capability (CCβ) [7] [3] [4].

References

sulfameter protein binding displacement interactions

Author: Smolecule Technical Support Team. Date: February 2026

Protein Binding & Displacement Principles

For drugs like sulfameter, binding to serum proteins is a key pharmacokinetic parameter. Displacement interactions occur when one drug displaces another from its protein binding sites, potentially increasing the free, active concentration of the displaced drug.

The following table summarizes the general principles and clinical importance of these interactions.

Aspect Description & Clinical Implication
General Mechanism A drug (e.g., phenylbutazone) displaces another highly protein-bound drug (e.g., a sulfonamide) from binding sites like Human Serum Albumin (HSA), increasing free drug concentration [1].
Primary Driving Forces Hydrogen bonds and van der Waals forces are key for the binding of sulfonamides to site I of HSA [2].
Typical Clinical Outcome Plasma protein displacement alone often causes only transient increases in free drug concentration. Sustained clinical effects are rare unless combined with other mechanisms (e.g., inhibited metabolism or excretion) [3] [4].
When Displacement is Critical Interactions can be significant when the displacing drug is given intravenously, during therapeutic drug monitoring, or when tissue binding sites are also displaced [3].

Experimental Data on Sulfonamide-Protein Binding

While specific data for This compound is limited in the search results, studies on closely related sulfonamides provide valuable insights. The table below summarizes quantitative binding data for other sulfonamides with serum albumin.

Drug Name Protein Binding Constant (K(_a)) Number of Binding Sites (n) Key Interaction Forces
Sulfadimethoxine (SMT) [2] Human Serum Albumin (HSA) ( 2.31 \times 10^4 L \cdot mol^{-1} ) (at 298K) ~1 Van der Waals forces, Hydrogen bonding
Sulfadiazine (SDZ) [5] Bovine Serum Albumin (BSA) ~( 10^4 M^{-1} ) 1 Not Specified
Sulfamethazine (SMZ) [5] Bovine Serum Albumin (BSA) ~( 10^4 M^{-1} ) 1 Not Specified

Experimental Protocols

Based on the search results, here are detailed methodologies for studying these interactions.

Fluorescence Spectroscopy to Determine Binding Mechanism

This protocol is used to confirm interaction and quenching mechanism, based on the study of Sulfadimethoxine (SMT) and HSA [2].

  • Primary Measurement: The intrinsic fluorescence of protein tryptophan residues is measured.
  • Procedure:
    • Prepare a solution of HSA (or BSA) at a fixed, low concentration (e.g., 3 µM).
    • Titrate increasing concentrations of the sulfonamide drug (e.g., SMT from 0 to 16.7 µM) into the protein solution.
    • After each addition, measure the fluorescence emission spectrum (e.g., from 300-500 nm with an excitation wavelength of 280 nm).
  • Key Analysis:
    • Quenching: A decrease in fluorescence intensity indicates interaction.
    • Shift: A blue shift in the emission peak suggests the drug is moving the tryptophan into a more hydrophobic environment.
    • Lifetime Measurement: To distinguish static (complex formation) from dynamic (collisional) quenching, measure fluorescence lifetime. Unchanged lifetime with drug addition confirms static quenching [2].
Molecular Docking to Identify Binding Site

This computational method predicts how and where a drug binds to a protein [2] [5].

  • Procedure:
    • Obtain the 3D crystal structure of the target protein (e.g., HSA) from a protein data bank (www.rcsb.org).
    • Prepare the structures of the protein and the sulfonamide drug (this compound) using software, ensuring correct protonation states.
    • Define the search space (grid) around the known drug binding sites on the protein, particularly Site I (in subdomain IIA) or Site II (in subdomain IIIA).
    • Run the docking simulation to generate multiple potential binding poses.
    • Analyze the top-ranked poses for binding affinity (scoring) and specific molecular interactions (hydrogen bonds, van der Waals, π-π, and π-alkyl interactions).
  • Expected Outcome: The simulation is likely to show the drug binding spontaneously into Site I of HSA, driven by hydrogen bonds and van der Waals forces [2].

Diagram: Experimental Workflow for Protein Binding Studies

The diagram below visualizes the logical workflow for conducting and analyzing protein-binding experiments.

Start Start: Prepare Protein and Drug Solutions Step1 Fluorescence Spectroscopy Start->Step1 Analysis1 Analyze Quenching and Binding Constant Step1->Analysis1 Step2 Thermodynamic Analysis Analysis2 Determine ΔG, ΔH, ΔS and Interaction Forces Step2->Analysis2 Step3 Molecular Docking Analysis3 Identify Binding Site and Molecular Interactions Step3->Analysis3 Step4 Structural Analysis (CD Spectroscopy, etc.) Analysis4 Assess Conformational Changes in Protein Step4->Analysis4 Analysis1->Step2 Analysis2->Step3 Analysis3->Step4 Outcome Outcome: Comprehensive Binding Profile Analysis4->Outcome

References

Sulfameter vs other sulfonamides antibacterial activity

Author: Smolecule Technical Support Team. Date: February 2026

Sulfameter & Other Sulfonamides Overview

Drug Name Primary Indications Mechanism of Action Key Characteristics / Notes
This compound [1] [2] Leprosy; Urinary & Respiratory Tract Infections [1] Inhibits bacterial dihydropteroate synthase, blocking folate synthesis [1] Long-acting sulfonamide; also used in veterinary medicine [1] [2]
Sulfamethoxazole [3] [4] Urinary Tract Infections; Often used in combination (e.g., with trimethoprim) Presumed same as above (inhibition of folate synthesis) Medium-term sulfonamide; high cure rate (92.5%) in UTIs [3]
Sulfamethizole [3] Urinary Tract Infections Presumed same as above (inhibition of folate synthesis) Short-acting sulfonamide; high cure rate (91.5%) in UTIs [3]
Sulfadiazine (SDZ) [4] Veterinary infections; Burn wounds; Toxoplasmosis (with pyrimethamine) Presumed same as above (inhibition of folate synthesis) Commonly used in veterinary medicine; used with anti-malarial drug for toxoplasmosis [4]
Sulfamethazine (SMZ) [4] Veterinary infections (livestock) Presumed same as above (inhibition of folate synthesis) Used in livestock for infections and as a growth promoter [4]

Mechanism of Action & Experimental Insights

The core antibacterial mechanism shared by sulfonamides like this compound is the competitive inhibition of the dihydropteroate synthase (DHPS) enzyme. This enzyme is crucial for bacterial synthesis of folic acid, an essential vitamin for nucleic acid and protein production [1] [4]. Since this pathway is absent in humans, it provides a selective target for antibacterial action.

Recent research suggests additional, complex mechanisms beyond DHPS inhibition. One study investigated the toxic mechanism of a sulfonamide (sulfachloropyridazine) on Aliivibrio fischeri from a quorum sensing perspective [5]. Quorum sensing is a bacterial cell-cell communication system that regulates population behavior. The study proposed that sulfonamides may interfere with three signaling pathways, affecting bacterial luminescence, growth, and the homeostasis of regulatory proteins [5]. The following diagram illustrates these proposed pathways.

G cluster_path1 Pathway I cluster_path2 Pathway II cluster_path3 Pathway III SCP Sulfonamide (SCP) P1_1 Alters active form of LitR protein SCP->P1_1 P2_1 Facilitates production of C6HSL signaling molecules SCP->P2_1 P3_1 Combines with DHPS enzyme SCP->P3_1 P1_2 Inhibits bacterial growth P1_1->P1_2 P1_3 Stimulates bacterial luminescence P1_1->P1_3 P2_2 Maintains homeostasis in LitR and DHPS proteins P2_1->P2_2 P3_2 Inhibits folate metabolism P3_1->P3_2

References

Sulfameter chemical assay vs microbiological assay comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical vs. Microbiological Assay: A Comparison

The table below summarizes the core characteristics of each method based on the search results.

Feature Chemical Assay (e.g., HPLC, Spectrophotometry) Microbiological Assay (Agar Diffusion or Turbidimetric)
Basic Principle Measures physical/chemical properties of the compound. [1] [2] Measures biological activity by assessing growth inhibition of a test microorganism. [3]
What is Measured Total chemical substance (both active and inactive forms like conjugates). [4] Only the microbiologically active (unconjugated) form of the drug. [4]
Specificity High; can distinguish between parent drug and degradation products when properly validated. [1] Lower; measures total antimicrobial activity, which can be influenced by multiple active components. [3]

| Sensitivity (LOQ/LOD) | Generally very high. • HPLC-DAD: Capability of detection ~10-20 μg/kg for sulfonamides in kidney. [5]Spectrometry: LOD of 0.04 mg% for sulfacetamide. [1] | Sufficient for therapeutic monitoring; specific LOD for sulfonamides not quantified in results. | | Precision & Accuracy | HPLC-DAD: Excellent precision and accuracy when validated. [5] Spectrometry: Recovery of 100.03%, RSD of 0.587% for sulfacetamide. [1] | Can be reproducible, but generally less precise than chemical methods. RSDs of 4.0-4.5% reported for a fluconazole bioassay. [6] | | Key Advantage | Can be used irrespective of the clinical question; provides comprehensive chemical data. [4] | Directly reflects the therapeutic (antibacterial) effect of the drug. [4] | | Main Disadvantage | In renal impairment, may overestimate therapeutically active concentration due to measurement of conjugated metabolites. [4] | Does not provide information on individual chemical compounds or inactive metabolites. [3] | | Sample Throughput | High, especially with multi-residue LC-MS/MS methods. [7] [2] | Lower, due to required incubation times (often 18-24 hours). [3] | | Cost & Complexity | Higher; requires sophisticated, expensive instrumentation and specialized training. [1] [2] | Lower; simple, inexpensive, and requires minimal equipment. [3] |

Detailed Experimental Protocols

Here are the standard methodologies for the key assays discussed.

Microbiological Assay: Cylinder-Plate (Cup-Plate) Method [3]

This method relies on the diffusion of an antibiotic through agar to inhibit the growth of a test organism.

  • 1. Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Bacillus subtilis or Escherichia coli for sulfonamides) is prepared.
  • 2. Agar Preparation & Inoculation: A suitable culture medium is liquefied and cooled to 40-50°C. The test organism suspension is added, mixed, and poured into Petri dishes to solidify.
  • 3. Application of Samples: Sterile cylinders (or wells) are placed on the agar surface. Solutions of the standard (sulfameter of known potency) and the test sample are added to these cylinders.
  • 4. Incubation & Measurement: Plates are incubated for about 18 hours at a specified temperature. The antibiotic diffuses, creating a zone of inhibited growth around the cylinders. The diameter of these zones is measured.
  • 5. Analysis: The potency of the test sample is calculated by comparing its inhibition zones to those produced by the standard concentrations, typically using a calibration curve.

The following diagram illustrates this workflow:

G A Prepare Test Microorganism Suspension B Prepare and Liquefy Agar Medium A->B C Cool Agar to 40-50°C B->C D Inoculate Agar with Test Microbe C->D E Pour into Petri Dish to Solidify D->E F Place Sterile Cylinders on Agar E->F G Add Standard and Test Solutions F->G H Incubate Plate (e.g., 18 hrs, 37°C) G->H I Measure Zone of Inhibition Diameter H->I J Calculate Potency vs. Standard I->J

Chemical Assay: HPLC with Diode Array Detection (DAD) [5]

This method separates and quantifies individual sulfonamides in a complex mixture.

  • 1. Sample Preparation: For tissue like kidney, this involves homogenization and extraction with organic solvents (e.g., dichloromethane) followed by evaporation and reconstitution. [5]
  • 2. Chromatographic Separation:
    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
    • Mobile Phase: A gradient of methanol and water with formic acid.
    • Flow Rate: ~1.0 mL/min.
    • Detection: Diode Array Detector (DAD), with sulfonamides typically monitored at 265-270 nm.
  • 3. Data Analysis: The concentration of the analyte is determined by comparing its peak area to a calibration curve of the standard. Advanced chemometric models like PARAFAC2 can be used to resolve co-eluting compounds or matrix interferences. [5]

How to Choose an Assay Method

The choice between methods depends entirely on the question you need to answer. The flowchart below can guide this decision:

G A Need to measure therapeutic antibiotic activity? B Need to distinguish parent drug from metabolites? A->B No E Microbiological Assay A->E Yes C Working with complex samples (e.g., tissue, feed)? B->C No G Chemical Assay (e.g., LC-MS/MS) B->G Yes D Require high-throughput analysis? C->D No C->G Yes D->G Yes H Resources limited or equipment simple? D->H F Chemical Assay (e.g., HPLC) I Microbiological Assay H->I Yes J Chemical Assay H->J No

References

Efficacy of Sulfonamide-Metal Complexes vs. Free Ligands

Author: Smolecule Technical Support Team. Date: February 2026

Sulfonamide / Complex Metal Biological Activity Free Ligand Activity Complex Activity Reference & Model
Sulfathiazole (STZ) Ru(III) Antibacterial vs. S. aureus Inactive (MIC: >512 μg/mL) Active (MIC: 64 μg/mL) [1]
Sulfamerazine (SMZ) Ru(III) Antibacterial vs. S. aureus Inactive (MIC: >512 μg/mL) Active (MIC: 32 μg/mL) [1]
Sulfamethoxazole Multiple (Au, Ag, Cd, Hg, Cu) Anti-mycobacterial (MIC vs. M. abscessus) 8 μg/mL 4.88 - 19.53 μg/mL (potentiation observed) [2]
Sulfasalazine Ag(I) & Au(I) Antibacterial (Gram-positive & Gram-negative) Lower activity Significantly higher activity [3]
Sulfathiazole & Sulfamethoxazole Ag(I) Antibacterial (various strains) Lower activity Higher activity; complex more soluble than Ag-Sulfadiazine [4]
Various Ti(IV), Mn(II), etc. Anticancer (various cell lines) Cytotoxic Often greater cytotoxicity than cisplatin; sometimes with reduced toxicity to non-cancerous cells [5] [6] [5] [6]

A key demonstration of this enhanced activity is the transformation of an inactive free ligand into an active drug upon metal complexation, as seen with Ruthenium(III) complexes [1].

Experimental Protocols for Assessing Efficacy

The methodologies used to generate the data above are standard in pharmaceutical and microbiological research. Here are the typical protocols for the key experiments cited:

  • Antimicrobial Activity (MIC Assays)

    • Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
    • Workflow: Bacterial suspensions are standardized and incubated with serial dilutions of the test compound (e.g., free sulfonamide or its metal complex) in a suitable broth like Mueller-Hinton. After incubation (typically 24 hours at 37°C), the MIC is determined by visual inspection of turbidity or using optical density measurements [2] [1].
  • Cytotoxic Activity (Cell Viability Assays)

    • Objective: To measure the cytotoxic effect of compounds on cancer cell lines, expressed as the IC50 value (the concentration that kills 50% of cells).
    • Workflow: Cancer cells (e.g., HeLa, MCF-7) are seeded in plates and allowed to adhere. They are then treated with a range of concentrations of the test compounds. After a set incubation period (e.g., 24-72 hours), cell viability is measured using reagents like MTT or XTT, which are metabolized by living cells to a colored formazan product. The IC50 is calculated from the dose-response curve [5] [6].
  • DNA Interaction Studies

    • Objective: To investigate the mechanism of action, often by assessing a compound's ability to bind to DNA, a common target for anticancer and antimicrobial drugs.
    • Workflow: Calf Thymus (CT) DNA is incubated with the test compound. The affinity is quantified by measuring changes in the UV-Vis spectrum (e.g., hypochromism) or through fluorescence quenching experiments using DNA-binding dyes like ethidium bromide. The binding constant (Kb) is calculated from this data [1].

Mechanisms of Action and Signaling Pathways

The enhanced efficacy of metal complexes is attributed to their multi-targeting mechanisms, which are different from and often synergistic with the action of the free sulfonamide ligand.

G SulfaMetalComplex Sulfonamide-Metal Complex Antibacterial Antibacterial Action SulfaMetalComplex->Antibacterial Anticancer Anticancer Action SulfaMetalComplex->Anticancer Subgraph1 Mech1 ✓ Folic Acid Synthesis Inhibition (Sulfonamide) Antibacterial->Mech1 Mech2 ✓ Protein Inactivation (Ag⁺ binding to thiol groups) Antibacterial->Mech2 Mech3 ✓ DNA Binding & Damage (Intercalation/Groove Binding) Anticancer->Mech3 Mech4 ✓ ROS Generation (Oxidative Stress) Anticancer->Mech4 Mech5 ✓ Carbonic Anhydrase Inhibition (e.g., in Cancer) Anticancer->Mech5 Subgraph2

Key Takeaways for Research and Development

The evidence strongly indicates that the strategy of complexing sulfonamides with metals is a promising avenue for drug development.

  • Proven Potentiation: The complexation consistently enhances the biological activity of sulfonamides, in some cases creating active drugs from inactive ligands [1].
  • Multi-Targeting Advantage: Metal complexes can operate through multiple mechanisms simultaneously (e.g., folate pathway inhibition + protein/DNA interaction), which can lead to greater efficacy and potentially overcome drug resistance [5] [4].
  • Broader Applications: While historically used as antibacterials, sulfonamide-metal complexes show significant potential in new therapeutic areas, particularly in oncology [5] [6].

References

Sulfameter Gram-positive vs Gram-negative bacterial susceptibility

Author: Smolecule Technical Support Team. Date: February 2026

Bacterial Susceptibility: A Framework for Comparison

The table below outlines the core differences in cell structure that form the basis for the differing antibiotic susceptibility between Gram-positive and Gram-negative bacteria [1] [2].

Feature Gram-Positive Bacteria Gram-Negative Bacteria
Gram Staining Reaction Retains crystal violet dye, staining purple [2] Does not retain crystal violet; stains red or pink from counterstain [2]
Cell Wall Structure Thick, multi-layered peptidoglycan [2] Thin, single-layered peptidoglycan [2]
Outer Membrane Absent [2] Present [2]
Periplasmic Space Absent [2] Present [2]
Lipopolysaccharide (LPS) Content Virtually none [2] High [2]
Inherent Antibiotic Resistance Generally more susceptible [2] More resistant due to impermeable outer membrane [2]

Contemporary Antibiotic Susceptibility Profiles

While specific data for Sulfameter is unavailable, recent large-scale studies reveal clear susceptibility trends for other antibiotics. The following table summarizes susceptibility rates from a 2021 study of healthcare-associated infections in Saudi Arabia, highlighting the challenges of Gram-negative pathogens [3].

Pathogen / Antibiotic Antibiotic Class Susceptibility Rate (%) Notes
Gram-Positive Bacteria
All isolates to Linezolid Oxazolidinone 91.8% [3] High susceptibility
All isolates to Ampicillin Penicillin 52.6% (Resistance) [3] High resistance
MRSA to Gentamicin Aminoglycoside Reduced sensitivity [3] Emerging threat
MRSA to Vancomycin Glycopeptide Increased resistance [3] Serious threat
Gram-Negative Bacteria
All isolates to Tigecycline Glycylcycline 95% [3] High susceptibility
All isolates to Cefotaxime Cephalosporin (3rd gen) 49.5% (Resistance) [3] High resistance
E. coli & Klebsiella spp. to Cefotaxime Cephalosporin (3rd gen) Susceptibility reduction of 41.4% over 5 years [3] Rapidly worsening resistance

Modern Phenotypic Antibiotic Susceptibility Testing

Current research is focused on accelerating susceptibility testing. A 2024 study describes a rapid phenotypic method that can provide results in 5-10 hours after sample collection, a significant improvement over the standard 48 hours [4]. The workflow is illustrated below.

Start Sample Collection (Spiked Serum) A Load Sample into 3D-Printed Device Start->A B Add Antibiotics A->B C Electrochemical Monitoring (DPV & EIS) B->C D Computational Analysis C->D End AST Result (Susceptible/Resistant) D->End

Experimental Protocol Overview [4]:

  • Principle: The test is a phenotypic assay that detects the metabolic activity of living bacteria directly in a patient sample (e.g., spiked serum). It uses screen-printed electrodes embedded in a 3D-printed device.
  • Detection Method: It combines two electrochemical techniques: Differential Pulsed Voltammetry (DPV) to measure the reduction of resazurin to resorufin by bacterial metabolism, and Electrochemical Impedance Spectroscopy (EIS) to monitor bacterial growth.
  • Key Advantage: This method eliminates the need for a prior blood culture step (which typically takes 24-48 hours), allowing for direct testing from samples with bacterial concentrations as low as 1000 CFU/mL.

References

General Principles for Validating Sulfonamide Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Although not specific to sulfameter in serum, the methodologies from other matrices highlight common validation parameters and techniques. The table below summarizes key aspects from two relevant studies:

Aspect Analysis of Sulfonamides in Animal Medicated Feed [1] Analysis of Sulfonamides in Animal Fertilizers [2]
Analytical Technique Liquid Chromatography with Mass Spectrometry (LC-MS) High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Sample Preparation Extraction with mixture of acetonitrile and 0.05 M phosphoric buffer (pH 4.5) Extraction with ethyl acetate/acetonitrile/methanol mixture; purification with Solid-Phase Extraction (SPE); derivatization with fluorescamine
Key Validation Parameters Recovery, Repeatability, Reproducibility, Linearity, LOD, LOQ, Uncertainty Recovery, Repeatability, Reproducibility, Decision Limit (CCα), Detection Capability (CCβ)
Reported Performance Avg. recovery: 90.8-104.5%; Repeatability: 3.2-6.9%; Reproducibility: 5.2-8.3% Avg. recovery: 77-121%; Repeatability: 4.4-17.3%; LOQ: 26-40 µg/kg

Methodological Insights

The methodologies from these studies share common steps that are crucial for a robust analytical method:

  • Sample Preparation is Critical: For complex biological matrices like serum, effective sample cleanup is essential. The use of Solid-Phase Extraction (SPE) is a common and effective strategy to remove interfering substances and concentrate the analytes [2].
  • Detection Techniques: The choice of detector depends on the required sensitivity and specificity.
    • Fluorescence Detection (FLD) can be a highly sensitive and more economical alternative, but it often requires a derivatization step (using a reagent like fluorescamine) for sulfonamides, which inherently lack strong fluorescent properties [3] [2].
    • Mass Spectrometry (MS) is a powerful and preferred detector for its high selectivity and sensitivity, and it does not require derivatization [1].
  • Validation Framework: A proper method validation should assess parameters like accuracy (recovery), precision (repeatability/reproducibility), sensitivity (LOD, LOQ), and linearity over the expected concentration range [1] [2].

The following workflow diagram generalizes the key steps involved in validating and running such an analysis.

Method Development Method Development Sample Preparation Sample Preparation Method Development->Sample Preparation Select Technique\n(e.g., LC-MS, HPLC-FLD) Select Technique (e.g., LC-MS, HPLC-FLD) Method Development->Select Technique\n(e.g., LC-MS, HPLC-FLD) Define Sample\nPreparation Steps Define Sample Preparation Steps Method Development->Define Sample\nPreparation Steps Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Extraction\n(Organic Solvents) Extraction (Organic Solvents) Sample Preparation->Extraction\n(Organic Solvents) Purification\n(SPE, Filtration) Purification (SPE, Filtration) Sample Preparation->Purification\n(SPE, Filtration) Derivatization\n(if using FLD) Derivatization (if using FLD) Sample Preparation->Derivatization\n(if using FLD) Data & Validation Data & Validation Instrumental Analysis->Data & Validation Chromatographic\nSeparation (HPLC) Chromatographic Separation (HPLC) Instrumental Analysis->Chromatographic\nSeparation (HPLC) Detection\n(MS, FLD, UV) Detection (MS, FLD, UV) Instrumental Analysis->Detection\n(MS, FLD, UV) Assess Recovery (%) Assess Recovery (%) Data & Validation->Assess Recovery (%) Check Precision\n(RSD %) Check Precision (RSD %) Data & Validation->Check Precision\n(RSD %) Determine LOD/LOQ Determine LOD/LOQ Data & Validation->Determine LOD/LOQ Verify Linearity\n(R²) Verify Linearity (R²) Data & Validation->Verify Linearity\n(R²)

General Workflow for Validating Sulfonamide Analysis

References

Comparative Thermal Stability of Sulfameter Solvates

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings from a solid-state kinetic analysis of five sulfameter solvates. The study linked the materials' stability directly to their structural features [1].

Solvate Type Key Finding on Thermal Stability Primary Experimental Method Relationship to Structure
Multiple Solvates Desolvation activation energy (Ea) correlates with solvent molecular size; larger solvent molecules lead to higher Ea. Thermogravimetric Analysis (TGA), both isothermal and non-isothermal The stability is determined by the space occupied by solvent molecules within the crystal lattice [1].

Detailed Experimental Methodology

The comparative data was generated using the following experimental protocols, primarily detailed in Journal of Pharmaceutical Sciences (2008) [1].

  • Sample Analysis: The study used five structurally related solvates of this compound (5-methoxysulfadiazine).
  • Kinetic Analysis:
    • Isothermal TGA: The kinetics of the desolvation reaction were analyzed using conventional model-fitting methods.
    • Non-isothermal TGA: The kinetics were also studied using a complementary model-free method (the isoconversional method).
  • Parameters Calculated: For both methods, the kinetic parameters were calculated, including the solid-state reaction model, the pre-exponential factor (A), and the activation energy (Ea).
  • Structural Correlation: The calculated kinetic parameters, particularly the reaction model and activation energy, were directly related to the features of the solvates' crystal structures, which were determined by single-crystal X-ray diffraction.

Thermal Desolvation Kinetics Workflow

The diagram below outlines the key experimental and analytical workflow used to determine and compare the thermal stability of the this compound solvates.

cluster_exp Experimental Steps cluster_ana Analysis Steps start Start: this compound Solvates exp Experimental Phase start->exp exp1 Perform Isothermal TGA exp->exp1 exp2 Perform Non-isothermal TGA exp->exp2 ana Analytical & Correlation Phase result Conclusion: Larger solvent molecules yield higher Ea and greater stability ana1 Model-Fitting Kinetics (Isothermal) exp1->ana1 ana2 Model-Free Kinetics (Non-isothermal) exp2->ana2 ana3 Calculate Parameters: Ea (Activation Energy), A, Model ana1->ana3 ana2->ana3 ana4 Correlate with Crystal Structure Data ana3->ana4 ana4->result

Beyond this compound Solvates

While the search results focus on this compound solvates, other studies provide context on the thermal behavior of different sulfonamides and formulations:

  • Sulfamethizole-Urea Mixture: Research on Sulfamethizole-Urea systems found that they form a simple binary eutectic mixture, with no molecular complexes like cocrystals detected. This type of phase equilibrium study is crucial for pre-formulation in pharmaceutical technology [2].
  • Sulfonamide Degradation in Solution: It is important to distinguish between the thermal stability of a solid form (like a solvate) and the degradation of a compound in solution. One study on sulfamethizole found that its degradation in aqueous solution during cold plasma oxidation was slowed at higher temperatures (50°C), indicating that its solution stability decreases with increasing temperature in that specific environment [3].
  • Thermal Stability in Food Chemistry: A thermodynamic analysis of various sulphonamides in milk showed they are stable during common heat treatments like pasteurisation but can degrade significantly during more intense processes like sterilisation at 120°C for 20 minutes [4]. This highlights that stability is highly dependent on the matrix and the specific temperature-time profile.

Interpretation and Application of the Data

The core finding—that larger solvent molecules within the this compound crystal lattice lead to higher desolvation activation energies—provides a powerful predictive tool for scientists [1]. This relationship between molecular structure and macroscopic stability is a key principle in solid-state chemistry.

  • For Drug Development Professionals: This knowledge is critical for selecting the most physically stable solid form of an API, which directly impacts the shelf-life, processing, and formulation strategy of a final drug product.
  • For Researchers and Scientists: The methodological approach, combining isothermal and non-isothermal kinetic analysis with structural data, serves as a robust model for investigating other solvated or hydrated pharmaceutical materials.

References

Sulfameter computational modeling experimental data correlation

Author: Smolecule Technical Support Team. Date: February 2026

Computational Modeling of Related Sulfonamides

Study Focus Computational Methods Used Key Targets/Applications Experimental Correlation
Benzene sulfonamide derivatives as anticancer agents [1] [2] Molecular Docking, Density Functional Theory (DFT) Dickkopf-1 (Dkk1) protein, Carbonic Anhydrase II (CA-II) [1] IC₅₀ values from enzyme inhibition assays; antioxidant activity measurements; DNA binding constant (K = 6.7 × 10⁴ mol⁻¹) for top compound 5d [1].
Sulfonamide AKT PH domain inhibitors [3] Structure-Activity Relationship (SAR), Computational Modeling, Surface Plasmon Resonance AKT (protein kinase B) Pleckstrin Homology (PH) domain [3] Binding affinity data from surface plasmon resonance; cellular activity (pAKT production & cell killing) in BxPC-3 cells [3].
Python-based optimization of sulfonamide drugs [4] Topological Indices, Quantitative Structure-Property Relationship (QSPR), Linear Regression Predicting physicochemical properties (Polarizability, Boiling Point, Molecular Weight, etc.) [4] Developed linear regression models (e.g., Polarizability = 16.5920 + 0.1177 * M₁(G)) to correlate topological indices with properties [4].

Detailed Experimental Protocols

Based on the reviewed studies, here are the detailed methodologies for key experiments cited:

  • Molecular Docking & Dynamics [1]: Docking investigations were performed to predict the binding energy and orientation of sulfonamide compounds within the active sites of target proteins like Dkk1 and CA-II. This is used to rationalize the high inhibitory activity (low IC₅₀) of the most potent compounds before experimental validation.
  • Quantitative Structure-Activity Relationship (QSAR/QSPR) [4]: This protocol involves:
    • Graph Representation: Converting the chemical structures of sulfonamide drugs into molecular graphs.
    • Index Calculation: Using algorithms (e.g., in Python) to compute degree-based topological indices (e.g., (M_1(G)), (M_2(G)), Zagreb, Randić) that describe molecular connectivity.
    • Model Building: Performing linear regression analysis to establish mathematical relationships between the calculated indices and experimentally determined physicochemical or biological properties.
  • Binding Affinity Assays [3]: A surface plasmon resonance (SPR)-based competitive binding assay was used. This technique measures the binding affinity and kinetics of synthesized sulfonamide compounds to the expressed PH domain of AKT, providing direct data on target engagement.
  • Cellular Activity Assays [3]: The biological effect of the compounds was determined using assays for phosphorylated AKT (pAKT) production and cell killing (e.g., in BxPC-3 pancreatic cancer cells), linking target binding to a functional cellular outcome.

How to Approach a Comparison Guide for Sulfameter

Given the lack of direct data on this compound, here is a potential workflow you could follow to create your own comprehensive comparison, integrating computational and experimental data.

A 1. Target Identification B 2. Computational Modeling A->B Biological Target (e.g., DHPS, CA) C 3. Experimental Validation B->C Predicted Activity (Binding Energy, IC₅₀) D 4. Data Correlation & Model Refinement C->D Experimental Data (Actual IC₅₀, Ki) D->B Feedback Loop E Refined Predictive Model D->E

The general workflow for correlating computational and experimental data follows a cyclical process of prediction, validation, and refinement [5].

  • Identify Relevant Targets for this compound: As an antibacterial agent, its primary target is the bacterial enzyme dihydropteroate synthase (DHPS) [6]. You could also investigate its potential off-target effects or repurposing potential in oncology, similar to the studies on benzene sulfonamides [1].
  • Perform Computational Simulations: You can apply the methods from the table:
    • Molecular Docking: Model how this compound binds to the active site of DHPS and compare it to its natural substrate, p-aminobenzoic acid (pABA), and other sulfonamides [6].
    • Molecular Dynamics (MD): Use advanced force fields (like OPLS5 mentioned in [7]) to simulate the binding stability and conformational changes over time.
    • QSPR Modeling: Calculate topological indices for this compound and use existing models [4] to predict its physicochemical properties.
  • Correlate with Experimental Data: To validate your models, you would need to source or generate experimental data for this compound, such as:
    • Binding Constants (e.g., from SPR assays)
    • Enzyme Inhibition Data (IC₅₀ values against DHPS)
    • Physicochemical Properties (e.g., solubility, log P)

I hope this overview of computational methods for related compounds provides a solid starting point for your research on this compound.

References

Sulfameter toxicity profile comparison similar antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile Overview

The table below summarizes the available toxicity and pharmacological information for Sulfameter and other sulfonamide antibiotics:

Antibiotic Name Drug Class Action Duration Reported Toxicities & Effects Key Experimental Findings
This compound (Sulfametoxydiazine) [1] [2] Sulfonamide [3] Long-acting [1] Not Available Not Available

| Sulfamethoxazole (SMX) [4] | Sulfonamide [5] | Not Available | Systemic Toxicity: Oxidative stress, immune system disruption, gut microbiota changes, histopathological damage in liver and intestine [4]. Hypersensitivity: Allergic reactions, including serious skin reactions (Stevens-Johnson syndrome, toxic epidermal necrolysis) [5]. | Experimental Model: Adult zebrafish. Protocol: 8-week chronic exposure at 0, 3, 6, 12, 24 mg/L [4]. Measures: Antioxidant enzymes (SOD, CAT, GSH-Px), lipid peroxidation (MDA), immune-related gene expression (IL-1β, IL-8, TNF-α), histopathology of liver/intestinal tissues, 16S rRNA sequencing of gut microbiota [4]. | | Sulfadiazine (SDZ) [5] | Sulfonamide [5] | Not Available | Hypersensitivity: Allergic reactions, including serious skin reactions [5]. | Not Available | | Sulfamethazine (SMZ) [5] | Sulfonamide [5] | Not Available | Hypersensitivity: Allergic reactions [5]. | Not Available |

Mechanistic Insights and Experimental Data

While specific data for this compound is limited, research on other sulfonamides provides insights into shared potential toxicity mechanisms.

  • Mechanism of Antibacterial Action: Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), inhibiting the bacterial enzyme dihydropteroate synthase [5]. This prevents the synthesis of folic acid, which is essential for bacterial growth [3]. This mechanism is specific to bacteria and generally has a high therapeutic index in humans [3].

  • Mechanism of Toxicity: The toxicity observed in studies is often linked to the arylamine group at the N4 position of the sulfonamide structure. This group is present in antibacterial sulfonamides and is a key determinant for hypersensitivity reactions [5]. The following diagram illustrates the conceptual pathway of sulfonamide-induced oxidative stress, a key mechanism of toxicity derived from experimental models [4].

toxicity_pathway Sulfonamide Sulfonamide OxidativeStress Induces Oxidative Stress Sulfonamide->OxidativeStress EnzymeReduction Decreased Antioxidant Enzyme Activity (SOD, CAT, GSH-Px) OxidativeStress->EnzymeReduction LipidDamage Increased Lipid Peroxidation (MDA) OxidativeStress->LipidDamage Inflammation Immune & Inflammatory Response (↑ IL-1β, IL-8, TNF-α) EnzymeReduction->Inflammation LipidDamage->Inflammation TissueDamage Cellular & Tissue Damage Inflammation->TissueDamage

  • Combined Toxicity: Environmental risk assessment studies show that sulfonamide mixtures with other antibiotics can have synergistic, antagonistic, or additive effects on bacterial toxicity, which may complicate risk predictions at environmental concentrations [6]. The experimental protocol for these assessments typically involves testing individual and combined toxicity on model bacteria like E. coli and B. subtilis, and analyzing the effects using toxicity units (TU) and molecular docking [6].

Research Implications and Data Gaps

The notable lack of specific toxicity data for This compound highlights a significant gap in the available scientific literature. For a complete risk assessment, further research is needed to determine its chronic toxicity, potential for hypersensitivity, and effects on non-target organisms.

The available data on other sulfonamides suggests that future investigations into this compound should prioritize:

  • Chronic toxicity studies in animal models, focusing on oxidative stress markers and organ pathology.
  • Assessment of its potential for combined toxicity when mixed with other common antibiotics in the environment.
  • Surveillance of clinical data to understand its hypersensitivity profile in humans.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

280.06301143 Da

Monoisotopic Mass

280.06301143 Da

Heavy Atom Count

19

LogP

0.41 (LogP)

Appearance

Solid powder

Melting Point

215.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3L179F09D6

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Sulfameter is a long-acting sulfonamide antibacterial agent used to treat urinary tract infections and leprosy.

MeSH Pharmacological Classification

Leprostatic Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01E - Sulfonamides and trimethoprim
J01ED - Long-acting sulfonamides
J01ED04 - Sulfametoxydiazine

Pictograms

Irritant

Irritant

Other CAS

651-06-9

Wikipedia

Sulfametoxydiazine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023

Hirshfeld surface analysis of sulfameter (polymorph III), sulfameter dioxane monosolvate and sulfameter tetrahydrofuran monosolvate, all at 296 K

Sanjay M Tailor, Urmila H Patel
PMID: 26524165   DOI: 10.1107/S2053229615017520

Abstract

The ability of the antibacterial agent sulfameter (SMT) to form solvates is investigated. The X-ray crystal structures of sulfameter solvates have been determined to be conformational polymorphs. Both 1,4-dioxane and tetrahydrofuran form solvates with sulfameter in a 1:1 molar ratio. 4-Amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide (polymorph III), C11H12N4O3S, (1), has two molecules of sulfameter in the asymmetric unit cell. 4-Amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide 1,4-dioxane monosolvate, C11H12N4O3S·C4H8O2, (2), and 4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide tetrahydrofuran monosolvate, C11H12N4O3S·C4H8O, (3), crystallize in the imide form. Hirshfeld surface analyses and fingerprint analyses were performed to study the nature of the interactions and their quantitative contributions towards the crystal packing. Finally, Hirshfeld surfaces, fingerprint plots and structural overlays were employed for a comparison of the two independent molecules in the asymmetric unit of (1), and also for a comparison of (2) and (3) in the monoclinic crystal system. A three-dimensional hydrogen-bonding network exists in all three structures, involving one of the sulfone O atoms and the aniline N atom. All three structures are stabilized by strong intermolecular N-H···N interactions. The tetrahydrofuran solvent molecule also takes part in forming significant intermolecular C-H···O interactions in the crystal structure of (3), contributing to the stability of the crystal packing.


Porous molecularly imprinted monolithic capillary column for on-line extraction coupled to high-performance liquid chromatography for trace analysis of antimicrobials in food samples

Qianchun Zhang, Xiaohua Xiao, Gongke Li
PMID: 24725865   DOI: 10.1016/j.talanta.2014.02.010

Abstract

A novel porous molecularly imprinted monolithic capillary column (MIMCC) based on ternary porogen was synthesized by in situ technique with sulfaquinoxaline as the template molecule. The characteristics of the MIMCC were investigated by scanning electron microscopy, infrared spectrum, thermogravimetric analysis and solvent resistance test. The saturated adsorption amount of sulfaquinoxaline on MIMCC was 2.7 times over that on the non-imprinted monolithic capillary column (NIMCC). The MIMCC also exhibited good enrichment ability to its analogs and the enrichment factors were 46-211 for five antimicrobials. High permeability and imprinting factors as well as good stability, reproducibility and long lifetime were obtained. An on-line method based on MIMCC solid-phase microextraction coupled with high-performance liquid chromatography was developed for the determination of trace antimicrobials in complex samples. The good linearity for sulfametoxydiazine, sulamethoxazole and sulfaquinoxaline was 0.05-10 µg/L, the limits of detection (LODs) were 10.0-14.0 ng/L. The linear range for mequindox and quinocetone were 0.10-10.0 µg/L, the LODs were 20.0-27.0 ng/L respectively. The recoveries were 71.0-108.2% with relative standard deviation of 1.6-8.5%, correspondingly. The results showed that MIMCC could effectively enrich antimicrobials from complex matrices. The on-line method based on MIMCC and HPLC was selective, sensitive and convenient for trace determination of antimicrobials in complex samples.


A novel chemiluminescence quenching method for determination of sulfonamides in pharmaceutical and biological fluid based on luminol-Ag(III) complex reaction in alkaline solution

Hanwen Sun, Peiyun Chen, Liqing Li, Peng Cheng
PMID: 21287695   DOI: 10.1002/dta.249

Abstract

A novel chemiluminescence (CL) quenching method for the determination of sulfonamides is proposed. The CL reaction between Ag(III) complex [Ag(HIO₆)₂]⁵⁻ and luminol in alkaline solution was investigated. The quenching effect of sulfonamides on CL emission of [Ag(HIO₆)₂]⁵⁻-luminol system was found. Quenching degree of CL emission was proportional to sulfonamide concentration. The effects of the reaction conditions on CL emission and quenching were examined. Under optimal conditions, the detection limits (s/n = 3) were 7.2, 17 and 8.3 ng/mL for sulfadiazine, sulfameter, and sulfadimethoxine, respectively. The recoveries of the three drugs were in the range of 91.3-110% with RSDs of 1.9-2.7% for urine samples, and 106-112% with RSDs of 1.6-2.8% for serum samples. The proposed method was used for the determination of sulfadiazine at clinically relevant concentrations in real urine and serum samples with satisfactory results.


Chemiluminescence enzyme immunoassay for the determination of sulfamethoxydiazine

Yongjun Wu, Songcheng Yu, Fei Yu, Nali Yan, Lingbo Qu, Hongquan Zhang
PMID: 21795101   DOI: 10.1016/j.saa.2011.06.047

Abstract

Sulfamethoxydiazine (SMD), which is often used for animal disease treatment, is harmful to human health. No SMD residue should be detected in food in some countries, such as USA and Japan. Therefore, it is significant to develop a high-throughput, high-sensitivity and accurate method for the determination of the content of SMD in food. In this paper, chemiluminescence enzyme immunoassay (CLEIA) was developed for quantification of SMD. For this method, the limit of detection was 3.2 pg/ml, the linear range was from 10 to 2000 pg/ml, the within-day and inter-day precision were below 13% and below 18%, respectively, and the recovery was from 85% to 105%. Milk and egg were selected as samples to be examined with this method, and the result indicated that this CLEIA method was suitable for screening and quality control of food.


Desolvation kinetics of sulfameter solvates

Ammar Khawam, Douglas R Flanagan
PMID: 17975809   DOI: 10.1002/jps.21144

Abstract

Solvates are often encountered in pharmaceutical solids and knowledge of their physical stability is necessary for their effective formulation. This work investigates the solid-state stability of five structurally related solvates of sulfameter (5-methoxysulfadiazine) by studying the kinetics of their desolvation reaction with thermogravimetric analysis, both isothermally and nonisothermally. Desolvation kinetic analysis was done isothermally by conventional model-fitting and nonisothermally by the complementary method. Calculated kinetic parameters (model, A and E(a)) were compared and related to the crystal structure of these solvates. A relationship was established between desolvation activation energy from isothermal results and solvent size; the larger the solvent molecule, the higher its solvate's desolvation activation energy. The best fitting solid-state reaction model correlated to single crystal structural features of sulfameter-solvates where solvent molecules occupied cavities in the unit cell. Finally, it was found that kinetic parameters obtained isothermally and nonisothermally were at variance. Therefore, kinetic results obtained from one method may not be extended to results form the other.


Monitoring and determination of sulfonamide antibiotics (sulfamethoxydiazine, sulfamethazine, sulfamethoxazole and sulfadiazine) in imported Pangasius catfish products in Thailand using liquid chromatography coupled with tandem mass spectrometry

Worawat Jansomboon, Suwanna Kitpati Boontanon, Narin Boontanon, Chongrak Polprasert, Chau Thi Da
PMID: 27374578   DOI: 10.1016/j.foodchem.2016.06.026

Abstract

This research aimed to monitor the concentrations of sulfamethoxydiazine (SMD), sulfamethazine (SMT), sulfamethoxazole (SMX) and sulfadiazine (SDZ) in imported Pangasius catfish products in Thailand. The residues of the four sulfonamides (SAs) were analyzed by extraction process and liquid chromatography coupled with tandem mass spectrometry. The highest concentrations found were 10.97ng/g for SMD, 6.23ng/g for SMT, 11.13ng/g for SDZ and 245.91ng/g for SMX, which was higher than the European Union (EU) standard (100ng/g). Moreover, all samples contaminated with SMX also contained SMT, indicating that more than one antibiotic was used for production in the country of origin. Because Thai standards for antibiotics in food have not been completely set, all contaminated discovered would not be considered to be an illegal food, in which antibiotic residues may affect human health in the long term. Therefore, antibiotic residues in Pangasius catfish products should be continually regulated and monitored.


[Qualification and quantification of 10 sulfonamides in animal feedstuff by high performance liquid chromatography-electrospray tandem mass spectrometry]

Yan Qin, Meijin Zhang, Haidan Lin
PMID: 16250451   DOI:

Abstract

The presence of sulfonamide (SA) residues in foods is largely due to the raising of animals with sulfonamide antibiotics added or polluted feedstuff. Because of interference from the matrices, the commonly used immunoassay or chromatographic method is not suitable for the analysis of multi-SAs in feedstuff. A high performance liquid chromatographic-electrospray tandem mass spectrometric (HPLC/ESI-MS-MS) method has been established for the simultaneous determination of multi-SAs including sulfadiazine (SD), sulfapyridine (SPD), sulfamerazine (SM1), sulfameter (SM), sulfamethazine (SM2), sulfamethoxypyridazine (SMP), sulfamethoxazole (SMZ), sulfamonomethoxine (SMM), sulfadimethoxine (SDM) and sulfaquinoxaline (SQX). After solvent extraction, solid phase extraction, dilution and reversed-phase HPLC separation, SAs were detected by ESI-MS-MS under multi-reaction monitoring mode. The qualification analysis was done by using retention time and distribution of diagnostic ion pairs, and the quantification was based on the peak intensity of common fragment ion m/z 156. The limits of quantification for 10 SAs were 0.5 - 2.0 microg/kg (S/N = 10). The correlation coefficient of linear calibration curve was over 0.9995 within the SAs concentration range 2.0 - 200 microg/L except for SDM and SQX. At the spiked level of 1.0 mg/kg, the average recoveries for the 10 SAs were between 70% and 92%, the relative standard deviations were under 10% for intra-day and under 15% for inter-day. Routine tests showed the method was fast, sensitive, specific, and practical for the SAs determination in feedstuff.


Density functional theory study of direct and indirect photodegradation mechanisms of sulfameter

Shaheen Shah, Ce Hao
PMID: 27424205   DOI: 10.1007/s11356-016-6956-y

Abstract

Sulfonamide antibiotics (SAs) have been observed to undergo direct and indirect photodegradation in natural water environments. In this study, the density functional theory (DFT) method was employed for the study of direct and indirect photodegradation mechanisms of sulfameter (SME) with excited triplet states of dissolved organic matter ((3)DOM(*)) and metal ions. SME was adopted as a representative of SAs, and SO2 extrusion product was obtained with different energy paths in the triplet-sensitized photodegradation of the neutral (SME(0)) and the anionic (SME(-)) form of SME. The selected divalent metal ions (Ca(2+), Mg(2+), and Zn(2+)) promoted the triplet-sensitized photodegradation of SME(0) but showed an inhibitory effect in triplet-sensitized photodegradation of SME(-). The triplet-sensitized indirect photodegradation mechanism of SME was investigated with the three DOM analogues, i.e., 2-acetonaphthone (2-AN), fluorenone (FN), and thioxanthone (TN). Results indicated that the selected DOM analogues are highly responsible for the photodegradation via attacking on amine moiety of SME. According to the natural bond orbital (NBO) analysis, the triplet-sensitized photodegradation mechanism of SME(0) with 2-AN, FN, and TN was H-transfer, and the SME(-) was proton plus electron transfer with these DOM analogues.


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